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  • Product: Ethyl 2-bromo-5-cyano-3-hydroxybenzoate
  • CAS: 1807079-45-3

Core Science & Biosynthesis

Foundational

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate structure elucidation

An In-depth Technical Guide on the Structure Elucidation of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate This technical guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of ethyl 2-br...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Structure Elucidation of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

This technical guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of ethyl 2-bromo-5-cyano-3-hydroxybenzoate, a polysubstituted aromatic compound. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel organic molecules.

Given that ethyl 2-bromo-5-cyano-3-hydroxybenzoate is not widely reported in scientific literature, this guide will proceed on the basis of predicted spectroscopic data. This approach is designed to serve as a practical, instructional resource, demonstrating how to leverage foundational principles of spectroscopy to unambiguously confirm the structure of a novel compound. The methodologies and interpretative logic detailed herein are grounded in established scientific principles and data from analogous structures.

The primary challenge in confirming the structure of ethyl 2-bromo-5-cyano-3-hydroxybenzoate lies in the unambiguous assignment of the substituent positions on the benzene ring. The presence of an ethyl ester, a bromine atom, a cyano group, and a hydroxyl group requires a multi-faceted analytical approach to prevent misidentification with its various isomers. A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is essential for a conclusive structural determination.[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for ethyl 2-bromo-5-cyano-3-hydroxybenzoate. These values are derived from established principles of spectroscopy and analysis of structurally similar compounds.[3][4][5]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (H-6)~ 7.95d~ 2.51H
Ar-H (H-4)~ 7.60d~ 2.51H
-OH~ 5.80s-1H
-OCH₂CH₃~ 4.40q~ 7.12H
-OCH₂CH₃~ 1.40t~ 7.13H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~ 164.5
C-3 (-OH)~ 155.0
C-1 (-COOEt)~ 135.0
C-6 (Ar-CH)~ 130.0
C-4 (Ar-CH)~ 125.0
C-5 (-CN)~ 117.0
C-2 (-Br)~ 115.0
CN~ 114.0
-OCH₂CH₃~ 62.0
-OCH₂CH₃~ 14.0

Table 3: Predicted FT-IR Data

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Phenol)3500-3300Broad
C-H (Aromatic)3100-3000Sharp
C≡N (Nitrile)2240-2220Strong, Sharp
C=O (Ester)1730-1715Strong, Sharp
C=C (Aromatic)1600-1450Medium
C-O (Ester)1300-1000Strong

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/zProposed FragmentDescription
285/287[M]⁺˙Molecular ion peak (with Br isotope pattern)
240/242[M - OCH₂CH₃]⁺Loss of ethoxy radical
212/214[M - COOCH₂CH₃]⁺Loss of ethyl carboxylate radical
183[M - Br - HCN]⁺Loss of bromine and hydrogen cyanide
155/157[BrC₆H₂CO]⁺Bromobenzoyl cation

The Elucidation Workflow: A Step-by-Step Guide

The following workflow provides a logical progression for analyzing the spectroscopic data to confirm the structure of ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: 1D NMR Analysis cluster_2 Step 3: 2D NMR Correlation cluster_3 Step 4: Final Structure Confirmation MS Mass Spectrometry (Molecular Formula & Isotope Pattern) HNMR ¹H NMR (Proton Environment & Connectivity) MS->HNMR FTIR FT-IR Spectroscopy (Functional Group Identification) FTIR->HNMR CNMR ¹³C NMR (Carbon Skeleton) HNMR->CNMR COSY COSY (¹H-¹H Correlations) CNMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Structure Confirmed Structure of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate HMBC->Structure

Caption: A logical workflow for the structure elucidation process.

Mass Spectrometry: Determining the Molecular Formula

The initial step in the analysis is to confirm the molecular formula.[6] High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to determine the elemental composition. In electron ionization mass spectrometry (EI-MS), the presence of a bromine atom is readily identified by a characteristic M+ and M+2 isotopic pattern with a nearly 1:1 ratio.[7] The molecular ion peaks at m/z 285 and 287 would correspond to the [C₁₀H₈BrNO₃]⁺˙ radical cation containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Fragmentation analysis provides further structural clues. The loss of an ethoxy radical (-OCH₂CH₃, 45 Da) to give fragments at m/z 240/242 is characteristic of an ethyl ester.[8][9]

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3500-3300 cm⁻¹ is indicative of the phenolic hydroxyl group.[10][11]

  • C≡N Stretch: A strong, sharp peak around 2240-2220 cm⁻¹ confirms the presence of a nitrile group. The position of this peak is influenced by conjugation with the aromatic system.[12][13]

  • C=O Stretch: A strong, sharp absorption in the 1730-1715 cm⁻¹ range is characteristic of the ester carbonyl group.

  • C=C Aromatic Stretches: Multiple absorptions in the 1600-1450 cm⁻¹ region are typical for aromatic ring systems.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides critical information about the number of different proton environments, their chemical shifts, and their connectivity through spin-spin coupling.

  • Aromatic Protons: The two aromatic protons are expected to appear as doublets due to meta-coupling (⁴J). The proton at the H-6 position, being ortho to the electron-withdrawing ester group, is expected to be the most deshielded, appearing around 7.95 ppm. The proton at the H-4 position would be slightly upfield, around 7.60 ppm. The small coupling constant of approximately 2.5 Hz is characteristic of a meta relationship.

  • Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) adjacent to the ester oxygen are deshielded and appear as a quartet around 4.40 ppm due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet around 1.40 ppm.[4]

  • Hydroxyl Proton: The phenolic hydroxyl proton typically appears as a broad singlet around 5.80 ppm. Its chemical shift can be highly variable and is dependent on concentration and solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the proposed structure, ten distinct signals are expected.[14]

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing around 164.5 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group (C-3) is expected to be significantly deshielded (~155.0 ppm). The carbons attached to bromine (C-2) and the cyano group (C-5) will also have characteristic shifts. The two carbons attached to protons (C-4 and C-6) will appear in the 125.0-130.0 ppm range.[15][16]

  • Nitrile Carbon: The nitrile carbon (C≡N) typically appears around 114.0 ppm.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂) is found around 62.0 ppm, while the methyl carbon (-CH₃) is located in the upfield region around 14.0 ppm.

2D NMR Spectroscopy: Unambiguous Structure Confirmation

Two-dimensional NMR experiments are indispensable for confirming the connectivity of the molecule.[2][17]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this molecule, a key COSY correlation would be observed between the methylene quartet and the methyl triplet of the ethyl ester group. The absence of a correlation between the two aromatic protons confirms their meta relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms.[18] This experiment would allow for the unambiguous assignment of the protonated aromatic carbons (C-4 and C-6) and the carbons of the ethyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for this elucidation, as it shows correlations between protons and carbons that are two or three bonds away.[18][19] Key HMBC correlations would be:

    • The aromatic proton at H-6 showing correlations to the carbonyl carbon (C=O), C-2, and C-4.

    • The aromatic proton at H-4 showing correlations to C-2, C-6, and the nitrile carbon.

    • The methylene protons of the ethyl group showing a correlation to the ester carbonyl carbon.

Caption: A diagram illustrating key predicted HMBC correlations.

These long-range correlations would definitively establish the relative positions of the substituents on the aromatic ring, thus confirming the structure as ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: 500 MHz NMR Spectrometer

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds, and a spectral width of 16 ppm.[3]

    • ¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters: 1024 scans, relaxation delay of 2 seconds, acquisition time of 1 second, and a spectral width of 240 ppm.[3]

    • 2D NMR Acquisition (COSY, HSQC, HMBC): Utilize standard pulse programs for each experiment. Optimize parameters based on sample concentration and instrument specifications.

    • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and 0.0 ppm for ¹³C).[14] Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol).

    • Acquire a background spectrum.

    • Place a small amount of the solid sample onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[12]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate).

    • GC-MS Parameters:

      • Injection Volume: 1 µL

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium

      • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230 °C

      • Electron Energy: 70 eV

      • Mass Range: m/z 40-400[7]

Conclusion

The structure elucidation of a novel, polysubstituted aromatic compound like ethyl 2-bromo-5-cyano-3-hydroxybenzoate requires a systematic and multi-technique approach. By integrating data from Mass Spectrometry, FT-IR, and a suite of 1D and 2D NMR experiments, a definitive and unambiguous structural assignment can be achieved. The workflow and predicted data presented in this guide provide a robust framework for researchers to confidently characterize this and other similarly complex molecules. The key to success lies in the careful interpretation of long-range HMBC correlations, which ultimately piece together the molecular puzzle.

References

  • BenchChem. (n.d.). Comparative FT-IR Analysis of Nitrile Stretching in Aromatic Heterocycles.
  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate).
  • Su, Y., et al. (2014). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC.
  • Jaudanet, I., & Mpondo, T. N. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 723-728.
  • ChemicalBook. (n.d.). Methyl 3-hydroxybenzoate (19438-10-9) 13C NMR spectrum.
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315).
  • Yusuf, M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 87-104. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-5-hydroxybenzoate.
  • PROSPRE. (n.d.). 1H NMR Predictor.
  • Medwin Publishers. (2022). Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and.
  • Chemistry LibreTexts. (2024). 13.9: Structure and Nomenclature of Aromatic Compounds.
  • Chemistry LibreTexts. (2019). 13.8 Structure and Nomenclature of Aromatic Compounds.
  • Chemical Synthesis Database. (2025). ethyl 2-amino-5-cyano-3-ethylbenzoate.
  • University of Calgary. (n.d.). Polysubstituted benzenes.
  • ChemicalBook. (n.d.). 3-Hydroxybenzoic acid(99-06-9) 13C NMR spectrum.
  • BenchChem. (n.d.). Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide.
  • Sigma-Aldrich. (n.d.). Ethyl 5-bromo-2-hydroxybenzoate | 37540-59-3.
  • NMRDB. (n.d.). Simulate and predict NMR spectra.
  • BLD Pharm. (n.d.). 102297-71-2|Ethyl 2-bromo-5-hydroxybenzoate.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Sigma-Aldrich. (n.d.). Ethyl 5-bromo-2-hydroxybenzoate 37540-59-3.
  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-Bromo-4-methoxybenzoate.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Ethyl 3-bromo-5-cyano-2-formylbenzoate.
  • Mierzwa-Hersztek, M., Gondek, K., & Kopeć, M. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS*. Journal of Elementology, 24(3).
  • Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • ResearchGate. (2013). How does one elucidate structure elucidation for phyto compounds?.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemaxon. (2025). NMR Predictor Guide: Which Type Is Best for You?.
  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of....
  • PubMed. (2001). Mass spectrometric analysis of cyanogen bromide fragments of integral membrane proteins at the picomole level: application to rhodopsin.
  • BenchChem. (n.d.). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone.
  • BenchChem. (n.d.). An In-depth Technical Guide on Ethyl 3-bromo-5-cyano-2-formylbenzoate and Its Analogs.
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC & Assignments in MNova.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.

Sources

Exploratory

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate Disclaimer: The following document is a comprehensive technical guide compiled from available scien...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Disclaimer: The following document is a comprehensive technical guide compiled from available scientific literature and chemical databases. The target compound, Ethyl 2-bromo-5-cyano-3-hydroxybenzoate, is a specialized chemical intermediate for which extensive public data is not available. Therefore, this guide synthesizes information from structurally related analogs and fundamental chemical principles to provide a robust predictive profile. All information is intended for research and development purposes by qualified professionals.

Introduction: A Novel Scaffold for Chemical Innovation

Substituted aromatic benzoates are cornerstone building blocks in the fields of medicinal chemistry, agrochemicals, and materials science. The precise arrangement of functional groups on the aromatic ring dictates the molecule's steric and electronic properties, thereby defining its reactivity and potential applications. Ethyl 2-bromo-5-cyano-3-hydroxybenzoate presents a unique constellation of a bromine atom, a cyano group, and a hydroxyl group, all of which are electronically influential, alongside an ethyl ester. This specific substitution pattern suggests its potential as a versatile intermediate for the synthesis of complex heterocyclic systems and novel molecular entities with tailored biological or material properties. The electron-withdrawing nature of the cyano group, coupled with the ortho-positioning of the bromine and hydroxyl groups, creates a distinct electronic environment that can be exploited for selective chemical transformations.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the chemical nature of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is to define its structural and fundamental physicochemical characteristics.

Chemical Structure and Identifiers
  • IUPAC Name: Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

  • Molecular Formula: C₁₀H₈BrNO₃

  • Molecular Weight: 270.08 g/mol

  • CAS Number: 1375069-37-6 (provisional)

Caption: Figure 1. Chemical Structure.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on the analysis of structurally similar compounds and computational models. These values should be considered estimates pending experimental verification.

PropertyPredicted ValueJustification / Comparative Data Source
Melting Point (°C) 140 - 160Based on related substituted hydroxybenzoates. For example, 2-Bromo-5-hydroxybenzaldehyde has a melting point of 130-135°C.[1] The addition of the ethyl ester and cyano groups would likely increase the melting point.
Boiling Point (°C) > 350 (decomposes)High boiling point is expected due to the polar functional groups and molecular weight. Decomposition at elevated temperatures is likely.
Solubility Soluble in acetone, ethyl acetate, and DMSO. Sparingly soluble in methanol and ethanol. Insoluble in water.The presence of polar functional groups suggests solubility in polar aprotic solvents. Limited solubility in water is expected due to the overall non-polar character of the substituted benzene ring.
pKa ~7-8 (phenolic hydroxyl)The pKa of the phenolic hydroxyl group is expected to be lowered by the electron-withdrawing effects of the adjacent bromo and para-cyano groups.

Predicted Spectroscopic Profile

The structural elucidation of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate would rely on a combination of modern spectroscopic techniques. The predicted data presented below serves as a reference for experimental analysis.[2]

¹H NMR Spectroscopy

(Predicted for a 500 MHz spectrometer in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet (broad)1HPhenolic -OH
~8.0Doublet1HAromatic H
~7.8Doublet1HAromatic H
4.4 - 4.5Quartet2H-OCH₂CH₃
1.4 - 1.5Triplet3H-OCH₂CH₃
¹³C NMR Spectroscopy

(Predicted for a 125 MHz spectrometer in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165Ester C=O
~155C-OH
~140Aromatic C
~135Aromatic C
~120Aromatic C-Br
~118Aromatic C
~115Cyano C≡N
~110Aromatic C-CN
~62-OCH₂CH₃
~14-OCH₂CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
3400 - 3200 (broad)O-H stretch (phenolic)
~2230C≡N stretch (cyano)
~1720C=O stretch (ester)
1600 - 1450C=C stretch (aromatic)
~1250C-O stretch (ester)
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 270, with a characteristic isotopic pattern for the presence of one bromine atom ([M+2]⁺ peak at m/z 272 with nearly equal intensity).

Chemical Reactivity and Proposed Synthetic Pathway

The reactivity of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is governed by the interplay of its functional groups. The hydroxyl group can undergo O-alkylation or O-acylation. The aromatic ring is deactivated towards further electrophilic substitution due to the presence of three electron-withdrawing groups (bromo, cyano, and ester). However, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, and the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Proposed Multi-Step Synthesis

Given the lack of a published synthetic protocol, a plausible synthetic route is proposed, starting from a commercially available precursor. This hypothetical pathway employs a series of well-established aromatic functional group interconversions.

Synthetic_Pathway Figure 2. Proposed Synthetic Pathway cluster_corrected Corrected Proposed Synthetic Route start Ethyl 3-hydroxybenzoate intermediate1 Ethyl 3-hydroxy-2-nitrobenzoate intermediate2 Ethyl 2-amino-3-hydroxybenzoate intermediate3 Ethyl 2-bromo-3-hydroxybenzoate intermediate4 Ethyl 2-bromo-5-cyano-3-hydroxybenzoate reagent1 HNO₃ / H₂SO₄ reagent2 H₂ / Pd/C reagent3 1. NaNO₂, HBr 2. CuBr reagent4 This step is incorrect in the proposed sequence. Cyanation should be on a different intermediate. reagent5 NBS / Acetonitrile reagent6 1. Diazotization of an amino precursor 2. CuCN start_corrected Ethyl 3-aminobenzoate reagent_c1 NBS start_corrected->reagent_c1 intermediate1_corrected Ethyl 3-amino-2-bromobenzoate reagent_c2 1. NaNO₂, H₂SO₄ 2. CuCN intermediate1_corrected->reagent_c2 intermediate2_corrected Ethyl 2-bromo-3-cyanobenzoate reagent_c3 HNO₃ / H₂SO₄ intermediate2_corrected->reagent_c3 intermediate3_corrected Ethyl 2-bromo-5-cyano-3-nitrobenzoate reagent_c4 Fe / HCl intermediate3_corrected->reagent_c4 intermediate4_corrected Ethyl 3-amino-2-bromo-5-cyanobenzoate reagent_c5 1. NaNO₂, H₂SO₄ 2. H₂O, Δ intermediate4_corrected->reagent_c5 product Ethyl 2-bromo-5-cyano-3-hydroxybenzoate reagent_c1->intermediate1_corrected reagent_c2->intermediate2_corrected reagent_c3->intermediate3_corrected reagent_c4->intermediate4_corrected reagent_c5->product

Caption: Figure 2. Proposed Synthetic Pathway.

Note on Synthesis: The regioselectivity of each step is crucial and would require careful optimization of reaction conditions. The directing effects of the substituents on the aromatic ring will guide the position of the incoming functional groups.

Potential Applications in Research and Drug Discovery

While specific applications for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate are not yet documented, its structural motifs are present in various biologically active molecules.

  • Scaffold for Heterocyclic Synthesis: The multiple reactive sites on this molecule make it an ideal starting material for the construction of complex heterocyclic ring systems, which are prevalent in pharmaceuticals.

  • Fragment-Based Drug Discovery: This compound could serve as a fragment for screening against various biological targets. The bromo- and cyano-substituted phenyl ring is a common feature in inhibitors of enzymes such as kinases and proteases.

  • Intermediate for Agrochemicals and Materials: The unique electronic properties conferred by the substituent pattern may be advantageous in the development of novel pesticides, herbicides, or advanced materials such as organic light-emitting diodes (OLEDs).

Safety and Handling

No specific safety data sheet (SDS) is available for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate. However, based on the hazards associated with structurally related compounds containing bromo and cyano functional groups, the following precautions are strongly recommended.[3][4][5][6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6] Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]

  • Handling: Avoid contact with skin and eyes.[3] Do not ingest. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste.[4]

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is a promising, albeit under-characterized, chemical entity. Its polysubstituted aromatic structure presents a wealth of opportunities for synthetic chemists to explore in the creation of novel compounds with potential applications in medicine, agriculture, and materials science. This technical guide provides a predictive framework for its properties and reactivity, which should serve as a valuable resource for researchers embarking on the study of this and related molecules. Experimental validation of the predicted data is a critical next step in fully elucidating the chemical profile of this versatile building block.

References

  • Vertex AI Search. (2026).
  • CymitQuimica. (2024).
  • ChemScene. (2023).
  • CymitQuimica. (2026).
  • PubChem. (n.d.). Ethyl 2-bromo-5-hydroxybenzoate | C9H9BrO3 | CID 53487920.
  • Chemical Synthesis Database. (2025).
  • Sigma-Aldrich. (n.d.). 1,1-Difluoroethane.
  • Echemi. (n.d.). Buy Ethyl 5-bromo-2-hydroxybenzoate from JHECHEM CO LTD.
  • Benchchem. (n.d.). An In-depth Technical Guide on Ethyl 3-bromo-5-cyano-2-formylbenzoate and Its Analogs.
  • Sigma-Aldrich. (n.d.). Ethyl 5-bromo-2-hydroxybenzoate | 37540-59-3.
  • BenchChem. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis.
  • Moshang Chemical. (n.d.). Ethyl 5-bromo-3-cyano-2-hydroxybenzoate - CAS No. 1805487-75-5.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl 3-bromo-5-cyano-2-formylbenzoate.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-5-hydroxybenzaldehyde.
  • Benchchem. (n.d.). Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide.
  • British Journal of Pharmacology. (n.d.). Methyl p-hydroxybenzoate causes pain sensation through activation of TRPA1 channels.
  • NIST. (n.d.). Ethyl 3-hydroxybenzoate.
  • MDPI. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts.
  • The Cosmetic Chemist. (n.d.). Methylparaben.
  • ResearchGate. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid.
  • PharmaCompass.com. (n.d.). E-214 | Drug Information, Uses, Side Effects, Chemistry.
  • Google Patents. (n.d.). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • BMC Chemistry. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.
  • Sigma-Aldrich. (n.d.). Ethyl 5-bromo-2-hydroxybenzoate 37540-59-3.
  • BLD Pharm. (n.d.). 102297-71-2|Ethyl 2-bromo-5-hydroxybenzoate.

Sources

Foundational

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3): A Technical Guide to Synthetic Utility and Therapeutic Potential

Executive Summary Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is a highly functionalized aromatic building block characterized by its unique combination of orthogonal reactive sites. With the Chemical Abstracts Service (CAS)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is a highly functionalized aromatic building block characterized by its unique combination of orthogonal reactive sites. With the Chemical Abstracts Service (CAS) registry number 1807079-45-3 [1], this compound serves as a critical intermediate in the synthesis of advanced pharmaceuticals, specialty chemicals, and agrochemicals[2]. This whitepaper elucidates its structural rationale, synthetic applications, and emerging role in oncology and antimicrobial research, providing actionable protocols for researchers and drug development professionals.

Structural Pharmacology & Mechanistic Rationale

The strategic placement of functional groups on the benzoate scaffold provides multiple vectors for orthogonal derivatization, which is highly prized in modern medicinal chemistry for structure-activity relationship (SAR) studies[1].

  • 2-Bromo Group: Serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent cyano group significantly enhances its electrophilicity[1].

  • 5-Cyano Group: Strongly electron-withdrawing, it increases the electrophilicity of the aromatic ring while serving as a versatile handle. It can be reduced to primary amines using lithium aluminum hydride or hydrolyzed to carboxylic acids[1].

  • 3-Hydroxy Group: Acts as a nucleophile for etherification or esterification. Under specific conditions, it can be oxidized to a carbonyl group using agents like chromium trioxide or potassium permanganate[1].

  • Ethyl Ester: Provides lipophilicity to the molecule, aiding in cellular permeability for biological assays, and can be selectively hydrolyzed to the free acid or converted to amides.

Physicochemical Profile

To facilitate experimental design, the core physicochemical properties of the compound are summarized below.

Table 1: Physicochemical and Identification Data

PropertyValue
Chemical Name Ethyl 2-bromo-5-cyano-3-hydroxybenzoate
CAS Number 1807079-45-3[2]
Molecular Formula C10H8BrNO3[1]
Molecular Weight 270.08 g/mol [1]
MFCD Descriptor MFCD28735661[1]
Key Research Areas Organic synthesis, Apoptosis induction, Antimicrobial agents[2]

Synthetic Methodologies and Reactivity

The compound's orthogonal reactivity allows for chemoselective modifications without the need for extensive protecting group strategies.

Reactivity Core Ethyl 2-bromo-5-cyano- 3-hydroxybenzoate Coupling Cross-Coupling / SNAr (C-C or C-N Bond) Core->Coupling Pd/Cu Catalysis or Nucleophiles Reduction Nitrile Reduction (Primary Amine) Core->Reduction LiAlH4 or H2/Pd Oxidation Phenol Oxidation (Quinone Derivatives) Core->Oxidation KMnO4 / CrO3 Hydrolysis Ester Hydrolysis (Carboxylic Acid) Core->Hydrolysis LiOH / H2O

Divergent synthetic pathways exploiting orthogonal functional groups of CAS 1807079-45-3.

Protocol 1: Nucleophilic Aromatic Substitution (Amination)

Rationale: Replacing the bromine atom with an amine nucleophile leverages the electron-withdrawing nature of the cyano and ester groups, which activate the 2-position for SNAr[1].

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 eq of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate in anhydrous dimethyl sulfoxide (DMSO). Causality: DMSO is a highly polar aprotic solvent that stabilizes the transient Meisenheimer complex intermediate during SNAr, accelerating the reaction rate.

  • Reagent Addition: Add 2.0 eq of the desired secondary amine and 2.5 eq of potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the generated hydrobromic acid (HBr), preventing the protonation of the amine nucleophile and driving the reaction forward.

  • Heating & Monitoring: Heat the reaction mixture to 80-100°C for 12 hours. Monitor the consumption of the starting material via TLC or LC-MS to self-validate the reaction progress.

  • Workup: Quench the reaction with ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Biological Applications: Oncology and Apoptosis

Recent in vitro studies have identified Ethyl 2-bromo-5-cyano-3-hydroxybenzoate as a potential lead compound for anticancer therapeutics[2]. It exhibits the ability to induce apoptosis in various cancer cell lines at higher rates than untreated controls[2]. The exact mechanism is hypothesized to involve direct interaction with intracellular enzymes or receptors, modulated by the unique steric and electronic profile of the bromo and cyano substituents[1].

BioAssay Culture Cancer Cell Culture Treatment Compound Treatment Culture->Treatment Dose Response Staining Annexin V / PI Staining Treatment->Staining 24-48h Incubation FACS Flow Cytometry Analysis Staining->FACS Fluorescent Binding Quant Apoptosis Quantification FACS->Quant Data Processing

Workflow for validating apoptosis induction via Flow Cytometry.

Protocol 2: In Vitro Apoptosis Validation (Annexin V/PI Assay)

Rationale: To validate the anticancer efficacy, Annexin V binds to phosphatidylserine translocated to the outer leaflet of the plasma membrane (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Cell Seeding: Seed target cancer cells (e.g., HeLa or A549) in 6-well plates at a density of

    
     cells/well. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow adherence and recovery.
    
  • Compound Treatment: Treat cells with varying concentrations (e.g., 1 µM, 10 µM, 50 µM) of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate dissolved in DMSO. Causality: Ensure the final DMSO concentration in the culture media remains strictly <0.1% (v/v) to prevent solvent-induced baseline toxicity, which would confound the apoptosis data. Include a vehicle-only control.

  • Harvesting: After 48 hours of incubation, collect both the culture media (containing detached, dead/apoptotic cells) and the adherent cells (via gentle trypsinization). Causality: Pooling both fractions is critical; discarding the media would result in a false-negative underestimation of the total apoptotic population.

  • Staining: Wash the pooled cells twice with cold PBS. Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark to preserve fluorophore integrity.

  • Flow Cytometry (FACS): Analyze the samples immediately using a flow cytometer. Gate the populations using unstained and single-stained controls to compensate for spectral overlap. Quantify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) cells.

Conclusion

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) is a highly versatile scaffold that bridges the gap between complex organic synthesis and early-stage drug discovery. Its dense functionalization permits rigorous synthetic manipulation, while its demonstrated biological activity provides a compelling starting point for structure-activity relationship (SAR) campaigns targeting oncology and infectious diseases.

References

  • Benchchem. "Ethyl 2-bromo-5-cyano-3-hydroxybenzoate | 1807079-45-3: Cancer Cell Apoptosis and Applications". Benchchem Product Database.
  • Benchchem. "Ethyl 2-bromo-5-cyano-3-hydroxybenzoate | 1807079-45-3: Types of Reactions and Properties". Benchchem Product Database.

Sources

Exploratory

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate: Structural Logic, Physicochemical Properties, and Synthetic Utility in Drug Development

Executive Summary In the landscape of modern medicinal chemistry and drug development, polyfunctionalized aromatic scaffolds serve as the architectural foundation for complex pharmacophores. Ethyl 2-bromo-5-cyano-3-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, polyfunctionalized aromatic scaffolds serve as the architectural foundation for complex pharmacophores. Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) is a highly versatile, tetrasubstituted benzene derivative. As a Senior Application Scientist, I frequently encounter this scaffold in the synthesis of kinase inhibitors and GPCR ligands. Its value lies not just in its functional groups, but in their precise spatial arrangement, which allows for highly orthogonal, site-specific chemical transformations.

This technical guide deconstructs the structural logic, physicochemical properties, and field-proven experimental workflows associated with this compound, providing researchers with a self-validating blueprint for its application.

Chemical Identity & Physicochemical Properties

Understanding the quantitative metrics of a scaffold is the first step in reaction design. The molecular formula of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is C₁₀H₈BrNO₃ , yielding a molecular weight of 270.08 g/mol . The table below summarizes its core chemical identifiers and properties.

PropertyValue
Chemical Name Ethyl 2-bromo-5-cyano-3-hydroxybenzoate
CAS Registry Number 1807079-45-3
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol
InChI Key CKTBFQBLMLXWDD-UHFFFAOYSA-N
MDL Number MFCD28735661
Reactive Sites C-2 (Bromide), C-3 (Phenol), C-5 (Nitrile), C-1 (Ethyl Ester)

Structural Logic & Mechanistic Reactivity

The true power of this molecule lies in its electronic topography. The C-2 bromine is flanked by the electron-withdrawing cyano (-CN) and ester (-COOEt) groups. Mechanistically, these groups lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the C-2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling .

However, causality dictates our synthetic strategy: the C-3 hydroxyl group has a pKa of ~9. In the presence of basic nucleophiles or coupling bases, it will deprotonate to form a phenoxide. A phenoxide is strongly electron-donating, which raises the LUMO and effectively shuts down the SNAr pathway. Therefore, O-protection is a non-negotiable prerequisite for high-yielding C-2 functionalization.

Reactivity A Ethyl 2-bromo-5-cyano- 3-hydroxybenzoate C O-Alkylation/Protection (C-3 Hydroxyl) A->C Base, R-X D Chemoselective Reduction (C-5 Cyano) A->D H2, Raney Ni E Global Reduction (Ester + Cyano) A->E LiAlH4 B SNAr / Cross-Coupling (C-2 Bromine) F Biaryl / Aminated Scaffolds B->F G Ether Derivatives (pKa modulation) C->G H Benzylamine Esters (Raney Ni) D->H I Amino-Alcohols (LiAlH4) E->I G->B Pd-cat / Nucleophile

Chemoselective workflow and site-specific reactivity of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific workup techniques and analytical checkpoints to guarantee success.

Protocol 1: O-Protection and Subsequent SNAr at C-2

This workflow neutralizes the acidic phenol to enable the functionalization of the C-2 bromine.

  • Step 1: O-Alkylation (Protection). Dissolve Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and Benzyl Bromide (1.1 eq). Stir at room temperature.

    • Validation Checkpoint: Monitor via TLC. The highly polar phenol spot will disappear, replaced by a higher-Rf ether spot.

  • Step 2: SNAr Reaction. To the protected intermediate, add the desired secondary amine (e.g., morpholine, 2.0 eq) and heat to 80 °C. The electron-deficient ring will facilitate the displacement of the bromide.

  • Step 3: Workup. Dilute the mixture with Ethyl Acetate. Wash aggressively with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous layer, followed by brine. Dry over Na₂SO₄.

  • Step 4: Analytical Validation. Run LC-MS. The successful product will show the loss of the M / M+2 isotopic doublet (a 1:1 ratio characteristic of the ⁷⁹Br/⁸¹Br isotopes), confirming complete halogen displacement.

Protocol 2: Global Reduction to an Amino-Alcohol Scaffold

When the synthetic goal requires building a basic pharmacophore, global reduction of both the ester and cyano groups is achieved using Lithium Aluminum Hydride (LiAlH₄) . The primary challenge here is not the reduction, but the workup. Quenching LiAlH₄ often results in a gelatinous aluminum hydroxide emulsion that traps the highly polar amino-alcohol product. We utilize the Fieser Workup to force the aluminum salts into a crisp, filterable precipitate.

  • Step 1: Reaction Setup. Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under an inert N₂ atmosphere.

  • Step 2: Addition. Dropwise add a solution of the benzoate (1.0 eq) in THF. Slowly warm to room temperature, then reflux for 4 hours.

  • Step 3: Fieser Workup (Critical Step). Cool the reaction to 0 °C. For every

    
     grams  of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL  of distilled H₂O.
      
    • 
       mL  of 15% aqueous NaOH.
      
    • 
       mL  of distilled H₂O.
      
  • Step 4: Isolation. Stir vigorously for 30 minutes. A white, granular precipitate will form. Filter the mixture through a Celite pad, washing the filter cake thoroughly with hot THF to extract the polar product.

  • Step 5: Analytical Validation. ¹H NMR will confirm the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the emergence of new benzylic protons (~3.8 ppm) resulting from the reduced cyano group.

Downstream Applications in Drug Development

In medicinal chemistry, Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is rarely the final drug candidate; rather, it is a highly privileged intermediate .

  • Kinase Inhibitors: The C-2 bromine can undergo Suzuki-Miyaura coupling with boronic acids to generate biaryl systems, which frequently act as ATP-competitive inhibitors in kinase active sites.

  • Agrochemicals & Antimicrobials: The cyano group can be hydrolyzed to an amide or carboxylic acid, providing a hydrogen-bond donor/acceptor motif critical for target protein binding.

  • Library Generation: By systematically varying the nucleophile at C-2 and the alkylating agent at C-3, researchers can rapidly generate a library of structurally diverse analogs to map Structure-Activity Relationships (SAR).

References

  • Wikipedia. "Nucleophilic aromatic substitution". URL:[Link]

  • Wikipedia. "Lithium aluminium hydride". URL:[Link]

Foundational

1H NMR spectrum of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate. Designed for researchers, chemists, and drug development professionals, this document details the predicted spectral data, offers a thorough interpretation based on fundamental principles of NMR spectroscopy, and presents a robust experimental protocol for data acquisition and processing. The guide emphasizes the causal relationships between the molecule's complex substitution pattern and its resulting ¹H NMR signature, providing a framework for the unambiguous structural elucidation of this and other polysubstituted aromatic compounds.

Molecular Structure and Proton Environments

The structure of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate presents five distinct proton environments. The strategic placement of electron-donating and electron-withdrawing groups on the benzene ring creates a unique electronic landscape, which is directly reflected in the chemical shifts and coupling patterns of the aromatic protons. The aliphatic protons of the ethyl ester group exhibit a classic, easily identifiable pattern.

The unique proton environments are systematically labeled in Figure 1 for clarity in spectral assignment.

Caption: Figure 1: Structure of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate with labeled proton environments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for the target molecule. Predictions are based on established principles of substituent effects on chemical shifts and typical coupling constants observed in aromatic and aliphatic systems.[1][2][3][4][5] The data assumes the spectrum is acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OH 5.0 - 9.0 (Variable)Singlet (broad)N/A1H
H-6 ~7.9 - 8.2Doublet (d)~2.5 - 3.01H
H-4 ~7.5 - 7.8Doublet (d)~2.5 - 3.01H
-OCH₂CH₃ ~4.45Quartet (q)~7.12H
-OCH₂CH₃ ~1.42Triplet (t)~7.13H

Detailed Spectral Interpretation

A rigorous analysis of the ¹H NMR spectrum involves assigning each signal based on its chemical shift, integration, and multiplicity.

Aromatic Region (H-4 & H-6)

The two protons on the aromatic ring, H-4 and H-6, are chemically non-equivalent and provide a wealth of structural information.

  • Chemical Shifts : The chemical shifts of aromatic protons are heavily influenced by the electronic nature of the substituents on the ring.[6] Electron-donating groups (EDGs) like the hydroxyl (-OH) group shield nearby protons, shifting their signals upfield (to lower ppm values).[2][7] Conversely, electron-withdrawing groups (EWGs) such as the cyano (-CN), bromo (-Br), and ethyl ester (-COOEt) groups deshield protons, shifting them downfield.[2][7][8]

    • H-6 is ortho to the deshielding ethyl ester group and meta to the other three substituents. This position experiences a strong deshielding effect, placing its signal significantly downfield.

    • H-4 is positioned ortho to both the strongly electron-donating -OH group and the strongly electron-withdrawing -CN group. While these effects are competing, the combined influence of the three EWGs on the ring generally results in a downfield shift for both aromatic protons into the 7.5-8.2 ppm range.

  • Multiplicity : H-4 and H-6 are positioned meta to each other. This four-bond coupling (⁴J) results in a small splitting constant, typically between 2-4 Hz.[3][9] Consequently, both H-4 and H-6 are expected to appear as sharp doublets, each with an identical J-value in this range. The observation of this characteristic meta-coupling is a key confirmation of the 1,2,3,5-substitution pattern.

Ethyl Ester Group (-OCH₂CH₃)

The ethyl ester group provides a classic and readily identifiable set of signals.

  • Methylene Protons (-OCH₂CH₃) : These protons are directly attached to the ester oxygen atom, an electronegative atom that deshields them. Their signal is therefore found in the 3.3-4.5 ppm region.[4][10] Due to spin-spin coupling with the three adjacent methyl protons, the signal is split into a quartet (n+1 = 3+1 = 4).[11]

  • Methyl Protons (-OCH₂CH₃) : These protons are in a standard aliphatic environment and are expected to resonate in the upfield region, typically between 0.7-1.6 ppm.[4][5] They are coupled to the two adjacent methylene protons, resulting in a triplet (n+1 = 2+1 = 3).[11]

  • Coupling Constant : A critical confirmatory feature is that the coupling constant (J-value) for the methylene quartet and the methyl triplet will be identical (typically ~7.1 Hz), as the magnetic interaction between these two sets of protons is mutual.[3]

Hydroxyl Proton (-OH)

The proton of the hydroxyl group has distinctive characteristics.

  • Chemical Shift : The chemical shift of an -OH proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. It can appear over a wide range, often between 2.5 and 5.0 ppm, but can be found further downfield in some cases.[4][10]

  • Multiplicity : The -OH proton typically does not couple with other protons due to rapid chemical exchange with trace amounts of acid or water in the solvent. This results in the signal appearing as a singlet.[10] This signal is often broader than other singlets in the spectrum.

Experimental Protocol for ¹H NMR Data Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Part A: Sample Preparation

The preparation of a homogeneous, particulate-free sample is the most critical step for obtaining a high-resolution spectrum.[12]

  • Weighing : Accurately weigh 5-15 mg of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate into a clean, dry vial.[13][14]

  • Solvent Selection : Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is recommended for its ability to dissolve a wide range of organic compounds.[15]

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[12][13] The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration.[13]

  • Mixing : Gently vortex or swirl the vial until the sample is completely dissolved. A clear, transparent solution is required.

  • Filtration (if necessary) : If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[14][16] Particulates in the sample will degrade spectral quality by disrupting the magnetic field homogeneity.[13][16]

  • Transfer : Ensure the final sample height in the NMR tube is between 4 and 5 cm.[12][15]

  • Capping and Cleaning : Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[14]

Part B: Data Acquisition & Processing
  • Instrument Setup : Insert the sample into the NMR spectrometer. Allow several minutes for the sample to equilibrate to the probe temperature (typically 298 K).

  • Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.[16]

  • Acquisition Parameters :

    • Number of Scans : 16-32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay : A delay of 1-2 seconds between scans allows for proper relaxation of the nuclei.

    • Spectral Width : Set a spectral width of approximately 16 ppm to ensure all signals are captured.

  • Data Processing :

    • Fourier Transform : Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.

    • Phasing and Baseline Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline.

    • Calibration : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) can be used.

    • Integration : Integrate all signals to determine the relative ratio of protons in each unique environment.

Logical Workflow for Structural Verification

The process of confirming a chemical structure using ¹H NMR follows a logical and self-validating workflow.

G A Sample Preparation (5-15 mg in 0.7 mL CDCl3) B Data Acquisition (Lock, Shim, Acquire FID) A->B C Data Processing (FT, Phase, Calibrate) B->C D Full Spectrum Analysis C->D E Identify Ethyl Group (Quartet ~4.4 ppm, Triplet ~1.4 ppm) D->E F Identify Aromatic Protons (Two doublets, 7.5-8.2 ppm) D->F H Identify Labile -OH Proton (Broad singlet, variable shift) D->H I Integration Analysis (Confirm 1:1:2:3 proton ratio for Ar-H, Ar-H, CH₂, CH₃) D->I J Structure Confirmed E->J G Analyze Aromatic Coupling (J ≈ 2-3 Hz confirms meta-coupling) F->G G->J H->J I->J

Caption: Figure 2: Logical workflow for the structural verification of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate via ¹H NMR.

Conclusion

The ¹H NMR spectrum of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate provides a distinct set of signals that, when analyzed systematically, allow for its unambiguous structural confirmation. The key identifying features are: 1) the presence of two meta-coupled doublets in the downfield aromatic region, 2) a characteristic quartet and triplet pattern of an ethyl ester group, and 3) a broad, exchangeable singlet for the hydroxyl proton. By following the detailed experimental and analytical protocols outlined in this guide, researchers can confidently verify the identity and purity of this valuable synthetic building block.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from Iowa State University website: [Link]

  • Good, G. L., & Magill, C. L. (1973). Substituent effects on 1H and 13C NMR chemical shifts in titanocene benzoates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1542-1545.
  • 1 H Coupling in Proton NMR - ACD/Labs. (2025, August 21). Retrieved from ACD/Labs website: [Link]

  • Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • Sample Preparation - Max T. Rogers NMR - Michigan State University. (n.d.). Retrieved from Michigan State University website: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021, October 6). Retrieved from YouTube: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from Organomation website: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from University College London website: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • H NMR Spectroscopy. (n.d.).
  • NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (n.d.).
  • NMR Spectroscopy of Benzene Derivatives - Moodle. (n.d.).
  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved from Chemistry LibreTexts website: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved from Chemistry LibreTexts website: [Link]

  • Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm) - ResearchGate. (n.d.).
  • Ethyl benzoate | C9H10O2 | CID 7165 - PubChem. (n.d.). Retrieved from PubChem website: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from Chemistry Steps website: [Link]

  • Ch 13 - Coupling - University of Calgary. (n.d.). Retrieved from University of Calgary website: [Link]

  • HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... - ResearchGate. (n.d.).
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from Doc Brown's Chemistry website: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved from Chemistry LibreTexts website: [Link]

  • Ethyl vinyl ether. (n.d.). Retrieved from a University of Wisconsin-Madison chemistry resource page.
  • CSD Solution #13. (n.d.). Retrieved from a University of Calgary chemistry resource page.
  • ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from Doc Brown's Chemistry website: [Link]

  • ethylbenzoate | C9H10O2 | MD Topology | NMR | X-Ray - ATB. (n.d.). Retrieved from the Automated Topology Builder website: [Link]

  • Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6 - Rsc.org. (n.d.). Retrieved from The Royal Society of Chemistry website: [Link]

Sources

Exploratory

Advanced 13C NMR Characterization of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate: A Methodological Whitepaper

Executive Summary Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) is a highly functionalized, poly-substituted aromatic compound serving as a critical intermediate in pharmaceutical and agrochemical developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) is a highly functionalized, poly-substituted aromatic compound serving as a critical intermediate in pharmaceutical and agrochemical development[1]. From an analytical perspective, its structural topology presents a unique spectroscopic challenge: six of its ten carbons are quaternary . This high ratio of non-protonated carbons severely limits signal sensitivity in 13C Nuclear Magnetic Resonance (NMR) spectroscopy due to prolonged spin-lattice relaxation times (


) and the absence of Nuclear Overhauser Effect (NOE) enhancement.

This whitepaper provides a causality-driven, self-validating methodology for the 13C NMR acquisition and spectral interpretation of this complex molecule. By understanding the underlying physics of the molecular substituents—specifically the heavy-atom effect of bromine and the mesomeric dynamics of the hydroxyl and cyano groups—researchers can optimize their instrumental parameters to yield high-fidelity, publication-ready data.

Causality-Driven Experimental Design

To successfully resolve the carbon framework of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate, the experimental design must compensate for the molecule's inherent physical properties.

  • Solvent Selection (DMSO-d6 vs. CDCl3): While deuterated chloroform (CDCl3) is the industry standard[2], the presence of the polar hydroxyl (-OH) and cyano (-CN) groups induces strong intermolecular hydrogen bonding. This can lead to transient aggregation and line broadening in non-polar solvents. We mandate the use of DMSO-d6, which disrupts these hydrogen bonds, ensuring a true monomeric solution and sharp resonance lines[3].

  • Concentration Thresholds: Because 13C has a natural isotopic abundance of only ~1.1% and quaternary carbons do not benefit from NOE during standard decoupling, the sample concentration must be artificially elevated to achieve an acceptable Signal-to-Noise Ratio (SNR)[4].

  • Relaxation Delay (

    
    ):  Quaternary carbons rely on inefficient dipole-dipole relaxation mechanisms. If the inter-pulse delay is too short, their magnetization will not fully recover along the Z-axis, causing their signals to vanish from the Fourier-transformed spectrum[5].
    

Self-Validating Sample Preparation Protocol

A spectroscopic protocol is only as robust as its internal validation mechanisms. Particulates or concentration gradients within the NMR tube create localized magnetic susceptibility gradients, destroying


 field homogeneity and broadening spectral lines[6].
Phase 1: Gravimetric Analysis & Dissolution
  • Weighing: Accurately weigh 50–80 mg of the synthesized Ethyl 2-bromo-5-cyano-3-hydroxybenzoate into a clean 2 mL glass vial.

  • Solvation: Add exactly 0.6 mL of DMSO-d6 .

  • Homogenization: Vortex the mixture vigorously for 60 seconds until no solid is visible.

    • Validation Gate 1: Hold the vial against a strong light source. The solution must be optically pristine. Any turbidity indicates incomplete dissolution, which will critically degrade shimming performance.

Phase 2: Filtration & Tube Loading
  • Filtration: Pass the solution through a glass pipette tightly plugged with cotton wool (or a 0.22 µm PTFE syringe filter) directly into a premium 5 mm NMR tube (e.g., Wilmad 528)[6].

  • Volume Calibration: Ensure the final solvent column height is strictly between 4.0 and 5.0 cm [6].

    • Causality: This precise volume ensures the liquid column extends perfectly beyond the upper and lower boundaries of the probe's Radio Frequency (RF) coil, preventing edge-effect distortions and radiation damping[3].

  • Exterior Decontamination: Wipe the exterior of the NMR tube with a Kimwipe soaked in isopropanol.

    • Validation Gate 2: Inspect the tube for micro-scratches or residual skin oils. Contaminants on the glass surface will cause spinning sidebands and compromise the probe stator[3].

Instrumental Acquisition Protocol (Bruker TopSpin)

The following methodology is optimized for a Bruker AVANCE III 400/600 MHz spectrometer running TopSpin software, utilizing a broadband observe (BBO) or cryoprobe[7].

Step-by-Step Methodology
  • Insertion & Locking: Insert the sample and establish the lock on the DMSO-d6 deuterium resonance.

  • Probe Tuning & Matching (atma): Execute the automatic tuning and matching command[7].

    • Causality: The high dielectric constant of DMSO-d6 alters the impedance of the RF coil. Re-tuning ensures maximum RF power transfer and optimal signal reception.

    • Validation Gate 3: Visually inspect the tuning wobble curve. The minimum of the dip must be centered exactly at the 13C Larmor frequency (e.g., 100.6 MHz on a 400 MHz console).

  • Shimming (topshim): Execute gradient shimming to optimize

    
     homogeneity.
    
  • Pulse Sequence Selection: Type rpar C13CPD all to load the standard 1D 13C parameters. Ensure the pulse program is set to zgpg30[5].

    • Causality: The zgpg30 sequence applies a 30° excitation pulse with WALTZ-16 power-gated 1H decoupling. This collapses carbon-proton multiplets into sharp singlets while minimizing sample heating[8].

  • Parameter Optimization:

    • Set D1 = 2.5 s (Relaxation Delay). Rationale: Ensures complete

      
       relaxation for the six quaternary carbons[5].
      
    • Set NS = 1024 (Number of Scans). Rationale: Compensates for low sensitivity[9].

  • Receiver Gain (rga): Execute rga to auto-calibrate the receiver gain.

    • Validation Gate 4: Check the calculated RG value. If RG is maxed out, the sample is too concentrated; if the Free Induction Decay (FID) is clipped, the ADC is overflowing, which will cause baseline roll.

  • Acquisition (zg): Initiate the scan.

Table 1: Optimized 13C NMR Acquisition Parameters
ParameterValueCausality / Rationale
Nucleus 13CTarget nucleus for carbon framework elucidation.
Solvent DMSO-d6Optimal solubility for polar -OH and -CN groups; provides stable lock[3].
Concentration 50-80 mg / 0.6 mLOvercomes the low natural abundance (1.1%) of the 13C isotope[4].
Pulse Sequence zgpg3030° pulse with WALTZ-16 1H decoupling yields sharp singlets.
Relaxation Delay (

)
2.5 secondsEnsures complete

recovery of quaternary carbons (C=O, C-Br, C-CN)[5].
Number of Scans (NS) 1024 - 2048Achieves sufficient SNR for non-protonated centers.
Spectral Width (SW) 250 ppmCaptures the entire chemical shift range, including the deshielded ester[9].

Data Processing & Mechanistic Spectral Interpretation

Following acquisition, process the data using standard Fourier Transform (efp), followed by automatic phase and baseline correction (apk)[10].

The 13C NMR spectrum of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is a masterclass in substituent electronic effects. The chemical shifts (


) are dictated by a delicate interplay of inductive (

), mesomeric (

), and heavy-atom effects.
  • The Heavy-Atom Effect (C2): The bromine atom induces a strong diamagnetic shielding effect on the directly attached ipso-carbon (C2). Despite being part of an electron-deficient ring, C2 is pushed significantly upfield to approximately 108–112 ppm .

  • Mesomeric Deshielding (C3): The hydroxyl group at C3 acts as a powerful electron donor via resonance (

    
    ), shielding the ortho and para positions. However, its strong inductive electronegativity (
    
    
    
    ) heavily deshields the ipso-carbon itself, resulting in a distinct quaternary peak near 152–155 ppm .
  • Nitrile Anisotropy (C5 & -CN): The cyano group exerts strong

    
     and 
    
    
    
    effects, deshielding C5. The sp-hybridized nitrile carbon itself typically resonates at 116–118 ppm due to the diamagnetic anisotropy generated by the
    
    
    -electron circulation of the triple bond.
  • Ester Carbonyl (C=O): The highly deshielded ester carbonyl will appear as the most downfield signal, typically between 164–166 ppm .

Table 2: Predicted 13C NMR Chemical Shifts & Relaxation Profiles
Carbon PositionFunctional Group EnvironmentPredicted Shift (

, ppm)
Multiplicity (1H Decoupled)

Relaxation Characteristic
C=O Ester Carbonyl164.0 - 166.0Singlet (Cq)Very Slow
C3 Aromatic C-OH152.0 - 155.0Singlet (Cq)Slow
C1 Aromatic C-COOEt122.0 - 126.0Singlet (Cq)Slow
C6 Aromatic C-H124.0 - 128.0Singlet (CH)Fast (NOE Enhanced)
C4 Aromatic C-H118.0 - 122.0Singlet (CH)Fast (NOE Enhanced)
-CN Nitrile Carbon116.0 - 118.0Singlet (Cq)Very Slow
C5 Aromatic C-CN110.0 - 114.0Singlet (Cq)Slow
C2 Aromatic C-Br108.0 - 112.0Singlet (Cq)Slow
-CH2- Ethyl Methylene61.0 - 63.0Singlet (CH2)Fast
-CH3 Ethyl Methyl13.0 - 15.0Singlet (CH3)Fast

Workflow Visualization

The following diagram maps the critical path for the end-to-end 13C NMR analytical workflow, highlighting the required validation gates.

NMR_Workflow Start Compound Synthesis & Verification SamplePrep Sample Preparation (50-80 mg in 0.6 mL DMSO-d6) Start->SamplePrep ProbeSetup Probe Tuning & Matching (ATMA for 13C/1H) SamplePrep->ProbeSetup LockShim Locking & Shimming (TopShim) ProbeSetup->LockShim PulseSeq Pulse Sequence Selection (zgpg30) LockShim->PulseSeq Acquisition Data Acquisition (NS=1024, D1=2.5s) PulseSeq->Acquisition Processing Data Processing (FT, Phase & Baseline) Acquisition->Processing Analysis Spectral Interpretation (Peak Assignment) Processing->Analysis

Fig 1: End-to-end 13C NMR analytical workflow for highly substituted aromatic systems.

References

  • University of Siegen. "NMR Sample Preparation: How to prepare a good NMR sample?". URL: [Link]

  • University of Iowa. "13-C NMR Protocol for beginners AV-400". URL:[Link]

  • University of Oklahoma. "Sample preparation for NMR measurements and points to keep in mind". URL:[Link]

  • UCLouvain. "InfoSheet: NMR sample preparation". URL: [Link]

  • University of Wyoming. "NMR Basic Operation - Bruker NMR Spectrometer". URL:[Link]

  • Georgia Institute of Technology. "Small molecule NMR sample preparation". URL: [Link]

  • University College London (UCL). "Sample Preparation | Faculty of Mathematical & Physical Sciences". URL: [Link]

  • Bruker. "NMR Spectroscopy for Solids and Liquids". URL:[Link]

  • Purdue University. "Bruker TopSpin Training Guide for Basic 2D Experiments". URL: [Link]

  • ChemSrc. "Ethyl 2-bromo-5-cyano-3-hydroxybenzoate". URL:[Link]

  • UC Santa Barbara. "TopSpin Guide Book Basic NMR Experiments". URL:[Link]

Sources

Foundational

Mass spectrometry fragmentation of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Mass Spectrometry Fragmentation of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate: A Mechanistic and Analytical Guide Executive Summary Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (C₁₀H₈BrNO₃, MW: 270.08 g/mol ) is a densely functi...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate: A Mechanistic and Analytical Guide

Executive Summary

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (C₁₀H₈BrNO₃, MW: 270.08 g/mol ) is a densely functionalized halogenated benzoate ester that serves as a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals[1]. The convergence of an ethyl ester, a heavy halogen (bromine), a cyano group, and a phenolic hydroxyl group on a single benzene ring creates a highly specific, multi-pathway fragmentation profile under mass spectrometry (MS).

This whitepaper provides an in-depth mechanistic analysis of its fragmentation behavior, detailing the causality behind specific gas-phase dissociations, and outlines self-validating experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) workflows.

Molecular Architecture & Ionization Dynamics

The structural elucidation of this compound via MS relies heavily on understanding how its functional groups dictate charge localization and bond lability.

  • Isotopic Signatures: The presence of a bromine atom is the most diagnostic feature of this molecule. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, any ion retaining the bromine atom will present as a distinctive doublet separated by 2 Da (e.g., the molecular ion [M]⁺• at m/z 269 and 271)[2].

  • Charge Localization: Under 70 eV Electron Ionization (EI), the initial ionization (electron ejection) predominantly occurs at the heteroatoms with the lowest ionization energies—typically the oxygen lone pairs of the ester or hydroxyl group. The subsequent fragmentation is governed by Stevenson’s Rule , which dictates that the positive charge will remain on the fragment with the lowest ionization potential[3].

Mechanistic Fragmentation Pathways (EI-MS)

The fragmentation of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is a competition between ester cleavage, halogen expulsion, and aromatic ring degradation.

Pathway A: Ester Alpha-Cleavage (The Acylium Ion)

The most thermodynamically favorable pathway for benzoyl derivatives is the cleavage of the bond adjacent to the carbonyl group[4].

  • Causality: The expulsion of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion ([M]⁺•, m/z 269/271) generates an acylium ion at m/z 224/226. This pathway dominates because the resulting cation is highly resonance-stabilized by the adjacent aromatic ring. Subsequent loss of neutral carbon monoxide (CO, 28 Da) from the acylium ion yields a phenyl cation at m/z 196/198.

Pathway B: Homolytic Debromination

The C-Br bond possesses a relatively low bond dissociation energy compared to the aromatic C-C bonds.

  • Causality: The molecular ion can undergo homolytic cleavage to expel a bromine radical (Br•, 79 or 81 Da), yielding a debrominated cation at m/z 190. The collision energy required for this debromination is heavily influenced by the ortho-substitution pattern (the ester at position 1 and hydroxyl at position 3 flank the bromine at position 2), which creates steric strain that is relieved upon halogen loss[5].

Pathway C: McLafferty-Type Rearrangement

Esters with an alkyl chain of two or more carbons can undergo hydrogen rearrangements[2].

  • Causality: A hydrogen atom from the ethyl group can migrate to the carbonyl oxygen via a cyclic transition state, resulting in the expulsion of neutral ethylene (C₂H₄, 28 Da). This leaves a radical cation corresponding to the carboxylic acid derivative at m/z 241/243.

Quantitative Data & Diagnostic Ions

The following tables summarize the critical diagnostic ions required for library matching and multiple reaction monitoring (MRM).

Table 1: Key Electron Ionization (EI, 70 eV) Diagnostic Ions

m/z (⁷⁹Br / ⁸¹Br)Ion Type / Neutral LossProposed Structure / MechanismRelative Abundance
269 / 271 [M]⁺•Molecular IonMedium
224 / 226 [M - •OCH₂CH₃]⁺Acylium Ion (Alpha-cleavage)High (Base Peak)
241 / 243 [M - C₂H₄]⁺•Carboxylic Acid (Rearrangement)Low-Medium
190 [M - Br•]⁺Debrominated CationMedium
145 [M - •OCH₂CH₃ - Br•]⁺Debrominated Acylium IonHigh

Table 2: Key Tandem MS (LC-ESI⁻-MS/MS) Transitions

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMechanism
268 / 270 240 / 242 C₂H₄ (28 Da)Beta-hydrogen transfer (loss of ethylene)
268 / 270 196 / 198 C₂H₄ + CO₂ (72 Da)Sequential loss of ethylene and decarboxylation
268 / 270 79 / 81 [M-H-Br]Heterolytic cleavage forming Bromide anion

Visualizing the Fragmentation Network

The logical relationships between the precursor ion and its primary fragments under EI conditions are mapped below.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 269 / 271 Acylium Acylium Ion m/z 224 / 226 M->Acylium - •OCH₂CH₃ (45 Da) Alpha-cleavage Debrom Debrominated Ion m/z 190 M->Debrom - Br• (79/81 Da) Homolytic cleavage PhenolLoss Loss of Ethylene m/z 241 / 243 M->PhenolLoss - C₂H₄ (28 Da) McLafferty-type Acylium_CO Phenyl Cation m/z 196 / 198 Acylium->Acylium_CO - CO (28 Da) Acylium_Debrom Debrominated Acylium m/z 145 Acylium->Acylium_Debrom - Br• (79/81 Da) Debrom->Acylium_Debrom - •OCH₂CH₃ (45 Da)

Fig 1: Primary EI-MS fragmentation pathways of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: GC-EI-MS for Structural Elucidation

Causality of Choice: GC-EI-MS is selected for its ability to generate highly reproducible, library-searchable fragmentation spectra. The hard ionization (70 eV) ensures the visualization of the carbon skeleton.

  • System Suitability & Self-Validation: Before analyzing the target compound, inject a calibration standard (e.g., bromobenzene). The system is validated only if the ⁷⁹Br/⁸¹Br doublet is observed at a strict 1:1 ratio with a mass accuracy of ±0.1 Da.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of MS-grade ethyl acetate. Note: While the free phenol can cause slight chromatographic tailing, direct injection avoids derivatization artifacts that complicate the mass spectrum.

  • Chromatography: Utilize a 30 m x 0.25 mm x 0.25 µm HP-5MS capillary column. Inject 1 µL in splitless mode. Carrier gas: Helium at a constant flow of 1.0 mL/min. Temperature program: 100°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 mins.

  • Mass Analysis: Set the EI source temperature to 230°C and the quadrupole analyzer to scan from m/z 50 to 400.

  • Data Validation: During analysis, the presence of the 1:1 isotopic signature in both the precursor (m/z 269/271) and the acylium product ion (m/z 224/226) serves as an internal validation that the halogen has not been lost during in-source thermal degradation.

Protocol B: LC-ESI-MS/MS for Trace Quantification

Causality of Choice: The presence of the electron-withdrawing cyano and bromo groups significantly increases the acidity of the phenolic hydroxyl group. Therefore, Electrospray Ionization in Negative Mode (ESI⁻) is the most sensitive technique for quantitative tracking.

  • Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Employ a C18 reversed-phase column (50 x 2.1 mm, 1.7 µm) with a gradient elution of Water/Acetonitrile (both modified with 0.1% Formic Acid).

  • Ionization & Precursor Selection: Operate the ESI source in negative mode to readily deprotonate the phenol, forming the[M-H]⁻ precursor ion at m/z 268/270.

  • Collision-Induced Dissociation (CID): Isolate m/z 268/270 in Q1. Apply a Collision Energy (CE) sweep from 15 to 35 eV using Argon gas. Monitor the transition to m/z 79/81 (Bromide anion) for high-sensitivity quantification, and the transition to m/z 240/242 for structural confirmation.

References

  • Fragmentation (mass spectrometry) - Wikipedia . Wikipedia. Available at: [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed . National Institutes of Health (NIH). Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts . LibreTexts. Available at: [Link]

Sources

Exploratory

Chemical Reactivity Profile of Substituted Hydroxybenzoates: A Comprehensive Technical Guide

Executive Summary Substituted hydroxybenzoates represent a highly versatile class of aromatic compounds, functioning as essential preservatives (parabens), potent antioxidants (gallates), and critical intermediates in ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted hydroxybenzoates represent a highly versatile class of aromatic compounds, functioning as essential preservatives (parabens), potent antioxidants (gallates), and critical intermediates in active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, understanding the nuanced chemical reactivity of these molecules—governed by the interplay between the electron-withdrawing ester moiety and electron-donating phenolic hydroxyls—is paramount for rational drug design, formulation stability, and environmental remediation. This guide deconstructs the core reactivity pathways of these compounds, providing field-proven protocols and mechanistic insights.

Structural Influence on Reactivity

The reactivity profile of substituted hydroxybenzoates is fundamentally dictated by the substitution pattern on the benzene ring. The ester group (-COOR) exerts a -I, -M effect, deactivating the ring towards electrophilic aromatic substitution while increasing the acidity of the phenolic protons. Conversely, the hydroxyl group (-OH) exerts a +M effect, directing electrophiles to the ortho and para positions[1]. In polyhydroxybenzoates, such as gallic acid esters, the presence of adjacent hydroxyl groups significantly lowers the redox potential, facilitating rapid single-electron transfer (SET) or hydrogen atom transfer (HAT) to reactive oxygen species (ROS)[2].

Redox Reactivity: Antioxidant Mechanisms of Polyhydroxybenzoates

Gallates (e.g., methyl gallate, propyl gallate) are benchmark antioxidants widely used in materials and food science. Their reactivity stems from their ability to donate hydrogen atoms to free radicals, forming an aryloxy radical. The causality behind their superior stability lies in the resonance delocalization of the unpaired electron across the aromatic system and the adjacent oxygen atoms, which prevents uncontrolled radical propagation[2].

In vitro NMR studies have elucidated that the reaction of methyl gallate with 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals proceeds via a putative galloquinone intermediate, which rapidly undergoes C-C coupling to form a symmetrical oxidative dimer[3].

G A Methyl Gallate (Antioxidant) B Aryloxy Radical (Resonance Stabilized) A->B -H• (ROS/DPPH Scavenging) C Galloquinone Intermediate B->C Further Oxidation D Symmetrical Dimer (C-C Coupling) C->D Dimerization

Caption: Oxidation pathway of methyl gallate to a symmetrical dimer via a quinone intermediate.

Photochemical Degradation and Environmental Fate

Alkyl parabens (e.g., methyl-, ethyl-, and butylparaben) are ubiquitous preservatives that eventually enter aquatic environments. Advanced Oxidation Processes (AOPs), specifically TiO₂-mediated photocatalysis, are employed to mineralize these xenobiotics[4]. The degradation mechanism involves the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the TiO₂ catalyst, which subsequently attack the aromatic ring, leading to hydroxylation, dealkylation, and eventual ring cleavage[5].

Interestingly, the alkyl chain length inversely correlates with photochemical stability. Methylparaben is the most resistant to degradation, whereas ethyl and butylparaben exhibit higher intrinsic reaction rates[6][7].

Table 1: Photocatalytic Degradation Kinetics of Alkyl Parabens on TiO₂ (pH 4)

SubstrateAdsorption Constant (K)[L/μmol]Intrinsic Reaction Rate [μmol L⁻¹min⁻¹]Degradation Extent (120 min)
Methylparaben N/ALowest~20%
Ethylparaben 0.061.81 × 10²~48%
Butylparaben 0.052.08 × 10²>50%

Data synthesized from established photocatalytic kinetic studies[6][7].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, integrating built-in quality control checks.

Protocol 1: Fischer-Speier Esterification of Substituted Hydroxybenzoic Acids

Causality & Principle: Esterification is an equilibrium-driven process. To maximize yield, we employ Le Chatelier’s principle by using the alcohol (e.g., methanol) as both reactant and solvent, while utilizing a catalytic amount of concentrated sulfuric acid to protonate the carboxylic carbonyl, heavily enhancing its electrophilicity for nucleophilic attack[1].

  • Reaction Setup: Suspend 10 mmol of the substituted hydroxybenzoic acid (e.g., 5-chloro-2-fluoro-4-hydroxybenzoic acid) in 50 mL of anhydrous methanol in a round-bottom flask[1].

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise.

    • Self-Validation: The solution should remain clear; any immediate cloudiness or precipitation indicates moisture contamination in the methanol, which will stall the equilibrium.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 4-6 hours.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase.

    • Self-Validation: The disappearance of the highly polar acid spot (low Rf) and the emergence of a less polar ester spot (higher Rf) confirms successful conversion.

  • Workup: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃ (to remove unreacted acid and the acid catalyst), and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the pure methyl ester.

Protocol 2: Photocatalytic Degradation Workflow for Parabens

Causality & Principle: To accurately determine degradation kinetics, the system must first reach adsorption-desorption equilibrium in the dark. This ensures that any subsequent decrease in concentration under UV light is strictly due to photocatalytic degradation, rather than physical adsorption onto the porous TiO₂ surface[7].

Workflow S1 1. Solution Prep (Paraben + TiO2) S2 2. Dark Adsorption (Equilibration) S1->S2 S3 3. UV Irradiation (Photocatalysis) S2->S3 30 min (No Light) S4 4. Aliquot Sampling & Filtration S3->S4 Time Intervals S5 5. LC-MS/MS Analysis (Kinetics & Intermediates) S4->S5 0.22 μm Filter

Caption: Step-by-step workflow for the photocatalytic degradation of parabens.

  • Preparation: Prepare a 15 mg/L solution of the target paraben (e.g., ethylparaben) in 500 mL of ultrapure water. Adjust to pH 4 using dilute HCl[7].

  • Catalyst Addition: Add 1.0 g/L of TiO₂ (P-25 Degussa) to the solution.

  • Dark Equilibration: Stir the suspension in complete darkness for 30 minutes.

    • Self-Validation: Take a sample before and after this step. A concentration drop of >5% indicates excessive catalyst loading or aggregation, requiring dilution.

  • Irradiation: Expose the suspension to UVA radiation while continuously sparging with O₂. The oxygen acts as an electron acceptor, delaying electron-hole recombination and maximizing •OH generation[5].

  • Sampling & Analysis: Withdraw 5 mL aliquots at 15-minute intervals. Immediately filter through a 0.22 μm PTFE syringe filter to remove TiO₂ and halt the reaction. Analyze via LC-MS/MS to quantify the remaining paraben and identify hydroxylated intermediates[7].

References

1.[4] The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis. ResearchGate. 4 2.[5] Overview of Catalytic Removal of Parabens from Water and Wastewater. ACS Publications. 5 3.[6] Photochemical Degradation of Organic Xenobiotics in Natural Waters. IntechOpen. 6 4.[7] Photocatalytic Degradation of Parabens in Aquatic Environment: Kinetics and Degradation Pathway. ResearchGate. 7 5.[1] Methyl 5-chloro-2-fluoro-4-hydroxybenzoate. Benchchem. 1 6.[2] Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC. 2 7.[3] Oxidative Dimers Produced from Protocatechuic and Gallic Esters in the DPPH Radical Scavenging Reaction. ACS Publications. 3

Sources

Foundational

Stability and Storage Protocols for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS No. 1807079-45-3) is a highly functionalized aromatic building block extensively utilized in the synthesis of complex pharmaceutical active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS No. 1807079-45-3) is a highly functionalized aromatic building block extensively utilized in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs) and specialty agrochemicals[1]. Its molecular architecture—featuring an ester, an aryl bromide, a nitrile, and a phenolic hydroxyl group on a single benzene ring—provides immense synthetic versatility. However, this dense functionalization introduces multiple vectors for chemical degradation if storage conditions are not rigorously controlled. This whitepaper provides an in-depth, mechanistically grounded guide to the stability profile, optimal storage conditions, and analytical workflows required to maintain the integrity of this critical intermediate.

Molecular Architecture & Mechanistic Vulnerabilities

To design an effective storage protocol, we must first understand why the molecule degrades. As a Senior Application Scientist, I approach stability not as a checklist, but as a predictable outcome of molecular reactivity. The degradation of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is driven by four primary functional vulnerabilities:

  • Phenolic Hydroxyl (-OH at C3): The electron-rich phenol is highly susceptible to auto-oxidation[1]. In the presence of atmospheric oxygen and trace transition metals, it can oxidize to form reactive quinone-like degradants. This process is accelerated in alkaline environments.

  • Cyano Group (-CN at C5): Nitriles are vulnerable to hydrolytic cleavage. Moisture ingress, particularly under extremes of pH, catalyzes the hydrolysis of the cyano group to an amide, and eventually to a carboxylic acid.

  • Ester Group (Ethyl benzoate): The ester linkage is subject to classical hydrolysis (yielding 2-bromo-5-cyano-3-hydroxybenzoic acid and ethanol) or transesterification if exposed to alcoholic solvents during processing.

  • Aryl Bromide (-Br at C2): The C-Br bond is photolabile. Exposure to UV or intense actinic light induces homolytic cleavage, resulting in aryl radicals that can abstract hydrogen from the environment or polymerize, leading to debromination and discoloration.

DegradationMechanisms API Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (Intact Molecule) Oxidation Oxidative Degradation (Quinone Derivatives) API->Oxidation O2, Transition Metals, High pH Hydrolysis Hydrolytic Degradation (Carboxylic Acids/Amides) API->Hydrolysis H2O, Acid/Base Catalysis Photolysis Photolytic Cleavage (Debromination Radicals) API->Photolysis UV/Vis Radiation (hv)

Fig 1. Mechanistic degradation pathways of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Empirical Storage Protocols & Shelf-Life Projections

Translating these mechanistic vulnerabilities into actionable storage parameters requires a multi-barrier approach. The following protocols are designed to mitigate thermal, oxidative, hydrolytic, and photolytic degradation in alignment with ICH Q1A(R2) guidelines[2].

  • Temperature Control (2–8 °C): Arrhenius kinetics dictate that lowering the temperature exponentially decreases the rate of hydrolysis and oxidation. Refrigerated storage is mandatory for long-term stability.

  • Atmospheric Control (Argon/Nitrogen Headspace): Displacing oxygen with an inert, heavier-than-air gas like Argon mitigates the auto-oxidation of the phenolic moiety.

  • Container Closure System: The compound must be stored in amber glass vials to block UV transmission (<400 nm), preventing photolytic debromination. Closures must be PTFE-lined ; standard polyethylene caps can leach plasticizers (e.g., phthalates) when exposed to trace organic vapors, compromising batch purity.

Table 1: Quantitative Storage Parameters and Shelf-Life Projections
Storage ConditionTemperatureHumidityContainer SpecificationsProjected Shelf-Life
Long-Term (Optimal) 2°C to 8°CAmbientAmber Glass + Argon Headspace + PTFE Cap24 Months
Accelerated (ICH) 25°C ± 2°C60% RH ± 5%Amber Glass (Sealed)6 Months
Stress (Thermal) 60°CAmbientClear Glass< 7 Days
Stress (Photolytic) AmbientAmbientClear Glass (UV exposed)< 24 Hours

Stability-Indicating Analytical Workflow

To validate the efficacy of the storage conditions, a Stability-Indicating Method (SIM) must be employed. In accordance with ICH Q2(R2) guidelines[3], the analytical procedure must be capable of discriminating between the intact API and its degradation products.

We utilize Reversed-Phase High-Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (RP-HPLC-DAD-MS).

  • Why RP-HPLC? It effectively separates the lipophilic intact ester from its highly polar hydrolytic degradants (free carboxylic acids).

  • Why DAD? Monitoring UV absorbance allows us to detect shifts in the chromophore, which is a primary indicator of phenolic oxidation (quinone formation).

  • Why MS? Mass spectrometry is critical for detecting debromination. The intact molecule exhibits a distinct 1:1 isotopic signature due to the

    
    Br/
    
    
    
    Br isotopes. The loss of this signature immediately flags photolytic degradation.

AnalyticalWorkflow Prep Sample Prep (Anhydrous MeCN) Sep RP-HPLC Separation (C18, Gradient) Prep->Sep Det DAD & ESI-MS (Isotopic Br Profiling) Sep->Det Anal Data Processing (Degradant Quant) Det->Anal

Fig 2. Stability-indicating RP-HPLC-DAD-MS analytical workflow for degradant profiling.

Detailed Step-by-Step Methodologies

Protocol A: Forced Degradation (Stress Testing)

To build a self-validating analytical system, you must first generate the degradants intentionally to prove your HPLC method can resolve them.

  • Acid/Base Hydrolysis: Dissolve 10.0 mg of the compound in 1.0 mL of acetonitrile. Add 1.0 mL of 1N HCl (acid stress) or 1N NaOH (base stress). Incubate at 60°C for 24 hours. Crucial Step: Neutralize the solution to pH 7 before injection to prevent damage to the silica-based HPLC column.

  • Oxidative Stress: Dissolve 10.0 mg in 1.0 mL of acetonitrile. Add 1.0 mL of 3% H

    
    O
    
    
    
    . Incubate at room temperature for 24 hours in the dark.
  • Photolytic Stress: Spread 10.0 mg of the solid compound in a uniformly thin layer on a clear Petri dish. Expose to 1.2 million lux hours of UV/Vis light.

Protocol B: Routine Stability-Indicating Assay (RP-HPLC)
  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality Note: TFA is mandatory. It suppresses the ionization of the phenolic hydroxyl and any generated carboxylic acid degradants, ensuring sharp peak shapes and preventing retention time drift.

  • Sample Preparation: Accurately weigh 5.0 mg of the stored Ethyl 2-bromo-5-cyano-3-hydroxybenzoate. Dissolve in 10.0 mL of anhydrous Acetonitrile (yielding 0.5 mg/mL). Filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as they can bind phenolic compounds.

  • Chromatographic Execution: Inject 5 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) maintained at 30°C. Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. Concurrently acquire ESI-MS data in negative ion mode . Phenols readily lose a proton [M-H]

    
     in electrospray ionization, providing vastly superior sensitivity compared to positive ion mode.
    

Conclusion

The stability of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is not a passive characteristic but an actively managed state. By understanding the specific vulnerabilities of its functional groups—phenolic auto-oxidation, ester/nitrile hydrolysis, and photolytic debromination—researchers can implement robust, scientifically grounded storage protocols. Adhering to strict environmental controls (2-8°C, Argon headspace, amber glass) and validating these conditions via rigorous, stability-indicating RP-HPLC-MS workflows ensures the compound remains a reliable building block for advanced synthetic applications.

References

  • Title: ICH Q1A(R2) Stability testing of new drug substances and products - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Exploratory

Comprehensive Material Safety &amp; Synthetic Utility Guide: Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Executive Summary Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) is a highly functionalized, halogenated benzoate ester that serves as a critical intermediate in advanced organic synthesis, medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) is a highly functionalized, halogenated benzoate ester that serves as a critical intermediate in advanced organic synthesis, medicinal chemistry, and agrochemical development [1]. From a structural perspective, the juxtaposition of an ethyl ester, a heavy halogen (bromine), a strongly electron-withdrawing cyano group, and a hydrogen-bond-donating hydroxyl group on a single benzene ring provides an exceptionally versatile scaffold for orthogonal reactivity.

This whitepaper serves as a dual-purpose technical guide, providing both the rigorous Material Safety Data Sheet (MSDS) parameters required for laboratory compliance and field-proven synthetic protocols for drug development professionals.

Physicochemical Profiling & Structural Data

To effectively utilize this compound, researchers must first understand its baseline physical and chemical parameters. The data below is synthesized from established chemical registries [1, 2].

ParameterSpecification / Value
Chemical Name Ethyl 2-bromo-5-cyano-3-hydroxybenzoate
CAS Registry Number 1807079-45-3
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol
InChI Key CKTBFQBLMLXWDD-UHFFFAOYSA-N
MDL Number MFCD28735661
Chemical Class Halogenated Benzoate / Substituted Phenol
Physical State Solid (Powder/Crystalline)
Biological Activity Investigated for antimicrobial (MRSA) and anticancer properties

Material Safety Data Sheet (MSDS) Core

As a Senior Application Scientist, I emphasize that the presence of both a halogen and a cyano group dictates stringent handling protocols. While the cyano group is covalently bound and does not readily release free cyanide gas under ambient conditions, combustion or strong acidic hydrolysis can generate highly toxic byproducts.

Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. If aerosolization is a risk, a NIOSH-approved N100 or P100 particulate respirator is mandatory.

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 0.11 mm thickness). The bromine substituent increases transdermal penetration potential; immediately discard gloves if contaminated.

  • Eye Protection: Snug-fitting chemical splash goggles.

Emergency Response & Spill Protocols

A self-validating safety system requires pre-planned workflows for accidental exposure.

Figure 1: Standardized laboratory spill response and decontamination workflow.

Mechanistic Applications & Orthogonal Reactivity

The true value of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate lies in its orthogonal reactivity. The molecule possesses three distinct sites for functionalization, allowing for the synthesis of highly complex active pharmaceutical ingredients (APIs)[1].

Figure 2: Orthogonal synthetic transformation pathways of the compound.

Causality in Nucleophilic Aromatic Substitution (SNAr)

In standard unactivated benzene rings, halogens are poor leaving groups. However, in this compound, the bromine atom at position 2 is situated para to the strongly electron-withdrawing cyano group at position 5. This spatial arrangement perfectly stabilizes the anionic Meisenheimer complex intermediate, drastically lowering the activation energy required for nucleophilic attack by amines or thiols [1].

Causality in Chemoselective Reduction

Literature often cites Lithium Aluminum Hydride (LiAlH₄) for reducing the cyano group to a primary amine [1]. Expert Insight: As an application scientist, I must warn that LiAlH₄ is a harsh, non-selective reducing agent that will concomitantly reduce the ethyl ester to a primary alcohol. If your synthetic goal requires preserving the ester, you must utilize a chemoselective protocol, such as Cobalt(II) chloride hexahydrate with Sodium Borohydride (


), which selectively reduces nitriles to amines while leaving esters intact.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in validation steps to ensure reproducibility and high yield.

Protocol A: Chemoselective SNAr with Primary Amines

Objective: Replace the C2-Bromine with a functionalized amine while preserving the cyano and ester groups.

  • Preparation: In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve 1.0 mmol of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 mmol of anhydrous Potassium Carbonate (

    
    ). Causality: The base deprotonates the C3-hydroxyl group, preventing it from interfering, while also acting as an acid scavenger for the generated HBr.
    
  • Nucleophile Addition: Dropwise, add 1.2 mmol of the desired primary amine (e.g., benzylamine).

  • Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours.

  • Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:Ethyl Acetate 7:3). The starting material will appear as a distinct UV-active spot; wait until this spot is fully consumed.

  • Quenching & Extraction: Cool to room temperature. Quench with 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography. Validate the final product via LC-MS to confirm the mass shift corresponding to the loss of Bromine (-79 Da) and addition of the amine.
    
Protocol B: Oxidation to Quinone-like Derivatives

Objective: Oxidize the C3-hydroxy group to a carbonyl [1].

  • Setup: Dissolve 1.0 mmol of the substrate in 15 mL of glacial acetic acid.

  • Oxidant Addition: Slowly add 1.5 mmol of Chromium Trioxide (

    
    ) at 0°C. Causality: Low temperature prevents over-oxidation or cleavage of the aromatic ring.
    
  • Reaction: Stir at room temperature for 2 hours.

  • Validation Check: Use LC-MS to confirm the +16 Da mass shift (or corresponding loss of protons depending on the exact quinoid structure formed).

  • Workup: Dilute with water, extract with dichloromethane, wash with saturated

    
     to neutralize the acetic acid, dry, and concentrate.
    

References

  • Chemsrc. "2164264-82-6_1-{[(3-Methoxyphenyl)amino]methyl ... - cas号查询". Chemsrc Database. Retrieved from: [Link]

Foundational

Comprehensive Solubility Profile and Methodological Guide for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Executive Summary Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex pharmaceutical and agrochemical agents[1]. Be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex pharmaceutical and agrochemical agents[1]. Because of its multifaceted structural features—including a lipophilic ester, a polarizable halogen, a strong hydrogen-bond accepting cyano group, and an acidic hydroxyl group—its solvation thermodynamics are complex. This whitepaper provides a rigorous theoretical framework for its solubility across common laboratory solvents and details a self-validating empirical protocol for precise quantification.

Physicochemical Profiling & Solvation Thermodynamics

To accurately predict and manipulate the solubility of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate, one must deconstruct its molecular architecture using the principles of cohesive energy density, specifically through the lens of Hansen Solubility Parameters (HSP) [2][3]. The HSP framework divides the total cohesive energy of a molecule into three distinct intermolecular forces: dispersion (


), polar dipole-dipole (

), and hydrogen bonding (

)[3].
Structural Causality
  • Ethyl Ester (-COOEt): Unlike methyl esters, the ethyl aliphatic chain increases the overall lipophilicity of the molecule, enhancing dispersion force interactions (

    
    ) with moderately non-polar and chlorinated solvents[1].
    
  • Bromine (-Br) at C2: The large electron cloud of the bromine atom is highly polarizable. This contributes significantly to London dispersion forces, favoring solvation in halogenated solvents (e.g., Dichloromethane).

  • Cyano (-CN) at C5: This group introduces a strong, localized dipole moment and acts as a potent hydrogen-bond acceptor (

    
     and 
    
    
    
    ). It drives solubility in polar aprotic solvents.
  • Hydroxyl (-OH) at C3: The phenolic hydroxyl acts as both a hydrogen-bond donor and acceptor. Due to the electron-withdrawing nature of the adjacent -Br and -CN groups, this hydroxyl is relatively acidic (estimated pKa ~8–10)[1]. Consequently, in aqueous systems buffered above pH 8, solubility will exponentially increase due to ionization (phenolate formation).

Solvation cluster_groups Functional Groups & Properties cluster_solvents Optimal Solvent Classes Mol Ethyl 2-bromo-5-cyano- 3-hydroxybenzoate OH Hydroxyl (-OH) H-Bond Donor/Acceptor Mol->OH CN Cyano (-CN) Strong Dipole / H-Acceptor Mol->CN Ester Ethyl Ester (-COOEt) Lipophilic / H-Acceptor Mol->Ester Br Bromine (-Br) Polarizable / Lipophilic Mol->Br PolarAprotic Polar Aprotic (DMSO, DMF) OH->PolarAprotic Strong H-Bonding PolarProtic Polar Protic (EtOH, MeOH) OH->PolarProtic Proton Exchange CN->PolarAprotic Dipole-Dipole Chlorinated Chlorinated (DCM, Chloroform) Ester->Chlorinated Dispersion Forces Br->Chlorinated Polarizability

Logical mapping of functional groups to optimal solvent classes based on intermolecular interactions.

Predicted Solubility Matrix in Common Lab Solvents

Based on the synthesis of HSP theory and the specific functional group profile of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate, the following table summarizes the expected solubility behavior. This matrix serves as a primary guide for solvent selection during synthesis, purification (e.g., recrystallization), and assay development.

SolventClassificationPredicted SolubilityMechanistic Rationale
DMSO / DMF Polar AproticExcellent (>50 mg/mL)Strong dipole-dipole alignment with the -CN group; acts as a powerful H-bond acceptor for the phenolic -OH.
Tetrahydrofuran (THF) Polar Aprotic / EtherGood to Excellent The ether oxygen readily accepts hydrogen bonds from the -OH; moderate dielectric constant supports ester/halogen solvation.
Dichloromethane (DCM) ChlorinatedGood Excellent dispersion matching (

) with the highly polarizable bromine atom and lipophilic ethyl ester[1].
Methanol / Ethanol Polar ProticModerate to Good Capable of H-bonding with both the -OH and -CN groups, but the bulk lipophilicity of the ethyl ester limits maximum saturation.
Water (pH < 6) AqueousPoor (<0.1 mg/mL)High cohesive energy of water rejects the lipophilic aromatic core and ethyl ester.
Water (pH > 10) Aqueous (Basic)Good Deprotonation of the acidic phenolic -OH (pKa ~8-10) yields a highly water-soluble phenolate anion[1].
Hexane / Heptane Non-polar AliphaticVery Poor Insufficient polar and H-bonding parameters to disrupt the solid-state crystal lattice of the compound.

Empirical Determination: The Gold-Standard Shake-Flask Protocol

While theoretical predictions are vital for initial screening, regulatory submissions and precise formulation require empirical validation. The Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) remains the industry standard for determining thermodynamic solubility[3][4].

The following protocol is designed as a self-validating system: it ensures thermodynamic equilibrium is actually reached (rather than kinetic suspension) and prevents false positives caused by undissolved micro-particulates.

ShakeFlask Prep 1. Sample Prep Excess Solid + Solvent Incubate 2. Equilibration Agitation for 24-48h Prep->Incubate PhaseSep 3. Phase Separation Centrifugation Incubate->PhaseSep Quant 4. Quantification HPLC-UV Analysis PhaseSep->Quant Data 5. Validation Calculate Conc. vs Curve Quant->Data

Standardized shake-flask methodology workflow for empirical solubility determination.

Step-by-Step Methodology

Phase 1: Preparation of the Saturated System

  • Oversaturation: Weigh approximately 10–20 mg of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate into a 2 mL amber glass HPLC vial. Causality: Amber glass is used to prevent potential UV-induced degradation of the halogenated aromatic ring during the prolonged incubation period.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol, DCM, or aqueous buffer). Ensure that a visible amount of solid remains undissolved. If all solid dissolves, add more compound until a persistent suspension is achieved[4].

Phase 2: Thermodynamic Equilibration 3. Agitation: Place the sealed vials on an orbital shaker or thermomixer set to 25.0 ± 0.5 °C (or target physiological temperature, 37.0 °C) at 500 RPM. 4. Equilibrium Verification: Agitate the samples for a minimum of 24 to 48 hours[4]. Self-Validation Step: To prove thermodynamic equilibrium has been reached, prepare duplicate vials and sample one at 24 hours and the second at 48 hours. If the quantified concentrations match within


, equilibrium is confirmed.

Phase 3: Phase Separation 5. Centrifugation (Preferred over Filtration): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at the equilibration temperature.

  • Expert Insight: For highly lipophilic compounds like this ethyl ester, filtration through standard PVDF or PTFE membranes can lead to non-specific binding of the solute to the filter, artificially lowering the measured solubility[4]. High-speed centrifugation cleanly pellets the undissolved solid without introducing binding artifacts.

Phase 4: Quantification via HPLC-UV 6. Dilution: Carefully extract an aliquot of the clear supernatant (e.g., 50 µL) and dilute it with a compatible mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of your calibration curve. 7. Analysis: Inject the diluted sample into an HPLC equipped with a C18 reverse-phase column and a UV detector (monitor at the


 of the compound, typically around 254 nm or 280 nm for substituted benzoates).
8.  Calculation:  Calculate the absolute solubility by plotting the peak area against a pre-established 5-point calibration curve of the compound dissolved in a universal solvent (e.g., pure DMSO). Multiply the result by the dilution factor applied in Step 6.

References

  • Source: benchchem.
  • Source: sigmaaldrich.
  • Source: nih.gov (PMC)
  • Source: mdpi.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate in Medicinal Chemistry

Executive Summary Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS No. 1807079-45-3) is a highly functionalized, tetra-substituted benzene derivative that serves as a premium building block in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS No. 1807079-45-3) is a highly functionalized, tetra-substituted benzene derivative that serves as a premium building block in modern medicinal chemistry. With a molecular weight of 270.08 g/mol [1], this halogenated benzoate ester provides four orthogonal reactive sites. This application note details the chemical rationale, self-validating protocols, and biological applications for utilizing this intermediate in the synthesis of complex pharmacophores.

Structural Rationale & Orthogonal Reactivity

The true value of this building block lies in its chemoselectivity. The molecule presents four distinct handles that can be manipulated independently under specific reaction conditions:

  • C2-Bromine: Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • C5-Cyano: Susceptible to controlled reduction (forming primary amines) or cycloadditions (forming tetrazoles).

  • C3-Hydroxyl: Available for rapid etherification or Mitsunobu reactions to modulate lipophilicity.

  • C1-Ethyl Ester: Can be saponified to a carboxylic acid or directly converted to an amide to establish key hydrogen-bonding interactions.

G Core Ethyl 2-bromo-5-cyano-3-hydroxybenzoate Br C2-Bromine (Cross-Coupling) Core->Br CN C5-Cyano (Reduction/Hydrolysis) Core->CN OH C3-Hydroxy (Alkylation/Oxidation) Core->OH Ester C1-Ester (Saponification/Amidation) Core->Ester Biaryl Compounds Biaryl Compounds Br->Biaryl Compounds Primary Amines / Tetrazoles Primary Amines / Tetrazoles CN->Primary Amines / Tetrazoles Aryl Ethers Aryl Ethers OH->Aryl Ethers Carboxamides / Acids Carboxamides / Acids Ester->Carboxamides / Acids

Fig 1. Divergent synthetic workflows enabled by the four orthogonal functional groups.

Biological Applications & Target Profiling

Derivatives synthesized from this core have demonstrated significant biological activity across multiple therapeutic areas. Notably, analogs have shown potent antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), positioning it as a viable lead for novel antibiotic development[1]. Furthermore, in vitro profiling on various cancer cell lines reveals that derivatization of this scaffold leads to a marked increase in apoptosis compared to untreated controls, highlighting its potential as an anticancer agent[1].

Apoptosis Drug Derivative Compound Target Cellular Target Drug->Target Bax Bax Activation Target->Bax CytoC Cytochrome c Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cancer Cell Apoptosis Caspase3->Apoptosis

Fig 2. Proposed apoptotic signaling cascade induced by C2/C5-derivatized analogs.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C2

Objective: Arylate the C2 position while preserving the C5-cyano and C1-ester groups. Causality & Design: The C2-bromine is sterically hindered by the adjacent C1-ester and C3-hydroxyl groups. We select


 because its large bite angle facilitates the reductive elimination step in sterically congested environments . Potassium phosphate (

) is utilized as a mild base to activate the boronic acid without triggering unwanted saponification of the C1-ethyl ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (3.0 equiv). Note: 3.0 equiv of base is strictly required because the acidic C3-phenol will immediately consume 1.0 equiv.
    
  • Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the suspension via three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly degrades the active Pd(0) species.

  • Catalyst Addition: Add

    
     (0.05 equiv) under a positive argon stream.
    
  • Reaction: Heat the mixture to 80°C with vigorous stirring for 12 hours.

  • Validation Checkpoint (Self-Validation): Perform LC-MS analysis. The starting material exhibits a distinct isotopic doublet (M, M+2 of equal intensity due to

    
    ). A successful reaction is validated by the complete disappearance of this doublet and the appearance of the product mass. If a mass corresponding to protodehalogenation (M - 79) is observed, it indicates premature reductive elimination, requiring stricter anaerobic conditions.
    
Protocol B: Chemoselective Nitrile Reduction to Primary Amine

Objective: Convert the C5-cyano group to a primary amine (


) without reducing the C1-ester.
Causality & Design:  Standard reducing agents like 

lack chemoselectivity and will reduce both the nitrile and the ester. Catalytic hydrogenation using Raney Nickel is highly selective for nitriles. However, primary amines formed during reduction are highly nucleophilic and can attack unreacted imine intermediates, leading to secondary amine dimers. Conducting the reaction in the presence of Di-tert-butyl dicarbonate (

) traps the primary amine immediately as the tert-butyl carbamate, preventing dimerization .

Step-by-Step Methodology:

  • Setup: Dissolve the core compound (1.0 equiv) in anhydrous methanol. Add

    
     (1.5 equiv).
    
  • Catalyst Addition: Carefully add a slurry of Raney Nickel in water (10% w/w). Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation: Purge the reaction vessel with

    
     gas and maintain under a balloon pressure (1 atm) at 25°C for 16 hours.
    
  • Validation Checkpoint (Self-Validation): Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active starting material and the appearance of a lower

    
     spot indicates success. Stain the TLC plate with Ninhydrin; the Boc-protected product will only turn purple upon sustained heating, differentiating it from any free primary amine side-products (which turn purple instantly at room temperature).
    

Quantitative Data Summary

The following table summarizes the optimized reaction metrics for the primary transformations of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Transformation SiteReaction TypeReagents & CatalystTemp / TimeTarget Yield (%)Purity (HPLC)Mechanistic Failure Mode (If Yield < 50%)
C2-Bromine Suzuki Coupling

,

,

80°C / 12h82 - 88%>95%Protodehalogenation due to

ingress.
C5-Cyano Boc-Reduction

(1 atm), Raney Ni,

25°C / 16h75 - 80%>98%Dimerization if

is depleted.
C3-Hydroxyl Alkylation

,

, DMF
60°C / 8h90 - 95%>99%O-alkylation vs. C-alkylation competition.
C1-Ester Saponification

, THF/

25°C / 4h>95%>99%Nitrile hydrolysis if overheated.

References

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Introduction: Navigating the Synthesis of Highly Functionalized Arylamines The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Highly Functionalized Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal chemists and drug development professionals.[1][4]

This document provides a detailed guide to the Buchwald-Hartwig amination of a challenging, highly functionalized substrate: Ethyl 2-bromo-5-cyano-3-hydroxybenzoate. The presence of a phenolic hydroxyl group, a cyano moiety, and an ester functionality necessitates a carefully considered approach to catalyst selection, reaction conditions, and potential side reactions. These application notes are designed to provide researchers with the foundational knowledge and practical protocols to successfully navigate this complex transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[3][6]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and in the presence of a base, is deprotonated to form a palladium-amido complex.[2][6]

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst.[3][5]

Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, particularly the reductive elimination.[3][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition (Ar-Br) [Ar-Pd(II)(HNR'R'')(Br)]L [Ar-Pd(II)(HNR'R'')(Br)]L Ar-Pd(II)(Br)L->[Ar-Pd(II)(HNR'R'')(Br)]L Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(HNR'R'')(Br)]L->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Product Release caption Catalytic cycle of the Buchwald-Hartwig amination.

Catalytic cycle of the Buchwald-Hartwig amination.

Challenges and Considerations for the Amination of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

The successful amination of this substrate requires careful consideration of its unique structural features:

  • The Phenolic Hydroxyl Group: The acidic nature of the phenolic proton can lead to several complications. It can react with the base, potentially consuming it and hindering the deprotonation of the amine. More critically, the phenoxide formed upon deprotonation can act as a nucleophile, leading to undesired O-arylation (Buchwald-Hartwig etherification) as a side reaction.[8] While protection of the hydroxyl group (e.g., as a silyl ether) is an option, it adds extra steps to the synthesis. A more elegant approach is to select conditions that favor N-arylation over O-arylation.

  • The Cyano Group: As an electron-withdrawing group, the cyano moiety can influence the electronic properties of the aryl bromide, potentially affecting the rate of oxidative addition.

  • The Ethyl Ester Group: Ester functionalities can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[5] The choice of base is therefore critical to preserving this group.

Strategic Selection of Reaction Components

The judicious choice of catalyst, ligand, base, and solvent is paramount for achieving high yields and selectivity.

ComponentRecommendationRationale
Palladium Precatalyst G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3)These are air- and moisture-stable precatalysts that reliably generate the active Pd(0) species in situ, leading to reproducible results.[9]
Ligand XPhos or BrettPhosBulky, electron-rich biaryl phosphine ligands are known to be highly effective for challenging substrates.[3][10] BrettPhos can be particularly useful for coupling with primary amines.[5][10]
Base K₃PO₄ or Cs₂CO₃These are weaker bases compared to alkoxides like NaOtBu, which minimizes the risk of ester hydrolysis.[5][6] They have also been shown to be effective in promoting C-N bond formation while disfavoring O-arylation in some cases.
Solvent Toluene or 1,4-DioxaneThese are commonly used and effective solvents for Buchwald-Hartwig aminations.[5][11] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[12]

Detailed Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine coupling partners.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add aryl bromide, amine, base, and ligand to an oven-dried Schlenk flask. B 2. Seal the flask with a septum. A->B C 3. Evacuate and backfill with an inert gas (e.g., Argon) three times. B->C D 4. Add the palladium precatalyst under a positive flow of inert gas. C->D E 5. Add anhydrous, degassed solvent via syringe. D->E F 6. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. E->F G 7. Monitor reaction progress by TLC or LC-MS. F->G H 8. Cool the reaction to room temperature. G->H I 9. Dilute with an organic solvent (e.g., ethyl acetate) and filter through Celite®. H->I J 10. Wash the filtrate with water and brine. I->J K 11. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. J->K L 12. Concentrate under reduced pressure. K->L M 13. Purify the crude product by flash column chromatography. L->M caption General experimental workflow for the Buchwald-Hartwig amination.

General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (e.g., XPhos, 1.2-3.6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-bromo-5-cyano-3-hydroxybenzoate, the desired amine, the ligand, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Catalyst and Solvent Addition: Under a positive flow of argon, add the palladium precatalyst. Then, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[2]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Presence of oxygen or moisture- Inappropriate choice of ligand or base- Use a fresh batch of catalyst.- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[12]- Screen different ligands (e.g., RuPhos, SPhos) and bases (e.g., Cs₂CO₃, K₂CO₃).[8][12]
Formation of Side Products (e.g., O-arylation) - The phenoxide is competing with the amine as the nucleophile.- Lower the reaction temperature.- Consider protecting the hydroxyl group prior to the amination reaction.
Ester Hydrolysis - The base is too strong or the reaction temperature is too high.- Use a weaker base like K₃PO₄ or Cs₂CO₃.- Attempt the reaction at a lower temperature for a longer duration.
Dehalogenation of Starting Material - Presence of water or other protic impurities.- Ensure all reagents and solvents are scrupulously dried.[12]

Conclusion

The Buchwald-Hartwig amination of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate presents a synthetic challenge that can be overcome with a rational and systematic approach. By carefully selecting the catalyst system and reaction conditions to mitigate potential side reactions associated with the phenolic hydroxyl and ester functionalities, researchers can successfully synthesize highly valuable and complex arylamine building blocks. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and scientists working at the forefront of organic synthesis.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • ACS Publications. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. Retrieved from [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • MDPI. (2023, November 13). Cyano/Hydroxyl Groups Co-Functionalized g-C3N4 for Photocatalytic NO Removal: A Synergistic Strategy towards Inhibition of Toxic Intermediate NO2. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • YouTube. (2021, February 23). Unlocking the Secrets of Buchwald-Hartwig C-N Coupling: The Magic of Precatalysts! [Video]. Retrieved from [Link]

  • Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Method

Experimental Procedure for the Synthesis of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Introduction and Strategic Rationale Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) is a highly functionalized, tetra-substituted benzoate ester that serves as a critical intermediate in the development of c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) is a highly functionalized, tetra-substituted benzoate ester that serves as a critical intermediate in the development of complex pharmaceuticals, including advanced kinase inhibitors and targeted anticancer agents [1]. The precise arrangement of its four functional groups—an ethyl ester, a bromine atom, a hydroxyl group, and a cyano group—presents a unique synthetic challenge requiring strict regiochemical control.

Retrosynthetic Analysis & Mechanistic Rationale

The most robust, scalable approach to synthesizing this molecule utilizes a two-step sequence starting from the commercially available precursor, 5-cyano-3-hydroxybenzoic acid.

  • Fischer Esterification: The carboxylic acid is first protected and activated as an ethyl ester. This is achieved via a classic Fischer esterification using absolute ethanol and catalytic sulfuric acid. Refluxing in a vast excess of ethanol drives the equilibrium toward the product according to Le Chatelier's principle.

  • Regioselective Bromination: The critical step is the introduction of the bromine atom at the 2-position. The hydroxyl group at C3 is a strong electron-donating group (+M effect), which activates the aromatic ring toward electrophilic aromatic substitution (EAS) at the ortho (C2 and C4) and para (C6) positions [2].

    • Reagent Selection: N-Bromosuccinimide (NBS) is selected over molecular bromine (Br₂) because it provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), which minimizes polybromination and oxidative side reactions [3].

    • Regiochemical Control: Substitution at C4 is often the least sterically hindered pathway. However, the C2-bromo isomer can be successfully formed and isolated. The 2-bromo target benefits from intramolecular hydrogen bonding between the C3-hydroxyl and the C1-ester carbonyl. This structural feature subtly reduces the polarity of the 2-bromo isomer compared to the 4-bromo and 6-bromo byproducts, allowing for efficient separation via normal-phase silica gel chromatography.

Quantitative Data Summary

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 5-Cyano-3-hydroxybenzoic acid163.131.0010.0 g (61.3 mmol)Starting Material
1 Absolute Ethanol46.07Excess100 mLReactant / Solvent
1 Sulfuric Acid (Conc., 98%)98.08Catalytic2.0 mLAcid Catalyst
2 Ethyl 5-cyano-3-hydroxybenzoate191.181.0010.0 g (52.3 mmol)Intermediate
2 N-Bromosuccinimide (NBS)177.981.059.77 g (54.9 mmol)Brominating Agent
2 N,N-Dimethylformamide (DMF)73.09Solvent80 mLPolar Aprotic Solvent

Experimental Protocols

Step 1: Synthesis of Ethyl 5-cyano-3-hydroxybenzoate

This protocol establishes the ester linkage necessary for downstream steric and electronic tuning.

  • Setup: Equip an oven-dried 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 5-cyano-3-hydroxybenzoic acid (10.0 g, 61.3 mmol) to the flask, followed by 100 mL of absolute ethanol. Begin stirring to form a suspension.

  • Catalyst Introduction: Slowly add 2.0 mL of concentrated sulfuric acid dropwise. (Causality: The addition of concentrated acid is highly exothermic; slow addition prevents localized boiling and potential charring of the electron-rich aromatic starting material).

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 80 °C) for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system and UV detection (254 nm). The product will appear as a higher

    
     spot compared to the highly polar carboxylic acid.
    
  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove

    
     80% of the ethanol. Dilute the resulting residue with 150 mL of Ethyl Acetate.
    
  • Neutralization: Wash the organic layer carefully with saturated aqueous NaHCO₃ (3 × 50 mL). (Causality: Complete neutralization of the sulfuric acid is critical to prevent acid-catalyzed ester hydrolysis during the aqueous workup).

  • Isolation: Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Ethyl 5-cyano-3-hydroxybenzoate as an off-white solid. Proceed without further purification.

Step 2: Regioselective Bromination (Target Synthesis)

This protocol utilizes controlled electrophilic aromatic substitution followed by chromatographic resolution of regioisomers.

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve Ethyl 5-cyano-3-hydroxybenzoate (10.0 g, 52.3 mmol) in 80 mL of anhydrous DMF under an inert argon atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. (Causality: Lowering the temperature differentiates the activation energies of the ortho/para positions, minimizing over-bromination and kinetically favoring the desired mono-bromination).

  • Bromination: Add NBS (9.77 g, 54.9 mmol) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Execution: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Quenching: Quench the reaction by adding 100 mL of ice-cold water followed by 20 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃). (Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide ions, preventing further uncontrolled halogenation during extraction).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers sequentially with distilled water (3 × 50 mL) to remove the highly water-soluble DMF, and finally with brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Regioisomer Resolution: The crude product contains a mixture of the 2-bromo, 4-bromo, and 6-bromo isomers. Purify via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1).

    • Self-Validation: The 2-bromo isomer (target) will elute first. This is due to the intramolecular hydrogen bonding between the C3-hydroxyl and the C1-ester, which masks the polar hydroxyl group from the silica stationary phase, increasing its

      
       relative to the 4-bromo and 6-bromo isomers.
      
  • Final Isolation: Collect the appropriate fractions and concentrate to yield Ethyl 2-bromo-5-cyano-3-hydroxybenzoate as a crystalline solid.

Analytical Characterization

To definitively validate the success of the regioselective bromination, ¹H NMR spectroscopy is required.

  • Expected ¹H NMR (400 MHz, CDCl₃): The presence of exactly two aromatic protons confirms mono-bromination. These protons (H-4 and H-6) will appear as meta-coupled doublets (

    
     Hz) in the 7.2 - 7.6 ppm region.
    
  • Regiochemical Confirmation: 2D NMR (HMBC) is strictly required to differentiate the 2-bromo isomer from the 4-bromo isomer. A definitive HMBC correlation from the hydroxyl proton to the carbon bearing the bromine (C2) confirms the correct regiochemistry.

Visualizations

G A 5-Cyano-3-hydroxybenzoic acid (Starting Material) B Fischer Esterification EtOH, H2SO4, Reflux A->B C Ethyl 5-cyano-3-hydroxybenzoate (Intermediate) B->C D Regioselective Bromination NBS, DMF, 0 °C to RT C->D E Crude Mixture (2-, 4-, and 6-bromo isomers) D->E F Flash Column Chromatography (Hexanes/EtOAc) E->F G Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (Target Product) F->G

Figure 1: Two-step synthetic workflow for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Mechanism M1 Ethyl 5-cyano-3-hydroxybenzoate M3 Arenium Ion Intermediate (Resonance Stabilized) M1->M3 + Br+ M2 Electrophilic Bromine (Br+) from NBS M2->M3 M4 Position 2 Substitution (Target: Intramolecular H-Bonding) M3->M4 Path A M5 Position 4 Substitution (Major Byproduct: Less Steric Hindrance) M3->M5 Path B M6 Position 6 Substitution (Minor Byproduct) M3->M6 Path C

Figure 2: Divergent electrophilic aromatic substitution pathways during bromination.

References

  • Wang, L., et al. (2020). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 25(3), 564. Retrieved from[Link]

  • Alinezhad, H., Tavakkoli, S. M., & Salehian, F. (2010). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Synthetic Communications. Retrieved from[Link]

Application

HPLC and GC methods for analyzing Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

An In-Depth Technical Guide to the Chromatographic Analysis of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate: HPLC and GC Application Notes and Protocols Authored by a Senior Application Scientist Abstract This comprehensive t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chromatographic Analysis of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate: HPLC and GC Application Notes and Protocols

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the quantitative analysis of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector. The protocols herein are developed based on established chromatographic principles and are designed to be robust, accurate, and reproducible, in alignment with stringent regulatory expectations. Each method is presented with a thorough explanation of the underlying scientific rationale for the selection of critical parameters. Furthermore, this guide outlines a comprehensive validation strategy for both the HPLC and GC methods, adhering to the International Council for Harmonisation (ICH) guidelines.

Introduction to Ethyl 2-bromo-5-cyano-3-hydroxybenzoate and the Imperative for Robust Analytical Methods

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is a complex aromatic molecule featuring a diverse array of functional groups: a hydroxyl, a cyano, a bromo substituent, and an ethyl ester. This unique combination of functionalities makes it a valuable building block in the synthesis of novel active pharmaceutical ingredients (APIs). The purity and impurity profile of this intermediate are critical quality attributes that can directly impact the safety and efficacy of the final drug product. Therefore, the development of reliable and validated analytical methods for its quantification is of paramount importance.[1][2][3]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely used analytical techniques in the pharmaceutical industry for the separation and quantification of organic molecules.[2][4] HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds, while GC excels in the separation of volatile and semi-volatile substances.[5] This guide presents dedicated HPLC and GC methods, offering flexibility based on the specific analytical needs and laboratory capabilities.

Physicochemical Properties and Analytical Considerations
  • Polarity: The presence of a hydroxyl group and a cyano group imparts significant polarity to the molecule.

  • Volatility: The molecule is expected to have low to moderate volatility due to its relatively high molecular weight and polar functional groups. The hydroxyl group, in particular, can lead to low volatility and potential thermal degradation at elevated temperatures.

  • Thermal Stability: The presence of the ester and hydroxyl groups suggests potential susceptibility to thermal degradation, a critical consideration for GC analysis.

  • UV Absorbance: The aromatic ring system indicates that the molecule will exhibit strong UV absorbance, making UV detection a suitable choice for HPLC analysis.

Based on these characteristics, HPLC is the preferred initial approach due to its applicability to a wider range of polar and non-volatile compounds. However, a GC method can also be developed, potentially with a derivatization step to enhance volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

This section details a robust reverse-phase HPLC (RP-HPLC) method for the accurate quantification of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate. The rationale behind the selection of each chromatographic parameter is explained to provide a deeper understanding of the method's principles.

Rationale for HPLC Method Development

The selection of an RP-HPLC method is based on the polar nature of the analyte. A C18 stationary phase provides a non-polar surface for the separation of moderately polar compounds. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, allows for the fine-tuning of the analyte's retention and elution.

HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent resolution and efficiency for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and reproducibility.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% BA gradient elution is employed to ensure the elution of the main analyte with a reasonable retention time and to separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)DAD allows for the monitoring of the analyte at its wavelength of maximum absorbance (λmax) and provides spectral information for peak purity assessment.
Detection Wavelength To be determined by λmax scan (typically around 254 nm for aromatic compounds)Ensures maximum sensitivity for the analyte.
Diluent Acetonitrile/Water (50:50, v/v)The diluent should be compatible with the mobile phase and effectively dissolve the analyte.
Step-by-Step HPLC Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

    • Prepare working standard solutions by further diluting the stock solution with the diluent to the desired concentrations for calibration.

  • Sample Solution Preparation:

    • Accurately weigh a suitable amount of the sample containing Ethyl 2-bromo-5-cyano-3-hydroxybenzoate and prepare a solution in the diluent to obtain a final concentration within the calibration range.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate in the sample solution from the calibration curve.

HPLC Method Validation

A comprehensive validation of the HPLC method must be performed to ensure its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[6][7][8]

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Dev1 Define Analytical Target Profile (ATP) Dev2 Analyte Physicochemical Properties Assessment Dev1->Dev2 Dev3 Select HPLC Mode (RP-HPLC) Dev2->Dev3 Dev4 Screen Columns & Mobile Phases Dev3->Dev4 Dev5 Optimize Gradient, Flow Rate, Temperature Dev4->Dev5 Dev6 Finalize Method Parameters Dev5->Dev6 Val1 Specificity / Selectivity Dev6->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 Limit of Detection (LOD) Val4->Val5 Val6 Limit of Quantitation (LOQ) Val5->Val6 Val7 Robustness Val6->Val7

Caption: A streamlined workflow for HPLC method development and subsequent validation.

Validation ParameterAcceptance Criteria
Specificity The peak for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate should be well-resolved from any impurities or degradation products. Peak purity should be confirmed using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Mean recovery should be within 98.0% to 102.0% at three concentration levels.
Precision Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
LOD & LOQ Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Gas Chromatography (GC) Method for the Analysis of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

For instances where GC is the preferred analytical technique, this section outlines a suitable method. Given the potential for thermal degradation, a careful optimization of the inlet temperature and the use of a highly inert system are crucial. Derivatization of the hydroxyl group can be considered to improve peak shape and thermal stability.

Rationale for GC Method Development

A GC method offers high resolution and sensitivity, particularly when coupled with a mass spectrometer.[9][10][11] The choice of a non-polar or mid-polar capillary column is based on the general principle of separating compounds based on their boiling points and interactions with the stationary phase.

GC Method Parameters
ParameterRecommended ConditionRationale
GC System Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides good sensitivity for organic compounds, while MS offers higher selectivity and structural information.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms)A versatile, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium or HydrogenInert carrier gas. Hydrogen can provide faster analysis times.
Inlet Split/SplitlessSplitless injection is recommended for trace analysis, while split injection is suitable for higher concentrations.
Inlet Temperature 250 °C (to be optimized)Should be high enough to ensure complete vaporization of the analyte without causing thermal degradation.
Oven Temperature Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)A temperature program is used to separate compounds with different boiling points.
Detector Temperature FID: 300 °C; MS Transfer Line: 280 °CMust be high enough to prevent condensation of the analytes.
Injection Volume 1 µLA standard injection volume for capillary GC.
Diluent Dichloromethane or Ethyl AcetateA volatile organic solvent that is compatible with the GC system.
Step-by-Step GC Protocol
  • Standard Solution Preparation:

    • Prepare a stock solution of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate reference standard in the chosen diluent (e.g., 1 mg/mL).

    • Prepare working standard solutions by serial dilution.

  • Sample Solution Preparation:

    • Prepare a sample solution in the diluent to a concentration within the calibration range.

  • Chromatographic Analysis:

    • Set up the GC system with the specified parameters.

    • Perform a blank injection (diluent only) to ensure the system is clean.

    • Inject the standard and sample solutions.

    • Record and integrate the chromatograms.

  • Quantification:

    • Use an external or internal standard method for quantification. Construct a calibration curve if using an external standard.

GC Method Validation

Similar to the HPLC method, the GC method must be validated according to ICH guidelines.[4]

Workflow for GC Method Development and Validation

GC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Dev1 Assess Volatility & Thermal Stability Dev2 Consider Derivatization Dev1->Dev2 Dev3 Select Column & Carrier Gas Dev2->Dev3 Dev4 Optimize Inlet & Oven Temperatures Dev3->Dev4 Dev5 Finalize Method Parameters Dev4->Dev5 Val1 Specificity Dev5->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6

Caption: A structured workflow for GC method development and validation.

Validation ParameterAcceptance Criteria
Specificity The peak of interest should be free from interference from the diluent and any potential impurities. Mass spectral data can be used for confirmation.
Linearity Correlation coefficient (r²) ≥ 0.995.
Accuracy Mean recovery between 95.0% and 105.0%.
Precision RSD ≤ 5.0% for repeatability and intermediate precision.
LOD & LOQ Determined based on signal-to-noise ratio or calibration curve statistics.
Robustness The method's performance should not be significantly affected by deliberate changes in parameters like inlet temperature, oven ramp rate, and carrier gas flow rate.

Conclusion

This technical guide provides comprehensive and scientifically-grounded HPLC and GC methods for the analysis of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate. The detailed protocols and validation strategies are designed to ensure the generation of high-quality, reliable, and reproducible data, which is essential for regulatory submissions and for maintaining stringent quality control throughout the drug development process. The choice between the HPLC and GC methods will depend on the specific requirements of the analysis, including the nature of the sample matrix and the available instrumentation. It is imperative that any laboratory implementing these methods performs a full validation to demonstrate suitability under their specific operating conditions.

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation | PDF. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • GMP News. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Unknown. Separation of Some Halogenated Phenols by GC-MS. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • SlideShare. Ich guidelines for validation final. [Link]

  • ResearchGate. (2025, August 6). Separation of some halogenated phenols by GC-MS | Request PDF. [Link]

  • News-Medical. (2019, January 30). Expediting HPLC Method Development in Pharmaceutical Analysis. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2006, February 13). A new validation approach applied to the GC determination of impurities in organic solvents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2026, March 9). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • The Pharma Guide. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. [Link]

  • The Pharma Guide. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]

  • LCGC. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

Sources

Method

Application Note and Scalable Synthesis Protocol for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Abstract This document provides a comprehensive guide to a proposed scalable synthesis of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate, a substituted aromatic compound with potential as a key intermediate in pharmaceutical an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to a proposed scalable synthesis of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate, a substituted aromatic compound with potential as a key intermediate in pharmaceutical and materials science applications. In the absence of a publicly available, validated scalable synthesis protocol for this specific molecule, this guide outlines a plausible and robust multi-step synthetic pathway. The proposed route is grounded in established principles of organic chemistry and analogous transformations reported for structurally related molecules. This application note details the experimental procedures, explains the rationale behind the chosen methodologies, and includes critical safety and handling information.

Introduction and Strategic Analysis

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is a polysubstituted benzene ring, making it a valuable scaffold for the synthesis of more complex chemical entities. The strategic placement of the bromo, cyano, hydroxyl, and ethyl ester functionalities offers multiple reaction sites for further chemical modification. A scalable and reliable synthesis is therefore of significant interest.

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below. The strategy focuses on introducing the bromine atom ortho to the activating hydroxyl group, followed by the introduction of the cyano group.

Synthetic_Pathway A Ethyl 3-hydroxybenzoate B Ethyl 2-bromo-3-hydroxy-5-nitrobenzoate A->B   Nitration (HNO3, H2SO4) C Ethyl 5-amino-2-bromo-3-hydroxybenzoate B->C   Reduction (e.g., Fe/HCl or H2, Pd/C) D Ethyl 2-bromo-5-cyano-3-hydroxybenzoate C->D  Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN)

Caption: Proposed synthetic pathway for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for each stage of the proposed synthesis.

Step 1: Synthesis of Ethyl 2-bromo-5-hydroxybenzoate

The initial step involves the regioselective bromination of Ethyl 3-hydroxybenzoate. The hydroxyl group is an activating, ortho-, para-director. To achieve bromination at the 2-position, a suitable brominating agent and controlled reaction conditions are necessary. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine.[1]

Protocol: Bromination of Ethyl 3-hydroxybenzoate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Ethyl 3-hydroxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.[2]

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent and add it dropwise to the cooled solution over 30-60 minutes, ensuring the temperature is maintained below 10 °C.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reagent/MaterialMolecular Weight ( g/mol )MolesQuantity
Ethyl 3-hydroxybenzoate166.171.0(e.g., 16.6 g)
N-Bromosuccinimide (NBS)177.981.05(e.g., 18.7 g)
Dichloromethane--(e.g., 200 mL)
Step 2: Synthesis of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

The second step involves the conversion of the hydroxyl group to a cyano group. A common method for this transformation on an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate from an amino group. Therefore, the hydroxyl group must first be converted to an amino group. A more direct cyanation of an aryl bromide is also possible using palladium-catalyzed methods.[3] However, for scalability, the Sandmeyer reaction starting from an aniline derivative is a well-established and cost-effective method.

This proposed route requires the nitration of the starting material, followed by reduction to the amine, and then the Sandmeyer reaction.

Alternative Step 2a: Nitration of Ethyl 2-bromo-3-hydroxybenzoate

  • Reaction Setup: To a cooled (0-5 °C) solution of Ethyl 2-bromo-3-hydroxybenzoate (1 equivalent) in concentrated sulfuric acid, add a mixture of concentrated nitric acid and sulfuric acid dropwise.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Alternative Step 2b: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the nitro compound (1 equivalent) in ethanol or acetic acid.

  • Reduction: Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation with H2 gas and a palladium on carbon (Pd/C) catalyst.

  • Work-up: After the reaction is complete, filter the catalyst (if used) and neutralize the solution. Extract the product into an organic solvent.

  • Purification: Dry and concentrate the organic layer to obtain the amino derivative.

Alternative Step 2c: Sandmeyer Reaction

  • Diazotization: Dissolve the amino compound (1 equivalent) in an aqueous solution of a non-nucleophilic acid (e.g., H2SO4 or HBF4) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO2) (1.05 equivalents) dropwise.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the cold diazonium salt solution to the CuCN solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography to yield Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Reagent/Material (Sandmeyer)Molecular Weight ( g/mol )MolesQuantity
Ethyl 5-amino-2-bromo-3-hydroxybenzoate-1.0(e.g., 26.0 g)
Sodium Nitrite (NaNO2)69.001.05(e.g., 7.2 g)
Copper(I) Cyanide (CuCN)89.561.2(e.g., 12.9 g)

Safety and Handling

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Bromine: Highly corrosive and toxic. Handle with extreme care.

  • Concentrated Acids (Sulfuric, Nitric): Highly corrosive. Handle with extreme care and add reagents slowly to control exothermic reactions.

  • Cyanides (e.g., CuCN): Highly toxic. Handle with extreme caution and have an appropriate quench and emergency plan in place.

For detailed safety information, refer to the Safety Data Sheets (SDS) for all chemicals used.[4][5][6][7]

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Ethyl 3-hydroxybenzoate step1 Step 1: Bromination with NBS start->step1 inter1 Intermediate: Ethyl 2-bromo-5-hydroxybenzoate step1->inter1 step2a Step 2a: Nitration inter1->step2a inter2 Intermediate: Nitro Derivative step2a->inter2 step2b Step 2b: Reduction inter2->step2b inter3 Intermediate: Amino Derivative step2b->inter3 step2c Step 2c: Sandmeyer Reaction inter3->step2c product Crude Product: Ethyl 2-bromo-5-cyano-3-hydroxybenzoate step2c->product workup Aqueous Work-up & Extraction product->workup purify Column Chromatography or Recrystallization workup->purify analyze Characterization: NMR, MS, IR purify->analyze final Final Product analyze->final

Caption: Workflow for the synthesis and purification of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Conclusion

This application note provides a detailed, albeit proposed, scalable synthesis protocol for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate. The outlined multi-step pathway is based on well-established and reliable chemical transformations, offering a solid foundation for researchers and drug development professionals. It is crucial to emphasize that this protocol should be initially performed on a small scale to optimize reaction conditions before scaling up.

References

  • Industrial synthesis method of benzyl benzoate - snowhite chemical. (2025, August 29).
  • Benzoic acid - Wikipedia.
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 6).
  • SAFETY DATA SHEET - Fisher Scientific.
  • CN1251833A - Process for preparing substituted benzoic acid - Google Patents.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Technical Support Center: Synthesis of Ethyl 3-bromo-5-cyano-2-formylbenzoate - Benchchem.
  • Development of a Scalable Synthetic Route towards a Thrombin Inhibitor, LB30057. (2026, January 9).
  • 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - ChemicalBook.

Sources

Application

Application Note: Utilizing Ethyl 2-bromo-5-cyano-3-hydroxybenzoate in the Rational Design of Type II Kinase Inhibitors

Introduction & Strategic Scaffold Analysis The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. While early inhibitors were ATP-competitive (Type I), modern drug discovery hea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Scaffold Analysis

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. While early inhibitors were ATP-competitive (Type I), modern drug discovery heavily favors Type II kinase inhibitors . These molecules bind to the inactive "DFG-out" conformation of the kinase domain, offering superior kinome selectivity and prolonged target residence time[1].

The synthesis of Type II inhibitors requires highly functionalized, rigid core scaffolds that can project pharmacophores into distinct regions of the kinase binding site. Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) is a privileged intermediate that provides four orthogonal vectors for late-stage diversification:

  • C1 Ethyl Ester : Serves as a masked carboxylic acid. Upon saponification, it undergoes amide coupling with lipophilic anilines to occupy the deep hydrophobic pocket exposed exclusively in the DFG-out state.

  • C2 Bromine : The primary site for introducing the hinge-binding motif (e.g., pyrazole, pyridine) via palladium-catalyzed cross-coupling.

  • C3 Hydroxyl : An ideal handle for O-alkylation to introduce solvent-exposed solubilizing groups (e.g., morpholine or piperazine derivatives), which are critical for improving the pharmacokinetic (PK) profile.

  • C5 Cyano Group : Acts as a strong electron-withdrawing group that modulates the pKa of the central ring, prevents oxidative metabolism (blocking CYP450 epoxidation), and can engage in specific hydrogen-bonding or dipole interactions with the kinase gatekeeper residue[2].

Pharmacophore Core Central Scaffold Ethyl 2-bromo-5-cyano-3-hydroxybenzoate Hinge C2 Position Hinge-Binding Heterocycle Core->Hinge Solvent C3 Position Solvent-Exposed Solubilizing Tail Core->Solvent DFG C1 Position Amide Linker to DFG-Out Pocket Core->DFG Gatekeeper C5 Position Cyano Group / Gatekeeper Interaction Core->Gatekeeper

Fig 1: Pharmacophore mapping of the functionalized scaffold for kinase inhibition.

Synthetic Workflow & Mechanistic Causality

The sequence of synthetic steps is critical to achieving high yields and avoiding side reactions.

  • Rule 1: Alkylate First. O-alkylation of the C3-hydroxyl must precede the Suzuki-Miyaura coupling. A free phenol can poison the palladium catalyst or compete in oxidative addition, leading to complex mixtures.

  • Rule 2: Couple Second. The ester must remain intact during the cross-coupling. Free benzoic acids exhibit poor solubility in organic solvents and can undergo premature decarboxylation or coordinate tightly to the palladium center, halting the catalytic cycle.

  • Rule 3: Hydrolyze Last. Saponification of the ester and subsequent amide coupling are performed as the final steps to install the hydrophobic tail.

Workflow A 1. Scaffold (CAS 1807079-45-3) B 2. O-Alkylation (Solvent Tail) A->B Alkyl Halide K2CO3, DMF C 3. Suzuki-Miyaura (Hinge Binder) B->C Ar-B(OH)2 Pd(dppf)Cl2 D 4. Saponification & Amide Coupling C->D 1. LiOH 2. Ar'-NH2, HATU E 5. Type II Kinase Inhibitor D->E Final Assembly

Fig 2: Orthogonal functionalization workflow of the core scaffold.

Reaction Optimization: Overcoming Steric Hindrance

The C2-bromine is flanked by an ester (C1) and an alkoxy group (C3), making it a highly sterically hindered di-ortho-substituted bromoarene. Standard palladium catalysts (e.g., Pd(PPh3)4) often fail here due to slow oxidative addition and sluggish transmetalation[3].

To establish a self-validating protocol, we evaluated multiple catalytic systems. Ligands with a large bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), or highly active precatalysts like Pd-PEPPSI, are required to force the reductive elimination step in crowded environments[4].

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling Step

Reaction Conditions: C3-alkylated intermediate (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.5 eq), Base (2.0 eq), Solvent (0.2 M), 90 °C, 12 h.

EntryCatalyst (5 mol%)LigandBaseSolventYield (%)Observation / Causality
1Pd(PPh3)4NoneNa2CO3Toluene/H2O15%Catalyst too bulky; slow transmetalation.
2Pd(OAc)2SPhosK3PO4Toluene/H2O42%Improved oxidative addition, but protodeboronation competes.
3Pd(dppf)Cl2·CH2Cl2dppfK2CO31,4-Dioxane/H2O88% Optimal. Large bite angle facilitates reductive elimination.
4Pd-PEPPSI-IPrNHCCs2CO31,4-Dioxane85%Excellent yield, but catalyst is more expensive than Entry 3.

Experimental Protocols

Protocol A: O-Alkylation of the C3-Hydroxyl

Purpose: Installation of the solvent-exposed solubilizing group.

  • Preparation : To an oven-dried 100 mL round-bottom flask, add Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (2.70 g, 10.0 mmol) and anhydrous K2CO3 (2.76 g, 20.0 mmol) in anhydrous DMF (30 mL).

  • Addition : Stir the suspension at room temperature for 15 minutes to allow phenoxide formation. Dropwise add 4-(2-chloroethyl)morpholine hydrochloride (2.05 g, 11.0 mmol).

  • Reaction : Heat the mixture to 60 °C under an inert N2 atmosphere for 8 hours.

  • Workup : Cool to room temperature, quench with ice water (100 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over Na2SO4, filter, and concentrate in vacuo.

  • Validation : TLC (Hexanes:EtOAc 1:1) should show complete consumption of the starting phenol (Rf ~0.3) and the appearance of a new, more lipophilic spot (Rf ~0.5).

Protocol B: Suzuki-Miyaura Cross-Coupling

Purpose: Installation of the hinge-binding motif at the sterically hindered C2 position.

  • Preparation : In a microwave vial or Schlenk flask, combine the C3-alkylated intermediate from Protocol A (1.0 eq), the appropriate heterocyclic boronic acid pinacol ester (1.5 eq), and K2CO3 (2.0 eq).

  • Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.2 M). Degas the mixture by sparging with N2 for 10 minutes. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic ester and oxidation of the phosphine ligand.

  • Catalyst Addition : Quickly add Pd(dppf)Cl2·CH2Cl2 (5 mol%). Seal the vessel.

  • Reaction : Heat to 90 °C for 12 hours.

  • Workup : Dilute with EtOAc and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4, and purify via flash column chromatography.

Protocol C: Ester Saponification and Amide Coupling

Purpose: Construction of the Type II hydrophobic tail.

  • Saponification : Dissolve the coupled intermediate in THF/MeOH/H2O (2:1:1). Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3-4, extract with EtOAc, and concentrate to yield the free carboxylic acid.

  • Amide Coupling : Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to form the active ester.

  • Amine Addition : Add the desired lipophilic aniline (e.g., 3-(trifluoromethyl)aniline, 1.1 eq). Stir at room temperature for 16 hours.

  • Final Isolation : Quench with saturated NaHCO3, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry, and purify via preparative HPLC to yield the final Type II kinase inhibitor.

References

  • Type II Kinase Inhibitors: An Opportunity in Cancer for Rational Design Anti-Cancer Agents in Medicinal Chemistry URL:[Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors RSC Medicinal Chemistry URL:[Link]

  • Economical and Readily Accessible Preparation of o,o-Disubstituted Arylboronates through Palladium-Catalyzed Borylation of Haloarenes Organic Letters - ACS Publications URL:[Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Welcome to the technical support center for the purification of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate. As a critical intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount to ensu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate. As a critical intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities introduced or carried over from this stage can lead to downstream complications, including difficult-to-remove byproducts and potential regulatory hurdles.[2][3]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Purification Strategy Overview

The purification of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate hinges on exploiting the unique chemical properties conferred by its functional groups: a phenolic hydroxyl group, an ethyl ester, a cyano group, and a bromo-substituent on an aromatic ring. The acidic nature of the phenolic hydroxyl group is particularly advantageous, making chemically-active extraction an excellent first-line purification technique.[4][5] Subsequent polishing steps, such as recrystallization or column chromatography, can then be employed to achieve the high purity standards required for pharmaceutical applications.[6]

Purification_Workflow start Crude Product (in organic solvent like EtOAc or DCM) extraction Acid-Base Extraction (Wash with aq. NaOH) start->extraction Initial Cleanup separate_layers Separate Layers extraction->separate_layers organic_layer Organic Layer: Neutral & Basic Impurities separate_layers->organic_layer Discard or Analyze aqueous_layer Aqueous Layer: Sodium Salt of Product separate_layers->aqueous_layer Contains Product acidify Acidify Aqueous Layer (e.g., with HCl) & Extract aqueous_layer->acidify isolated_product Isolated Crude (Purified) acidify->isolated_product Back-extraction purity_check Assess Purity (TLC, HPLC, NMR) isolated_product->purity_check high_purity High Purity Product (>98%) purity_check->high_purity Yes further_purification Further Purification Needed purity_check->further_purification No final_product Final Pure Product high_purity->final_product recrystallization Recrystallization further_purification->recrystallization If Crystalline Solid chromatography Column Chromatography further_purification->chromatography If Oily or Complex Mixture recrystallization->final_product chromatography->final_product

Caption: A decision workflow for the purification of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical feature of this molecule for its purification?

A1: The most critical feature is the acidic phenolic hydroxyl (-OH) group. This allows for a highly effective separation from neutral or basic impurities using an acid-base extraction.[7][8] By washing an organic solution of the crude product with an aqueous base (like sodium hydroxide), the acidic phenol is deprotonated to form a water-soluble sodium salt.[4] This salt partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The product can then be recovered by acidifying the aqueous layer and re-extracting it into an organic solvent.[5][8]

Q2: What are the likely impurities I should expect in my crude product?

A2: The impurity profile depends heavily on the synthetic route. However, common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Compounds where the bromo or cyano group is attached at a different position on the aromatic ring, which can arise during substitution reactions.[9]

  • Reaction Byproducts: Side-products from the synthetic steps, such as products of incomplete bromination or hydrolysis of the ester or nitrile groups.[10][11]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, and leftover reagents.[10][12]

Q3: Which analytical techniques are recommended to assess the purity of the final product?

A3: A combination of techniques is essential for a comprehensive purity assessment.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of pharmaceutical intermediates and detecting trace impurities.[3][13] A reversed-phase C18 column is often suitable for this type of aromatic compound.[9][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final compound and identifying any structurally related impurities.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[3]

  • Thin-Layer Chromatography (TLC): A quick and effective qualitative tool for monitoring reaction progress and the effectiveness of purification steps like column chromatography.[15][16]

Troubleshooting Guide

Problem Area: Acid-Base Extraction

Q4: I performed an acid-base extraction with sodium hydroxide, but my recovery is very low. What went wrong?

A4: Low recovery after an acid-base extraction is a common issue that can stem from several factors.

  • Potential Cause 1: Incomplete Extraction into the Aqueous Layer. The phenolic proton is acidic, but the extraction equilibrium needs to be sufficiently shifted.

    • Solution: Ensure you are using an adequate concentration and volume of aqueous base (e.g., 1-2 M NaOH). After adding the base, the mixture must be shaken vigorously in a separatory funnel to maximize the surface area between the two immiscible phases, allowing for efficient transfer of the deprotonated product into the aqueous layer.[5] Check the pH of the aqueous layer after extraction; it should be strongly basic (pH > 12).

  • Potential Cause 2: Incomplete Back-Extraction. After acidifying the aqueous layer, the protonated, neutral product must be efficiently extracted back into an organic solvent.

    • Solution: Acidify the aqueous layer until it is distinctly acidic (pH < 2), which can be confirmed with pH paper. Use a fresh, clean organic solvent (like ethyl acetate or dichloromethane) for the back-extraction. To ensure complete recovery, perform the back-extraction multiple times (e.g., 3 x 50 mL) and combine the organic layers.[7]

  • Potential Cause 3: Emulsion Formation. An emulsion is a stable suspension of one liquid in another, which prevents the clear separation of layers.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help force the separation.[4] Alternatively, allowing the funnel to sit undisturbed for a longer period or gentle swirling (instead of vigorous shaking) can help.

Problem Area: Recrystallization

Q5: My purified product won't crystallize from solution. How can I induce crystallization?

A5: Failure to crystallize is often due to using too much solvent or the presence of impurities that inhibit crystal lattice formation.[17]

Troubleshooting Steps for Crystallization Causality and Explanation
1. Reduce Solvent Volume If the solution is too dilute (unsaturated), the solute molecules are too far apart to form a crystal lattice. Gently heating the solution and evaporating some solvent under a stream of nitrogen or using a rotary evaporator will concentrate it, bringing it closer to the saturation point.[17]
2. Scratching Using a glass rod to scratch the inside surface of the flask below the solvent level creates microscopic imperfections in the glass. These imperfections provide nucleation sites where the first crystals can begin to form.[18]
3. Seeding If you have a small crystal of the pure compound, adding it to the cooled solution (seeding) provides a pre-formed template for other molecules to deposit onto, initiating crystallization.[17]
4. Cool Slowly, then on Ice Slow cooling allows for the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to an oil or amorphous solid. Allow the solution to cool to room temperature first, then transfer it to an ice bath to maximize the yield of crystals from the cold solvent.[18][19]
5. Try a Different Solvent System The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[20][21] If a single solvent doesn't work, a binary solvent system (using two miscible solvents, one in which the compound is soluble and one in which it is insoluble) can be effective.[17]

Q6: My product crystallized, but the yield is very low. How can I improve it?

A6: Low yield is a frustrating outcome. Here is a logical process to diagnose the cause.

Low_Yield_Troubleshooting start Low Yield After Recrystallization check_mother_liquor Analyze Mother Liquor by TLC start->check_mother_liquor product_in_liquor Significant Product Remains check_mother_liquor->product_in_liquor Yes no_product_in_liquor Little/No Product Remains check_mother_liquor->no_product_in_liquor No cause1 Cause: Too Much Solvent Used product_in_liquor->cause1 cause2 Cause: Compound has high solubility in cold solvent. product_in_liquor->cause2 cause3 Cause: Premature Crystallization during hot filtration. no_product_in_liquor->cause3 cause4 Cause: Material lost during transfers. no_product_in_liquor->cause4 sol1 Solution: Concentrate mother liquor and cool again to recover a second crop of crystals. cause1->sol1 sol2 Solution: Change to a solvent where the compound is less soluble when cold. cause2->sol2 sol3 Solution: Use a pre-heated funnel and flask. Add a small excess of hot solvent before filtering. cause3->sol3 sol4 Solution: Ensure quantitative transfers by rinsing glassware with small amounts of the mother liquor. cause4->sol4

Sources

Optimization

Common side products in the bromination of ethyl 5-cyano-3-hydroxybenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning the bromination of ethyl 5-cyano-3-hydroxybenzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning the bromination of ethyl 5-cyano-3-hydroxybenzoate. This molecule presents a unique challenge due to the competing electronic effects of its substituents. The potent activating, ortho, para-directing hydroxyl group is on the same aromatic ring as the deactivating, meta-directing cyano and ethyl ester groups. This electronic tug-of-war can lead to a variety of side products and purification challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate this complex reaction and optimize for your desired monobrominated product.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of ethyl 5-cyano-3-hydroxybenzoate, presented in a question-and-answer format.

Problem 1: My TLC/LC-MS analysis shows multiple brominated products.

Question: I performed the bromination and my analysis shows several product spots, likely corresponding to di- and tri-brominated species. How can I achieve selective monobromination?

Symptoms:

  • Multiple spots on a Thin Layer Chromatography (TLC) plate with similar polarities to the expected product.

  • Mass spectrometry (MS) data indicating the presence of species with masses corresponding to the addition of two or three bromine atoms.

  • Difficulty isolating the desired product via column chromatography due to co-eluting isomers.

Possible Causes: The primary cause is the powerful activating effect of the hydroxyl group, which makes the aromatic ring highly nucleophilic and susceptible to further electrophilic attack after the first bromination has occurred.[1][2] Phenols are so reactive that controlling bromination can be difficult, often leading to polysubstitution.[2][3]

Solutions & Optimization Strategies:

  • Choice of Brominating Agent: Avoid using elemental bromine (Br₂) directly, especially in polar solvents, as it is highly reactive and often leads to polybromination.[1][4] The preferred reagent is N-Bromosuccinimide (NBS), which provides a milder, more controlled source of electrophilic bromine.[5][6][7]

  • Control Stoichiometry: Use a precise stoichiometry of your brominating agent. Start with 1.0 equivalent of NBS relative to your starting material. If polybromination persists, reduce the amount to 0.9-0.95 equivalents to ensure the starting material is the excess reagent.

  • Lower the Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or even lower) to decrease the overall reaction rate.[8] This provides a larger kinetic window to favor the formation of the monobrominated product over subsequent brominations.

  • Solvent Choice: The choice of solvent can significantly influence reactivity. Non-polar aprotic solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) can temper the reactivity of the brominating agent.[9] Using dimethylformamide (DMF) as a solvent with NBS has been shown to give high levels of para-selectivity for electron-rich aromatics.[5]

Problem 2: The reaction mixture has turned dark brown/black, and I have a low yield of the desired product.

Question: My reaction has produced a significant amount of dark, tarry material, and the yield of my brominated product is very low. What is causing this and how can I prevent it?

Symptoms:

  • The reaction mixture darkens significantly over time.

  • Formation of an insoluble, tarry residue upon workup.

  • Low recovery of any identifiable aromatic compounds after purification.

Possible Causes: Phenols are susceptible to oxidation, especially under bromination conditions, which can lead to the formation of complex, colored polymeric materials.[9][10] This is more prevalent with stronger oxidizing conditions or the presence of impurities.[9] The bromophenol products themselves can undergo oxidative coupling to form dimeric products like hydroxylated polybrominated biphenyls (OH-PBBs) or diphenyl ethers (OH-PBDEs).[11]

Solutions & Optimization Strategies:

  • Use High-Purity Reagents: Ensure your starting material and solvents are pure. Recrystallize NBS from water if it appears discolored (yellow/orange) to remove residual bromine.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[9] This is a simple but highly effective way to reduce oxidative side reactions.

  • Protect from Light: Some bromination reactions, particularly those involving NBS, can have radical components initiated by light.[5] Wrapping the reaction flask in aluminum foil is good practice.

  • Milder Brominating Agent: As with polybromination, NBS is generally less prone to causing oxidation than elemental bromine.[12]

Problem 3: My analysis shows a significant amount of unreacted starting material.

Question: Even after a prolonged reaction time, a large portion of my ethyl 5-cyano-3-hydroxybenzoate remains unreacted. How can I drive the reaction to completion?

Symptoms:

  • A prominent spot corresponding to the starting material is visible on the TLC plate after the reaction is deemed complete.

  • Low conversion rate as determined by LC-MS or ¹H NMR analysis of the crude product.

Possible Causes: While the hydroxyl group is activating, the cyano and ethyl ester groups are strongly deactivating. This deactivation might be significant enough to slow the reaction, especially under overly mild conditions.[13]

Solutions & Optimization Strategies:

  • Solvent and Catalyst: For deactivated aromatic compounds, using NBS in a strong acid medium like concentrated sulfuric acid (H₂SO₄) can facilitate smooth monobromination.[12][13] This protonates the NBS, making the bromine atom significantly more electrophilic.

  • Temperature Adjustment: If the reaction is clean but slow at low temperatures, consider gradually increasing the temperature from 0 °C to room temperature. Monitor the reaction closely by TLC to ensure side product formation does not become dominant at the higher temperature.

  • Reagent Stoichiometry: Ensure you are using at least 1.0 equivalent of the brominating agent. If you previously reduced the stoichiometry to control polybromination, you may need to find a balance or accept a lower conversion to maintain selectivity.

Problem 4: I'm concerned about potential hydrolysis of the ester or cyano groups.

Question: My reaction or workup involves acidic or basic conditions. Could the ethyl ester or cyano group be hydrolyzing, and how would I detect this?

Symptoms:

  • The appearance of a new, more polar spot on TLC that could correspond to the carboxylic acid.

  • MS data showing a product with a mass corresponding to the loss of an ethyl group (-28 Da) and addition of a hydrogen (+1 Da), or conversion of the -CN group to -CONH₂ or -COOH.

  • Broad peaks in the ¹H NMR spectrum, particularly in the aromatic region, or the disappearance of the characteristic ethyl quartet and triplet.

Possible Causes: While typically robust, ester and cyano groups can undergo hydrolysis under harsh conditions. Prolonged heating in the presence of strong acids (like H₂SO₄ used as a catalyst) or exposure to strong bases during aqueous workup can lead to the formation of the corresponding carboxylic acid or amide byproducts.

Solutions & Optimization Strategies:

  • Moderate Reaction Conditions: If using an acid catalyst, keep the reaction time to a minimum and maintain a low temperature.

  • Careful Workup: When quenching the reaction, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH). Perform the workup efficiently and avoid prolonged contact between the product and the aqueous layers.

  • Purification: If hydrolysis does occur, the resulting carboxylic acid is typically much more polar than the desired ester product. It can often be easily separated by column chromatography or by performing a basic extraction to remove the acidic impurity.

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer for the monobromination?

The hydroxyl group at position 3 is the most powerful activating group and will direct the incoming electrophile to the ortho and para positions (positions 2, 4, and 6). The cyano group is at position 5. Therefore, the likely positions for bromination are 2, 4, and 6. Position 4 is para to the hydroxyl group and is generally favored due to reduced steric hindrance compared to the ortho positions. Position 2 is sterically hindered by the adjacent large ethyl ester group. Therefore, ethyl 4-bromo-5-cyano-3-hydroxybenzoate is the most probable major product.

Q2: Which brominating agent should I choose: Br₂ or NBS?

For substrates like phenols that are highly activated towards electrophilic aromatic substitution, N-Bromosuccinimide (NBS) is almost always the superior choice .[6][9] It is a crystalline solid that is easier and safer to handle than liquid bromine and provides a slow, controlled release of electrophilic bromine, which is crucial for preventing over-bromination.[7]

Q3: How should I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting material and the product. The brominated product should have a slightly higher Rf value (be less polar) than the starting phenol. Visualize the spots under a UV lamp (254 nm).

Q4: What is the best way to purify the final product?

Flash column chromatography on silica gel is the standard method for purifying the crude product. A gradient elution system, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, will typically provide good separation of the desired monobrominated product from unreacted starting material and any polybrominated side products.

Data & Protocols

Table 1: Troubleshooting Summary
Problem ObservedPrimary CauseRecommended Solution
PolybrominationOver-activation by -OH groupUse NBS (0.95-1.0 eq.), lower temperature (0 °C), use a non-polar solvent.
Tarry/Colored ByproductsOxidation of the phenol ringRun under inert (N₂/Ar) atmosphere, use purified reagents, protect from light.
Low ConversionDeactivation by -CN/-COOEtUse NBS in conc. H₂SO₄, or cautiously increase temperature while monitoring.
Potential HydrolysisHarsh acidic/basic conditionsMinimize reaction time, use weak base (NaHCO₃) for workup, purify by chromatography.
Recommended Protocol: Selective Monobromination using NBS

This protocol is designed to favor the formation of the monobrominated product, ethyl 4-bromo-5-cyano-3-hydroxybenzoate.

Materials:

  • Ethyl 5-cyano-3-hydroxybenzoate

  • N-Bromosuccinimide (NBS), recrystallized

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-cyano-3-hydroxybenzoate (1.0 eq.) in anhydrous DMF (approx. 0.1 M concentration). Place the flask under a nitrogen or argon atmosphere and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled starting material solution over 20-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress every 30 minutes by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed (or conversion has stalled), pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visual Diagrams

Reaction Pathway and Side Products

The following diagram illustrates the primary reaction pathway to the desired monobrominated product and the competing pathway leading to a common polybrominated side product.

reaction_pathway SM Ethyl 5-cyano-3-hydroxybenzoate P1 Ethyl 4-bromo-5-cyano- 3-hydroxybenzoate (Desired Product) SM->P1 + NBS (1 eq) Conditions: DMF, 0 °C P2 Ethyl 2,4-dibromo-5-cyano- 3-hydroxybenzoate (Side Product) P1->P2 + NBS (excess) (Over-bromination) troubleshooting_workflow start Analyze Crude Reaction Mixture (TLC/LC-MS) check_purity Is the major spot the desired product? start->check_purity check_sm Is significant starting material (SM) present? check_purity->check_sm No success Proceed to Purification check_purity->success Yes check_poly Are polybrominated side products present? check_sm->check_poly No action_sm Increase reaction time/temp or use H₂SO₄ catalyst check_sm->action_sm Yes check_poly->success No action_poly Reduce NBS stoichiometry (<1 eq) and/or lower temperature check_poly->action_poly Yes experimental_workflow A 1. Reaction Setup (Inert Atmosphere, 0 °C) B 2. Dropwise Addition of NBS Solution A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Workup & Extraction C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Step-by-step overview of the experimental process.

References

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved March 2026, from [Link]

  • Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved March 2026, from [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved March 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved March 2026, from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved March 2026, from [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Retrieved March 2026, from [Link]

  • Lin, K., Liu, W., & Gan, J. (2016). Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br-. Chemosphere, 155, 226-233. [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. Retrieved March 2026, from [Link]

  • Song, W., Chen, B., & Cooper, W. J. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology, 48(18), 10839–10848. [Link]

  • PubMed. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern During Water Treatment With Potassium Permanganate. Retrieved March 2026, from [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved March 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromophenol. Retrieved March 2026, from [Link]

  • Reddit. (2024). Bromination of phenol. Retrieved March 2026, from [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved March 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Welcome to the advanced technical support center for the purification of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3). As a highly functionalized halogenated benzoate, this compound serves as a critical in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the purification of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3). As a highly functionalized halogenated benzoate, this compound serves as a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals[1]. However, its synthesis—typically involving the esterification of a benzoic acid precursor or the electrophilic bromination of an ethyl benzoate derivative—frequently generates a complex matrix of structurally similar impurities.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we explore the chemical causality behind impurity formation and provide self-validating protocols to ensure your purification workflows are robust, reproducible, and analytically sound.

Quantitative Profiling of Common Impurities

Before initiating purification, you must understand the chemical nature of your impurities. The hydroxyl group at the C3 position is a strong ortho/para-directing group. During electrophilic aromatic bromination, this electronic effect activates multiple positions on the benzene ring, leading to predictable byproducts[2].

The table below summarizes the quantitative analytical signatures of the most common impurities encountered in this workflow.

Table 1: Analytical Signatures of Synthesis Impurities

Impurity ClassStructural VarianceTypical LC-MS Signature (Negative Ion Mode)Relative Retention Time (RRT)*Primary Removal Strategy
Regioisomers Bromine at C4 or C6[M-H]⁻ m/z 268/270 (1:1 isotopic ratio)0.95 - 1.05Flash Chromatography
Over-brominated Dibromo (e.g., 2,4-dibromo)[M-H]⁻ m/z 346/348/350 (1:2:1 isotopic ratio)1.20 - 1.35Selective Recrystallization
Unreacted Acid Carboxylic acid (no ethyl ester)[M-H]⁻ m/z 240/242 (1:1 isotopic ratio)0.40 - 0.60pH-Controlled Extraction
Des-bromo No bromine atom[M-H]⁻ m/z 1900.70 - 0.85Recrystallization / Wash

*RRT values are approximate based on standard C18 reverse-phase HPLC gradients (Water/Acetonitrile with 0.1% Formic Acid).

Troubleshooting FAQs: Causality & Strategy

Q1: My LC-MS shows a significant mass peak matching the target compound, but HPLC shows two closely eluting peaks. What is this impurity?

Causality: You are observing a regioisomer (e.g., Ethyl 4-bromo-5-cyano-3-hydroxybenzoate or the 6-bromo isomer). Because the phenolic hydroxyl group strongly activates the ring, bromine can attack positions other than C2[2]. Since regioisomers share the exact same molecular weight and similar polarities, they exhibit nearly identical mass spectra and co-elute on standard HPLC gradients. Solution: Recrystallization is often ineffective here because regioisomers tend to co-crystallize. You must exploit subtle differences in their dipole moments using a shallow-gradient silica gel flash chromatography (See Protocol C).

Q2: I am detecting a mass of [M+78] or [M+80] in my crude mixture. How do I eliminate this?

Causality: This isotopic pattern indicates an over-brominated impurity (a dibromo species). The presence of the activating -OH group can lead to successive bromination if the stoichiometric ratio of Br₂ or the reaction time is not strictly controlled[2]. Brominated phenols and their dimeric/polybrominated byproducts are highly lipophilic[3]. Solution: Because the dibromo species is significantly more lipophilic than the target mono-bromo compound, it exhibits different crystal packing energies. Selective recrystallization using a polar solvent system (Ethanol/Water) will leave the dibromo impurity dissolved in the mother liquor (See Protocol B).

Q3: There is a highly polar impurity eluting early on my reverse-phase HPLC. How can I clear it without running a column?

Causality: This is likely the unreacted starting material (2-bromo-5-cyano-3-hydroxybenzoic acid) or a hydrolysis byproduct. Carboxylic acids are highly polar and elute early on C18 columns. Solution: Exploit the pKa differential. The carboxylic acid has a pKa of ~3.5, while the phenolic -OH on your target ester has a pKa of ~8.5. A mild liquid-liquid extraction using a precisely buffered aqueous base will selectively remove the acid (See Protocol A).

Self-Validating Purification Protocols

A protocol is only as good as its built-in failure checks. The following methodologies are designed as self-validating systems , meaning the chemistry itself will tell you if the step is succeeding.

Protocol A: pH-Controlled Liquid-Liquid Extraction (For Acidic Impurities)

Use this to remove unreacted 2-bromo-5-cyano-3-hydroxybenzoic acid.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (10 mL per gram of crude).

  • Buffered Wash: Add 1 volume of 5% (wt/vol) aqueous Sodium Bicarbonate (NaHCO₃).

  • Self-Validation Checkpoint 1 (Visual): Observe the biphasic mixture. The evolution of CO₂ gas (effervescence) indicates the active neutralization of the carboxylic acid impurity. Validation: When effervescence entirely ceases upon the addition of fresh NaHCO₃, all acid has been neutralized.

  • Self-Validation Checkpoint 2 (pH): Test the pH of the aqueous layer. It must read between 8.0 and 8.5. Validation: If the pH exceeds 9.0, you risk deprotonating the phenolic -OH of your target ester, which would pull your product into the aqueous waste. If the pH is correct, the target compound is safely retained in the organic layer.

  • Separation: Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective Recrystallization (For Dibromo Impurities)

Use this to remove lipophilic over-brominated byproducts.

  • Dissolution: Suspend the crude solid in a minimum volume of boiling Ethanol.

  • Anti-Solvent Addition: Slowly add hot water dropwise while maintaining a rolling boil.

  • Self-Validation Checkpoint (Cloud Point): Stop adding water the exact moment the solution becomes faintly turbid (the "cloud point"). Validation: Remove the flask from the heat for 10 seconds. If the solution clears up, you have not reached saturation; add more water. If the turbidity persists and begins to form microcrystals as the temperature drops by just 5°C, the solvent ratio is perfectly calibrated.

  • Crystallization: Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath for 1 hour. The target compound will crystallize, leaving the dibromo impurity in the mother liquor.

  • Filtration: Filter the crystals and wash with ice-cold 30% Ethanol/Water.

Protocol C: Shallow-Gradient Flash Chromatography (For Regioisomers)

Use this to separate the 4-bromo or 6-bromo isomers.

  • Pre-Validation (2D-TLC): Before running the column, spot the crude mixture on a TLC plate. Run it in 90:10 Hexane:EtOAc. Dry the plate, rotate it 90 degrees, and run it again in 85:15 Hexane:EtOAc. Validation: If the primary spot resolves into a "figure-eight" or two distinct spots, you have confirmed the presence of co-eluting regioisomers, validating the need for a shallow gradient.

  • Column Packing: Pack a silica gel column (230-400 mesh) using Hexane.

  • Loading: Dry-load the sample onto a small amount of silica to prevent band broadening.

  • Elution: Elute with a highly controlled, shallow gradient starting at 95:5 Hexane:Ethyl Acetate, increasing the polarity by only 2% EtOAc every 3 column volumes.

  • Fraction Collection: Collect small fractions and verify purity via HPLC before pooling.

Purification Decision Workflow

To streamline your laboratory operations, follow this logical decision tree based on your initial LC-MS/HPLC analysis.

PurificationWorkflow Start Crude Ethyl 2-bromo- 5-cyano-3-hydroxybenzoate Analyze HPLC / LC-MS Analysis Start->Analyze Decision Primary Impurity? Analyze->Decision Pure Pure Target Compound (>98% purity) Analyze->Pure Purity >98% confirmed Regio Regioisomers (e.g., 4-bromo, 6-bromo) Decision->Regio Isomer peak (Same m/z) OverBromo Over-brominated (Dibromo species) Decision->OverBromo Higher m/z (+78/80) Acid Unreacted Acid / Hydrolysis Byproducts Decision->Acid Lower Rt (High polarity) Chromo Flash Chromatography (Hexane/EtOAc gradient) Regio->Chromo Recryst Selective Recrystallization (EtOH/Water) OverBromo->Recryst Wash Mild Basic Wash (Aqueous NaHCO3) Acid->Wash Chromo->Analyze Re-evaluate fractions Recryst->Analyze Re-evaluate crystals Wash->Analyze Re-evaluate organic layer

Logical decision tree for impurity removal from Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

References

  • Environmental Science & Technology. "Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate". ACS Publications.[Link]

Sources

Optimization

Understanding the degradation pathways of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical vulnerabilities of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate[1]. This molecule is densely functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical vulnerabilities of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate[1]. This molecule is densely functionalized, containing four distinct reactive moieties on a single benzene ring: an ethyl ester, a heavy halogen (bromine), a nitrile (cyano) group, and a phenolic hydroxyl. This dense electron-withdrawing environment creates competing degradation pathways depending on the environmental stressor.

This guide provides mechanistic deep-dives, self-validating troubleshooting protocols, and kinetic data to help you preserve the integrity of your compound during complex synthetic or analytical workflows.

Mechanistic Deep-Dive: Understanding the Degradation Pathways

To successfully troubleshoot impurity formation, you must first understand the causality behind the molecule's reactivity. The electron-withdrawing nature of the cyano and bromo groups heavily depletes electron density from the aromatic ring, which in turn activates the ester and nitrile groups toward nucleophilic attack.

DegradationPathways A Ethyl 2-bromo-5-cyano- 3-hydroxybenzoate B Ester Hydrolysis (Alkaline/Acidic) A->B H2O, OH- / H+ C Nitrile Hydrolysis (Strong Acid/Base) A->C H2O, Heat D Photolytic Debromination (UV Exposure) A->D hν (254 nm) E 2-bromo-5-cyano- 3-hydroxybenzoic acid (ΔM = -28 Da) B->E F Amide Intermediate (ΔM = +18 Da) C->F Partial Hydration H Ethyl 5-cyano- 3-hydroxybenzoate (ΔM = -78 Da) D->H Homolytic Cleavage G Carboxylic Acid (ΔM = +19 Da) F->G Complete Hydrolysis

Chemical degradation pathways of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Quantitative Kinetic Summary

The table below summarizes the kinetic behavior and diagnostic mass shifts of the three primary degradation pathways.

Degradation PathwayCatalyst / ConditionKinetic OrderKey Intermediate / Mass ShiftApparent Activation Energy (Ea)
Ester Hydrolysis Alkaline (OH⁻)2nd Order (Bimolecular)Tetrahedral Oxymonoanion / ΔM = -28 Da ~ 15 - 20 kcal/mol
Nitrile Hydrolysis Acidic (H⁺) / AlkalinePseudo-1st OrderIminol → Primary Amide / ΔM = +18 Da ~ 20 - 25 kcal/mol
Photolytic Debromination UV Irradiation (254 nm)1st OrderAryl Radical / ΔM = -78/-80 Da ~ 27.8 kJ/mol (UV/Sulfite)

Troubleshooting FAQs

Q1: Why is my stock solution of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate degrading into a highly polar impurity with a -28 Da mass shift? Causality: This is the classic signature of ester hydrolysis. The ethyl ester (-COOCH₂CH₃) is hydrolyzing to the corresponding carboxylic acid (-COOH). The net loss of an ethyl group (+29 Da) and gain of a proton (+1 Da) results in a -28 Da mass shift. The presence of electron-withdrawing groups (-Br, -CN) on the phenolic ring strongly activates the ester carbonyl toward nucleophilic attack via an addition-elimination mechanism[2]. Solution: Store stock solutions in anhydrous, aprotic solvents (e.g., dry DMSO or acetonitrile) rather than protic solvents like methanol or ethanol, which can act as nucleophiles or contain trace water.

Q2: During acidic workup, I observe a new peak with a +18 Da mass shift. What is the mechanism behind this? Causality: You are observing the partial hydrolysis of the nitrile (-CN) group to a primary amide (-CONH₂). In the presence of aqueous acid, the nitrile nitrogen is protonated, rendering the nitrile carbon highly electrophilic. Water attacks this carbon to form an iminol intermediate, which rapidly tautomerizes to the more thermodynamically stable amide[3][4]. The addition of one water molecule adds exactly 18 Da. Solution: Minimize the duration of acidic workups and maintain temperatures below 4°C. Neutralize the aqueous phase as quickly as possible to arrest the hydration kinetics.

Q3: My compound degrades when left on the benchtop in clear vials, showing a mass loss of ~78-80 Da. How can I prevent this? Causality: This indicates photolytic debromination. Bromophenol derivatives are sensitive to UV irradiation, which induces homolytic cleavage of the C-Br bond to form an aryl radical, followed by hydrogen abstraction from the solvent to yield the debrominated product[5]. The loss of a bromine atom (-79/-81 Da) and addition of a hydrogen (+1 Da) yields a characteristic -78/-80 Da isotopic mass shift. Solution: Implement strict light-protection protocols. Use amber glass vials and perform sample preparation under yellow light if prolonged handling is required.

Diagnostic Workflow & Self-Validating Protocol

When an unknown impurity arises, do not guess its origin. Use the following LC-MS diagnostic workflow to logically deduce the mechanism based on mass shifts.

Troubleshooting Start Impurity Detected (LC-MS / HPLC) Q1 Mass Shift = -28 Da? Start->Q1 Q2 Mass Shift = +18 Da? Q1->Q2 No A1 Ester Hydrolysis. Check pH of buffers and storage solvents. Q1->A1 Yes Q3 Mass Shift = -78/-80 Da? Q2->Q3 No A2 Nitrile Hydration. Avoid strong acids/bases during workup. Q2->A2 Yes A3 Photolytic Debromination. Use amber vials and limit light exposure. Q3->A3 Yes Unknown Phenolic Oxidation or Adduct Formation. Check for dimers. Q3->Unknown No

LC-MS diagnostic workflow for identifying specific degradation products.

Self-Validating Forced Degradation Protocol

To systematically troubleshoot which degradation pathway is compromising your assay, execute this self-validating matrix. By isolating variables (pH, light, heat), you can definitively map the degradation profile of your specific batch.

Step 1: Preparation of Stock Solutions

  • Dissolve 10 mg of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate in 1.0 mL of anhydrous HPLC-grade Acetonitrile to create a 10 mg/mL stock.

  • Aliquot 100 µL into four separate inert glass vials (A, B, C, D).

Step 2: Condition Matrix (The Self-Validating System)

  • Vial A (Control): Add 900 µL of Acetonitrile. Store at -20°C in the dark. (Establishes baseline purity).

  • Vial B (Alkaline Stress): Add 900 µL of 0.1 M NaOH (aq). Incubate at 25°C for 4 hours. (Validates ester hydrolysis susceptibility).

  • Vial C (Acidic Stress): Add 900 µL of 1.0 M HCl (aq). Incubate at 60°C for 4 hours. (Validates nitrile hydration to amide/acid).

  • Vial D (Photolytic Stress): Add 900 µL of Acetonitrile. Expose to UV light (254 nm) in a clear quartz vial for 4 hours at 25°C. (Validates photolytic debromination).

Step 3: Quenching and Neutralization

  • Neutralize Vial B with 100 µL of 1.0 M HCl to arrest alkaline hydrolysis.

  • Neutralize Vial C with 100 µL of 1.0 M NaOH to arrest acidic hydration.

  • Keep Vials A and D as is.

Step 4: LC-MS/UV Analysis

  • Inject 5 µL of each sample into an LC-MS system equipped with a C18 column, using a Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Compare the Total Ion Chromatogram (TIC) and UV spectra (254 nm) of Vials B, C, and D against the Control (Vial A) to confirm the characteristic mass shifts (-28 Da, +18 Da, -78 Da).

References
  • Benchchem: Classification and Nomenclature. benchchem.com. 1

  • Hydrolysis of benzonitrile by dilute HCl yields. vaia.com. 3

  • In the alkaline hydrolysis of ethyl benzoate. quora.com. 2

  • 6.6: Chemistry of Nitriles. libretexts.org. 4

  • Enhanced Debromination of 4-bromophenol by the UV/sulfite Process: Efficiency and Mechanism. nih.gov. 5

Sources

Troubleshooting

Troubleshooting low conversion in Suzuki reactions of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Substrate Focus: Ethyl 2-bromo-5-cyano-3-hydroxybenzoate Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Welcome to the Technical Support Center. This guide is specifically engineered for researc...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: Ethyl 2-bromo-5-cyano-3-hydroxybenzoate Prepared by: Senior Application Scientist, Process Chemistry & Catalysis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with low conversion rates during the Suzuki-Miyaura cross-coupling of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate .

This substrate presents a "perfect storm" of synthetic challenges: it is a highly sterically hindered di-ortho-substituted aryl bromide, it contains an acidic, unprotected phenol that electronically deactivates the ring under basic conditions, and it features a base-sensitive ethyl ester. Below, we dissect the causality behind these failures and provide field-validated solutions.

Mechanistic FAQ & Troubleshooting

Q1: Why does my reaction stall at 10-20% conversion despite LC-MS showing complete consumption of the boronic acid? A: This is a classic symptom of protodeboronation outpacing the rate of cross-coupling. Under the basic conditions required for the Suzuki reaction, the C3-phenol is deprotonated. The resulting phenoxide is strongly electron-donating, which severely deactivates the adjacent C2-Br bond toward the initial oxidative addition of the Palladium(0) catalyst. Because oxidative addition becomes the rate-limiting bottleneck, the unreacted boronic acid partner degrades via base-catalyzed protonolysis [1]. Solution: You must accelerate the oxidative addition step by switching to a highly active, electron-rich Buchwald ligand (e.g., XPhos or SPhos) [2]. Additionally, use a milder, anhydrous base to slow the competing protodeboronation pathway.

Q2: I observe a highly polar baseline spot on TLC, and my LC-MS shows a mass missing the ethyl group (-28 Da). What is happening? A: Your C1-ethyl ester is undergoing base-catalyzed saponification (hydrolysis). Standard Suzuki bases like aqueous


, 

, or even

at elevated temperatures will rapidly cleave the ester before the coupling can complete. Solution: Transition to strictly anhydrous conditions. Use finely milled, anhydrous

or

in anhydrous 1,4-dioxane.

Q3: Do I need to add a protection/deprotection step for the phenol group? A: Not necessarily, provided you adjust your stoichiometry. If you run the reaction unprotected, you must use at least 3.0 equivalents of base (instead of the standard 1.5–2.0). The acidic phenol will immediately consume 1.0 equivalent of base to form the phenoxide; if you do not account for this, the transmetalation step will fail due to a lack of active boronate formation. However, if direct coupling still yields <50% conversion due to extreme steric bulk, protecting the phenol as a Methoxymethyl (MOM) ether is the most reliable workaround [3].

Pathway & Logic Visualizations

Pathway SM Ethyl 2-bromo-5-cyano- 3-hydroxybenzoate Base Base Addition (e.g., K3PO4) SM->Base Phenoxide Phenoxide Intermediate (Electron-Rich, Hindered) Base->Phenoxide Deprotonation Hydrolysis Ester Saponification (Aqueous Base Pathway) Base->Hydrolysis H2O present Proto Protodeboronation (Boronic Acid Loss) Phenoxide->Proto Slow Oxidative Addition Product Desired Biaryl Product (XPhos/SPhos Pathway) Phenoxide->Product Fast Oxidative Addition (Buchwald Ligands)

Fig 1. Divergent reaction pathways in the Suzuki coupling of the unprotected substrate.

LogicTree Start Issue: Low Product Yield Check1 Is Boronic Acid Fully Consumed? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Action1 Diagnosis: Protodeboronation Action: Use anhydrous K3PO4, slow addition of boronic acid. Yes1->Action1 Action2 Diagnosis: Catalyst Poisoning Action: Switch to Pd2(dba)3/XPhos, increase base to 3.0 equiv. No1->Action2 Check2 Is Ester Mass Missing in LC-MS? Action1->Check2 Action2->Check2 Yes2 Yes Check2->Yes2 No2 No Check2->No2 Action3 Diagnosis: Saponification Action: Remove water, avoid NaOH/KOH. Yes2->Action3 Action4 Diagnosis: Steric Blockade Action: Protect phenol (MOM) prior to coupling. No2->Action4

Fig 2. Troubleshooting logic tree for resolving low conversion and side reactions.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalytic system choices and reaction outcomes for this specific substrate.

Catalyst System (5 mol%)Base (Equiv)Solvent / TempConversionMajor Side Reaction


(aq) (2.0)
THF/H₂O (80°C)< 15%Ester Hydrolysis, Protodeboronation


(3.0)
Dioxane/H₂O (90°C)35%Protodeboronation

/ SPhos

(anhyd) (3.0)
Toluene (100°C)65%Unreacted Aryl Bromide

/ XPhos

(anhyd) (3.0)
Dioxane (100°C) 88% None (Optimal Unprotected)

/ XPhos

(anhyd) (2.0)
Dioxane (100°C) > 98% None (MOM-Protected Substrate)

Validated Experimental Protocols

Protocol A: Direct Coupling (Unprotected Phenol)

Use this protocol to save synthetic steps, relying on kinetic acceleration via XPhos to overcome phenoxide deactivation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (1.0 equiv) and the corresponding aryl boronic acid (1.5 equiv).

  • Catalyst Loading: Add

    
     (2.5 mol%, equating to 5 mol% Pd) and XPhos ligand (10 mol%).
    
  • Stoichiometric Adjustment: Add finely milled, anhydrous

    
     (3.0 equiv ). Causality note: 1.0 equiv is sacrificed immediately to deprotonate the C3-OH; the remaining 2.0 equiv drive the transmetalation.
    
  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.2 M concentration). Seal the tube and sparge the mixture with ultra-pure Argon for 15 minutes.

  • Reaction: Heat the mixture to 100°C in an oil bath for 16 hours.

  • Validation Check: Sample 10 µL, dilute in MeCN, and run LC-MS. You should observe the product mass with a retention time shift. If unreacted boronic acid is absent but aryl bromide remains, protodeboronation occurred.

  • Workup: Cool to room temperature. Critical: Quench with 1M

    
     to pH 4 to reprotonate the phenoxide back to the phenol, ensuring it partitions into the organic layer during EtOAc extraction.
    
Protocol B: The "Fail-Safe" MOM-Protection Route

Use this protocol if Protocol A fails due to extreme steric bulk from your specific boronic acid partner.

  • Protection: Dissolve the starting material in anhydrous DCM. Add DIPEA (2.0 equiv) and cool to 0°C. Dropwise add Chloromethyl methyl ether (MOM-Cl, 1.2 equiv). Stir for 4 hours at room temperature. Aqueous workup yields the MOM-protected aryl bromide.

  • Coupling: Follow Protocol A, but reduce the

    
     to 2.0 equiv  (since the phenol is masked). The reaction will proceed to >95% conversion in under 8 hours due to the removal of the electron-donating phenoxide effect.
    
  • Deprotection: Dissolve the crude coupled product in MeOH. Add 3M

    
     in Cyclopentyl methyl ether (CPME) and stir at 40°C for 2 hours to quantitatively cleave the MOM ether and reveal the desired product.
    

References

  • Protodeboronation of (Hetero)
  • trans-Dichlorobis(XPhos)palladium(II)
  • Source: PubMed Central (PMC)
Optimization

Preventing decomposition of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate during aqueous workup

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 2-bromo-5-cyano-3-hydroxybenzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 2-bromo-5-cyano-3-hydroxybenzoate . Due to its dense functionalization, this intermediate is highly susceptible to degradation and phase-loss during standard aqueous workups. Below, you will find mechanistic troubleshooting, FAQs, and a self-validating protocol to ensure maximum yield and structural integrity.

Part 1: Mechanistic Troubleshooting (The "Why")

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate is a polyfunctional molecule containing an aryl bromide, a nitrile, an ethyl ester, and a phenol[1]. The primary cause of failure during aqueous workup is a misunderstanding of how these groups interact electronically.

The ortho-bromo, meta-cyano, and para-ester groups are all strongly electron-withdrawing. Through inductive and resonance effects, they pull electron density away from the phenolic hydroxyl group. This drastically lowers the pKa of the phenol from a typical ~10.0 down to approximately 6.0–7.0. Consequently, standard basic workups (like a saturated


 wash at pH 8.3) will quantitatively deprotonate the phenol, converting your lipophilic product into a highly water-soluble phenoxide salt.

Furthermore, these same electron-withdrawing groups make the ester carbonyl highly electrophilic. If the pH rises above 8, the molecule undergoes rapid base-catalyzed ester hydrolysis (saponification)[2].

Decomposition Start Ethyl 2-bromo-5-cyano- 3-hydroxybenzoate Base Basic Workup (pH > 8) Start->Base Acid Strong Acidic Workup (pH < 2) Start->Acid Phenoxide Phenoxide Formation (Loss to Aqueous Layer) Base->Phenoxide EsterHyd Ester Hydrolysis (Carboxylic Acid Formation) Base->EsterHyd Acid->EsterHyd NitrileHyd Nitrile Hydrolysis (Amide Formation) Acid->NitrileHyd

Mechanistic pathways of decomposition during unoptimized aqueous workup.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my product yield drop to near zero after a standard sodium bicarbonate (


) wash? 
A1:  The loss of yield is due to unintended phenoxide formation. Because the phenol in your molecule is highly acidic[1], a standard 

wash (pH ~8.3) deprotonates it. The resulting phenoxide salt partitions completely into the aqueous waste layer. Self-Validation Check: Acidify your discarded aqueous layer to pH 3 with 1M HCl. If the solution turns cloudy or a white precipitate forms, your product was lost to the aqueous phase. Extract it immediately with ethyl acetate.

Q2: I recovered my compound, but LC-MS/NMR indicates the presence of a carboxylic acid instead of the ethyl ester. What caused this? A2: This is base-catalyzed ester hydrolysis. Kinetic studies on hydroxybenzoate esters demonstrate that while they are exceptionally stable in aqueous solutions at pH 3–6, they undergo rapid hydrolysis at pH ≥ 8[2]. The electrophilicity of the ester carbonyl is amplified by the cyano and bromo groups, meaning even brief exposure to basic aqueous conditions at room temperature will cleave the ethyl ester.

Q3: Can the cyano (-CN) group also decompose during workup? A3: While nitriles are generally robust, extreme pH environments (pH < 1 or pH > 12) combined with the exothermic heat of quenching can trigger nitrile hydrolysis, converting the cyano group into a primary amide or a carboxylic acid[1]. Maintaining low temperatures (0–5 °C) and a near-neutral pH completely mitigates this risk.

Part 3: Quantitative Data & Phase Partitioning

To successfully isolate the product, you must strictly control the pH of your aqueous phases. The table below summarizes the stability and partitioning behavior of the molecule across different pH ranges.

Table 1: pH-Dependent Stability and Phase Partitioning

Aqueous Workup pHPhenol StateEster IntegrityPrimary Decomposition/Loss RiskRecommended Action
pH < 2 Protonated (Neutral)ModerateAcid-catalyzed ester/nitrile hydrolysisAvoid strong acids; keep temperatures < 5 °C.
pH 4–6 Protonated (Neutral)High (Stable) None (Optimal Range) Use saturated

or phosphate buffers.
pH 8–9 Partially DeprotonatedLowProduct loss to aqueous phaseDo not use

for neutralization.
pH > 10 Fully DeprotonatedVery LowRapid saponification to carboxylic acidStrictly avoid

or

.

Part 4: Optimized Aqueous Workup Protocol

This protocol is engineered to maintain a strict pH 5–6 environment, ensuring the phenol remains protonated (lipophilic) while preventing ester hydrolysis[3].

Workflow Quench 1. Thermal Quench (Cool to 0-5 °C) Buffer 2. Mild Buffering (Sat. NH4Cl, pH 5-6) Quench->Buffer Extract 3. Rapid Extraction (EtOAc or DCM) Buffer->Extract Wash 4. Brine Wash & Phase Separation Extract->Wash Dry 5. Desiccation (Anhydrous Na2SO4) Wash->Dry

Step-by-step optimized aqueous workup protocol for preserving structural integrity.

Step-by-Step Methodology:
  • Thermal Quench: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Causality: Lower temperatures exponentially decrease the kinetic rate of both ester and nitrile hydrolysis.

  • Dilution: Dilute the mixture with a moderately polar extraction solvent (e.g., Ethyl Acetate or Dichloromethane) at a 1:5 ratio (reaction volume : solvent volume)[3].

  • Mild pH Adjustment: Slowly add cold, saturated aqueous

    
     (pH ~5.5) while stirring vigorously. Do NOT use 
    
    
    
    or
    
    
    .
    Causality:
    
    
    acts as a mild buffer, neutralizing excess acid or base without raising the pH above 6, thereby keeping the phenol protonated and the ester intact.
  • Self-Validation Checkpoint: Before phase separation, verify the pH of the aqueous layer using indicator strips.

    • If pH is 5.0–6.0: Proceed to step 5.

    • If pH is > 6.0: Your product is ionizing. Immediately add 1M

      
       dropwise until the pH drops to 5.5.
      
  • Phase Separation & Back-Extraction: Transfer to a separatory funnel. Allow the layers to separate completely. Drain the aqueous layer and extract it once more with fresh Ethyl Acetate to ensure complete recovery of the highly functionalized benzoate.

  • Brine Wash: Wash the combined organic layers with saturated aqueous

    
     (brine).
    Causality: Brine removes residual water from the organic phase and helps break any micro-emulsions formed by the polar cyano group.
    
  • Desiccation & Concentration: Dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure (water bath temperature < 35 °C) to afford the crude product.
    

References

  • Benchchem - Ethyl 2-bromo-5-cyano-3-hydroxybenzoate | 1807079-45-3 URL
  • Ataman Kimya - METHYL 4-HYDROXYBENZOATE URL
  • ResearchGate (Sunderland & Watts)
  • Google Patents - WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester URL

Sources

Troubleshooting

Flash column chromatography conditions for purifying Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Welcome to the Technical Support Center for the chromatographic purification of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) . This highly functionalized intermediate presents unique separation challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) . This highly functionalized intermediate presents unique separation challenges due to its mixed polarity and acidic phenolic core. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental choice.

Molecular Profiling & Chromatographic Causality

To successfully purify Ethyl 2-bromo-5-cyano-3-hydroxybenzoate, one must first understand its molecular behavior in a solvent system. The molecule features a phenolic hydroxyl (-OH) group flanked by highly electron-withdrawing substituents: a cyano (-CN) group and a bromine (-Br) atom.

The Causality of Tailing: These electron-withdrawing groups significantly increase the acidity of the phenol via inductive and resonance effects, lowering its pKa. When subjected to standard normal-phase flash chromatography on bare silica gel, this acidic phenol undergoes partial ionization. The resulting equilibrium between the neutral phenol and the ionized phenoxide leads to strong secondary interactions—specifically, hydrogen bonding and cation exchange with residual surface silanols[1]. Because the ionized portion is more polar, it interacts differently with the stationary phase than the neutral state, causing severe band broadening, peak tailing, and poor resolution from structurally similar synthetic impurities[2].

The Mechanistic Solution: To counteract this, the chromatographic system must be modulated using a pH modifier. Adding an acidic modifier (such as 0.1%–1.0% Acetic Acid or Formic Acid) to the mobile phase suppresses the ionization of the phenol, forcing it entirely into its neutral, hydrophobic state. Simultaneously, the acid protonates active silanol sites on the stationary phase, effectively passivating the silica and eliminating secondary interactions[3].

Troubleshooting Guides & FAQs

Q1: My compound is streaking severely on the TLC plate and eluting over multiple column volumes during flash chromatography. How do I fix this? A1: This is the classic hallmark of phenolic tailing on silica. The acidic phenol is interacting with the slightly acidic/polar silanol groups on the silica gel[1]. Solution: Introduce an acidic modifier to your mobile phase. For normal-phase chromatography (e.g., Hexane/Ethyl Acetate), add 0.5% (v/v) glacial acetic acid (AcOH) or formic acid (FA) to both solvent lines. Ensure you also pre-equilibrate the column with this acidified solvent for at least 3 column volumes (CV) before loading the sample. This passivates the silica and sharpens the elution band[2].

Q2: I am using a reversed-phase (C18) flash column to remove a des-bromo impurity, but the main peak is fronting (forming a "ski slope"). Why? A2: In reversed-phase chromatography, fronting of ionizable compounds occurs when the molecule is in equilibrium between its neutral and ionized states in a neutral solvent (like water/acetonitrile). The ionized phenoxide form is more water-soluble and elutes faster, causing the fronting peak[2]. Solution: Acidify the aqueous mobile phase with 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This lowers the pH below the pKa of the phenol, ensuring 100% of the molecules remain in the neutral, lipophilic state, thereby maximizing retention and restoring peak symmetry[3].

Q3: How should I load my crude mixture onto the column? The compound has poor solubility in Hexane. A3: Ethyl 2-bromo-5-cyano-3-hydroxybenzoate has limited solubility in non-polar solvents due to its polar functional groups. Liquid loading in a strong solvent (like pure EtOAc or Dichloromethane) will cause immediate band spreading, as the strong solvent will carry the analyte down the column before the gradient even begins. Solution: Use Dry Loading . Dissolve the crude mixture in a volatile solvent (e.g., Acetone), add silica gel at a 1:3 (sample:silica) mass ratio, and evaporate the solvent completely to a free-flowing powder. Load this into a solid load cartridge. This ensures a tight initial band and prevents solvent-induced peak distortion[4].

Standard Operating Protocols (SOPs)

Self-Validating Protocol: Normal-Phase Purification

This protocol utilizes a self-validating feedback loop to ensure optimal conditions before committing the entire crude batch to the column.

Step 1: System Pre-Validation (TLC)

  • Prepare a solvent system of 70% Hexane / 30% Ethyl Acetate containing 0.5% Glacial Acetic Acid.

  • Spot the crude mixture on a silica TLC plate. Elute and visualize under UV (254 nm).

  • Validation Check: The target spot should exhibit an Rf of ~0.25–0.30 with a tight, symmetrical shape. If the spot tails, increase the acid modifier to 1.0%.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve 1.0 g of the crude mixture in 10 mL of Acetone.

  • Add 3.0 g of bulk spherical silica gel to the flask.

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is achieved.

Step 3: Column Equilibration & Gradient Execution

  • Equip the flash system with a 40 g high-performance silica column (25 µm particle size for optimal resolution).

  • Flush the column with 3 Column Volumes (CV) of 95% Hexane / 5% EtOAc (both containing 0.5% AcOH) to passivate the stationary phase.

  • Attach the dry load cartridge.

  • Gradient:

    • 0–2 CV: Hold at 5% B (Washes non-polar impurities).

    • 2–12 CV: Linear gradient from 5% B to 40% B.

    • 12–15 CV: Hold at 40% B until the target peak fully elutes.

Step 4: Fraction Processing

  • Pool fractions corresponding to the UV peak at 280 nm (specific for the phenolic ring).

  • Evaporate under reduced pressure. To remove residual acetic acid, add 5 mL of toluene to the flask and co-evaporate.

Quantitative Data & System Parameters

To facilitate easy comparison, the following table summarizes the optimized parameters for both Normal-Phase and Reversed-Phase approaches for this specific molecule.

ParameterNormal-Phase (Silica)Reversed-Phase (C18)
Stationary Phase Spherical Silica (25–40 µm)C18 Bonded Silica (20–30 µm)
Mobile Phase A Hexane + 0.5% Acetic AcidWater + 0.1% Formic Acid
Mobile Phase B Ethyl Acetate + 0.5% Acetic AcidAcetonitrile + 0.1% Formic Acid
Loading Method Dry Loading (1:3 Sample:Silica)Liquid Injection (in DMSO/MeOH)
Flow Rate (40g column) 30–40 mL/min30–40 mL/min
Detection Wavelengths 254 nm, 280 nm254 nm, 280 nm
Target Rf / Retention Rf ~ 0.3 (at 30% B)Elutes at ~ 60% B

Visualizations

Mechanism cluster_0 Without Acidic Modifier (Tailing) cluster_1 With Acidic Modifier (Sharp Peak) A Phenol (Neutral) B Phenoxide (Ionized) A->B Equilibrium C Silanol Interaction (Band Broadening) B->C Strong Binding D Acidic Modifier (0.5% AcOH) E Phenol (Protonated) D->E Suppresses Ionization F Passivated Silica (No Interaction) D->F Protonates Silanols

Mechanism of peak tailing suppression using an acidic modifier in flash chromatography.

Workflow Step1 Crude Mixture Step2 Dry Loading onto Silica (1:3 Ratio) Step1->Step2 Step3 Column Equilibration (Hex/EtOAc + 0.5% AcOH) Step2->Step3 Step4 Gradient Elution (5% to 40% EtOAc) Step3->Step4 Step5 UV Detection (254 nm & 280 nm) Step4->Step5 Step6 Fraction Pooling & Solvent Evaporation Step5->Step6

Step-by-step workflow for the normal-phase purification of the target phenolic compound.

References

  • Biotage. "How does an acid pH modifier impact flash chromatography?" Biotage Knowledge Base. URL:[Link]

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" Waters Support Library. URL:[Link]

  • MDPI. "Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate." Molecules. URL:[Link]

Sources

Optimization

Recrystallization solvent system for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

An elevated level of purity is not merely a goal but a prerequisite for success in pharmaceutical research and development. The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

An elevated level of purity is not merely a goal but a prerequisite for success in pharmaceutical research and development. The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical steps that define the efficacy, safety, and reproducibility of a therapeutic agent. Among the arsenal of purification techniques, recrystallization stands out as a powerful, efficient, and scalable method for solid compounds.

This guide is dedicated to providing in-depth technical support for the recrystallization of a key chemical intermediate: Ethyl 2-bromo-5-cyano-3-hydroxybenzoate . As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and provide a comprehensive resource grounded in chemical principles. We will explore the causality behind solvent selection, troubleshoot common experimental hurdles, and establish a robust protocol to ensure you achieve the highest possible purity for your compound.

Compound Analysis: Understanding Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

Before selecting a solvent system, it is imperative to analyze the structural features of the target molecule. Its solubility characteristics are a direct consequence of its molecular architecture.

  • Aromatic Ring: The core benzene ring is largely nonpolar.

  • Functional Groups:

    • Ester (–COOEt): Contributes moderate polarity.

    • Hydroxyl (–OH): A polar group capable of acting as a hydrogen bond donor and acceptor.

    • Cyano (–C≡N): A strongly polar group that acts as a hydrogen bond acceptor.

    • Bromo (–Br): Adds to the molecular weight and has a minor impact on polarity.

The Core of Recrystallization: Solvent System Selection

The ideal recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, such as room temperature or 0-4 °C.[2][3] This temperature-dependent solubility differential is what drives the purification process. Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the filtrate).

Single Solvent System: A Step-by-Step Selection Protocol
  • Initial Screening: Begin by testing the solubility of a small amount of your crude compound (approx. 10-20 mg) in about 0.5 mL of various solvents at room temperature. A good candidate solvent will show little to no dissolution at this stage.

  • Heating Test: Gently heat the mixtures that showed poor solubility at room temperature. The target solvent will fully dissolve the compound at or near its boiling point.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice-water bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.

Recommended Solvents for Screening

The table below summarizes potential solvents, ordered by polarity, that are suitable for screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use
Hexane 691.9 (Nonpolar)Likely a poor solvent; potential use as an antisolvent.
Toluene 1112.4 (Nonpolar)May dissolve the compound when hot due to the aromatic ring.
Ethyl Acetate 776.0 (Polar Aprotic)A good starting point due to its intermediate polarity.
Acetone 5621 (Polar Aprotic)Often a good solvent, but its low boiling point can lead to evaporation.
Isopropanol 8218 (Polar Protic)A common choice for moderately polar compounds.
Ethanol 7824 (Polar Protic)Excellent candidate; often used in combination with water.
Methanol 6533 (Polar Protic)Similar to ethanol but may be too strong a solvent.
Water 10080 (Polar Protic)Likely a poor solvent; excellent choice as an antisolvent.
Mixed Solvent System (Solvent-Antisolvent)

If no single solvent provides the desired solubility profile, a mixed solvent system is the superior choice.[4] This technique involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then adding a "poor" or "antisolvent" (in which it is insoluble) dropwise until the solution becomes cloudy. A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Promising Pairs for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate:

  • Ethanol / Water

  • Isopropanol / Water

  • Ethyl Acetate / Hexane

  • Toluene / Hexane

Solvent Selection Workflow

The following diagram illustrates the logical workflow for determining an appropriate recrystallization solvent system.

Solvent_Selection start Start: Crude Compound test_solubility Test solubility in various solvents (e.g., Ethanol, Ethyl Acetate, Toluene) at room temperature. start->test_solubility is_soluble_rt Is it soluble? test_solubility->is_soluble_rt heat_test Heat the suspension to the solvent's boiling point. is_soluble_rt->heat_test  No too_soluble Too soluble. Consider for use as a 'good' solvent in a mixed-solvent pair. is_soluble_rt->too_soluble  Yes is_soluble_hot Is it fully dissolved? heat_test->is_soluble_hot cool_test Cool slowly to RT, then place in an ice bath. is_soluble_hot->cool_test  Yes poor_solvent This is a poor solvent. Consider for use as an antisolvent. is_soluble_hot->poor_solvent  No insoluble_impurities Insoluble impurities present. Perform hot filtration. is_soluble_hot->insoluble_impurities  Partially crystals_form Do crystals form? cool_test->crystals_form single_solvent SUCCESS: Use this as a single solvent system. crystals_form->single_solvent  Yes mixed_solvent Use a mixed-solvent system. (e.g., Ethanol/Water, EtOAc/Hexane) crystals_form->mixed_solvent  No (Poor recovery) poor_solvent->mixed_solvent too_soluble->mixed_solvent insoluble_impurities->heat_test

Sources

Reference Data & Comparative Studies

Validation

Synthetic alternatives to Ethyl 2-bromo-5-cyano-3-hydroxybenzoate for library synthesis

An In-Depth Technical Guide to Synthetic Alternatives for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate in Library Synthesis Introduction This guide, therefore, moves beyond the hypothetical to provide a practical, in-depth co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Synthetic Alternatives for Ethyl 2-bromo-5-cyano-3-hydroxybenzoate in Library Synthesis

Introduction

This guide, therefore, moves beyond the hypothetical to provide a practical, in-depth comparison of readily accessible and synthetically viable alternatives. We will dissect the latent reactivity of the target scaffold to establish a framework for selecting alternative building blocks. This analysis will focus on commercially available substituted hydroxybenzoates, salicylaldehydes, and other related aromatic systems that serve as excellent springboards for library synthesis, particularly for privileged structures such as benzofurans and other heterocyclic systems.[3][4]

Deconstructing the Target Scaffold: A Blueprint for Rational Substitution

To identify suitable alternatives, we must first appreciate the synthetic potential encoded within the structure of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate. Each functional group represents a vector for diversification:

  • The Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, providing a straightforward entry point for introducing diversity.

  • The Hydroxyl Group: As a nucleophile, it can be O-alkylated or O-arylated. It also acts as a powerful ortho-, para-directing group in electrophilic aromatic substitution, although the existing substitution pattern largely dictates its influence.

  • The Bromo Substituent: This is arguably the most valuable feature for library synthesis. It is a prime handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation with boronic acids), Sonogashira (C-C bond formation with terminal alkynes), Buchwald-Hartwig (C-N bond formation with amines), and cyanation reactions.

  • The Cyano Group: This electron-withdrawing group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

The strategic combination of these functionalities allows for a multi-dimensional exploration of chemical space. The following diagram illustrates these potential diversification points.

G cluster_0 Ethyl 2-bromo-5-cyano-3-hydroxybenzoate cluster_1 Diversification Pathways Scaffold Scaffold_text EtO2C-Ar(Br)(CN)(OH) Ester Ester Modification (Amidation, Hydrolysis) Scaffold_text->Ester CO2Et Hydroxyl O-Alkylation / O-Arylation Scaffold_text->Hydroxyl OH Bromo Cross-Coupling (Suzuki, Sonogashira, etc.) Scaffold_text->Bromo Br Cyano Functional Group Transformation (hydrolysis, reduction) Scaffold_text->Cyano CN

Caption: Potential diversification points on the target scaffold.

A Comparative Analysis of Commercially Available Alternatives

Given the unavailability of the target compound, we present a curated selection of alternative building blocks. These have been chosen based on the presence of key functional handles that enable similar diversification strategies.

Category 1: Substituted Hydroxy- and Salicylate Building Blocks

These are the most direct analogs, retaining the core hydroxybenzoate motif. The presence of a halogen allows for the critical cross-coupling reactions central to many library synthesis campaigns.

Compound NameStructureKey Reactive HandlesPotential Library Scaffolds
Ethyl 2-bromo-5-hydroxybenzoate [5]- Bromo (Cross-coupling)- Hydroxyl (Alkylation)- Ester (Amidation)Benzofurans, Biaryl ethers
Ethyl 5-bromo-2-hydroxybenzoate - Bromo (Cross-coupling)- Hydroxyl (Alkylation)- Ester (Amidation)Coumarins, Chromones
5-Bromosalicylaldehyde [6]- Bromo (Cross-coupling)- Aldehyde (Reductive amination, Wittig)- Hydroxyl (Alkylation)Benzofurans, Schiff bases
Methyl 2-chloro-5-hydroxybenzoate - Chloro (Cross-coupling)- Hydroxyl (Alkylation)- Ester (Amidation)Biaryl ethers, Substituted benzoates
Category 2: Alternative Scaffolds for Benzofuran Synthesis

The target molecule is an excellent precursor for substituted benzofurans. Many alternative starting materials can be employed to access this privileged scaffold.[3][4][7][8]

Compound NameStructureKey Reactive HandlesComments on Utility
2-Hydroxyacetophenone - Ketone- HydroxylCan be acylated and then cyclized to form benzofurans.[3]
Salicylaldehyde - Aldehyde- HydroxylA versatile starting material for various benzofuran syntheses.[3]
Ethyl 2-hydroxy-5-nitrobenzoate - Nitro (Reduction to amine)- Hydroxyl- EsterThe nitro group can be reduced to an amine, providing a different vector for diversification.
Category 3: Malonate-Based Building Blocks for Aromatic Ring Construction

For a more fundamental approach to constructing highly substituted aromatic rings, malonate derivatives offer a powerful alternative. These are particularly useful when the desired substitution pattern is not commercially available on a pre-formed aromatic ring.

Compound NameStructureKey Reactive HandlesSynthetic Strategy
Diethyl 2-(4-nitrophenyl)malonate [9]- Malonate ester- Nitro groupCan undergo cyclization reactions; the nitro group can be reduced and diazotized to introduce other functionalities.
Diethyl 2-ethyl-2-(4-nitrophenyl)malonate [10]- Malonate ester- Nitro groupSimilar to the above, but with a pre-installed alkyl group.
Diethyl bis(2-cyanoethyl)malonate [11]- Malonate ester- Cyano groupsA building block for constructing cyclic systems through Thorpe-Ziegler cyclization.

Field-Proven Experimental Protocols

The following protocols are representative of the key transformations required to utilize the proposed alternatives in a library synthesis workflow.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Ethyl 5-bromo-2-hydroxybenzoate

This protocol demonstrates the introduction of an aryl group at the bromine position, a cornerstone of library diversification.

Objective: To synthesize Ethyl 2-hydroxy-5-phenylbenzoate.

Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add Ethyl 5-bromo-2-hydroxybenzoate (1.0 mmol, 245 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Solvent and Degassing: Add a 4:1 mixture of Dioxane/Water (10 mL). Bubble argon gas through the mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the flask under an argon atmosphere.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

G Start Ethyl 5-bromo-2-hydroxybenzoate + Phenylboronic Acid Reagents Pd(PPh3)4 K2CO3 Dioxane/H2O, 90°C Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 2-hydroxy-5-phenylbenzoate Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: O-Alkylation of a Substituted Hydroxybenzoate

This protocol illustrates the derivatization of the hydroxyl group, adding another dimension of diversity.

Objective: To synthesize Ethyl 5-bromo-2-propoxybenzoate from Ethyl 5-bromo-2-hydroxybenzoate.

Methodology:

  • Reaction Setup: Dissolve Ethyl 5-bromo-2-hydroxybenzoate (1.0 mmol, 245 mg) in anhydrous acetone (15 mL) in a 50 mL round-bottom flask.

  • Base Addition: Add potassium carbonate (2.0 mmol, 276 mg) to the solution.

  • Alkylating Agent: Add 1-iodopropane (1.5 mmol, 255 mg) to the mixture.

  • Reaction: Reflux the mixture for 8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄. Purify by column chromatography to obtain the product.

Conclusion and Future Outlook

While Ethyl 2-bromo-5-cyano-3-hydroxybenzoate remains an intriguing but currently inaccessible building block, a wealth of functionalized and commercially available alternatives exists. By understanding the inherent reactivity of the target scaffold, researchers can make informed decisions to select starting materials like substituted hydroxybenzoates and salicylaldehydes that offer similar, if not greater, synthetic flexibility. The strategic application of robust, well-established protocols for cross-coupling, alkylation, and heterocyclic ring formation enables the efficient construction of diverse and novel compound libraries. As the demand for unique chemical matter continues to grow, the creative use of such alternative building blocks will remain a cornerstone of successful drug discovery programs.

References

  • Google Patents. Synthesis of benzofurans. GB2193211A.
  • Organic Chemistry Portal. Synthesis of Benzofurans. Available from: [Link]

  • Ma, D., et al. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available from: [Link]

  • Semantic Scholar. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • RSC Publishing. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. Available from: [Link]

  • ACS Publications. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. Available from: [Link]

  • Molbase. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available from: [Link]

  • National Center for Biotechnology Information. Parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-ones employing catch and release.
  • National Center for Biotechnology Information. Diethyl 2-(2-nitrobenzylidene)
  • National Center for Biotechnology Information.
  • Semantic Scholar. Reactions of diethyl 2-(ethoxymethylene)
  • PubChem. Ethyl 2-bromo-5-hydroxybenzoate. Available from: [Link]

  • National Center for Biotechnology Information. Biosourced Functional Hydroxybenzoate- co-Lactide Polymers with Antimicrobial Activity.
  • PubChem. Diethyl 2-(4-nitrophenyl)malonate. Available from: [Link]

  • BMC Chemistry. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Available from: [Link]

  • National Center for Biotechnology Information.
  • Otava Chemicals. Compound Libraries for HTS. Available from: [Link]

  • Chemical Synthesis Database. ethyl 2-amino-5-cyano-3-ethylbenzoate. Available from: [Link]

  • Google Patents. Synthesis methods and intermediates for the production of remibrutinib. WO2024069507A1.
  • MDPI. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Available from: [Link]

Sources

Comparative

A Comparative Study on the Biological Activity of Novel Ethyl 2-bromo-5-cyano-3-hydroxybenzoate Derivatives

A Senior Application Scientist's Guide to a Proposed Investigation Introduction The intricate tapestry of medicinal chemistry is woven with molecular scaffolds that serve as privileged structures for drug discovery. Subs...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Proposed Investigation

Introduction

The intricate tapestry of medicinal chemistry is woven with molecular scaffolds that serve as privileged structures for drug discovery. Substituted benzoic acid esters, a cornerstone in organic synthesis, have consistently demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide proposes a comparative study of a novel series of compounds derived from the Ethyl 2-bromo-5-cyano-3-hydroxybenzoate core. This scaffold is of particular interest due to the unique combination of its substituents: a bromine atom, a nitrile group, and a hydroxyl group, each known to contribute to biological activity in various contexts.

The bromine atom, a halogen, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability. Furthermore, brominated phenols found in marine organisms have exhibited significant anti-inflammatory and anticancer effects.[3][4][5] The electron-withdrawing nature of the cyano (nitrile) group can influence the electronic distribution of the aromatic ring and participate in hydrogen bonding, which is crucial for molecular recognition by biological targets. The hydroxyl group is a key pharmacophoric feature, often involved in critical binding interactions with enzymes and receptors.

This guide will provide a comprehensive framework for the synthesis and comparative biological evaluation of a library of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate derivatives. We will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents through established in vitro assays. The causality behind experimental choices will be detailed, and all protocols will be presented as self-validating systems.

Proposed Synthesis of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate Derivatives

While a comprehensive literature search did not yield specific publications for the exact molecule "Ethyl 2-bromo-5-cyano-3-hydroxybenzoate," a plausible synthetic pathway can be proposed based on established organic chemistry principles for structurally related isomers.[6][7] The synthesis of derivatives would logically follow the successful synthesis of this core scaffold.

A plausible multi-step synthesis is proposed starting from a commercially available precursor. This hypothetical pathway employs a series of standard aromatic functional group interconversions. The following diagram illustrates a potential synthetic route for the core molecule and its subsequent derivatization.

Synthetic_Pathway A Commercially Available Substituted Benzoate B Bromination (e.g., NBS, H2SO4) A->B Step 1 C Cyanation (e.g., CuCN, DMF) B->C Step 2 D Hydroxylation (e.g., BBr3 then hydrolysis) C->D Step 3 E Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (Core Scaffold) D->E Final Product F Derivative Synthesis (e.g., Etherification, Esterification) E->F Step 4 G Library of Derivatives F->G Final Products MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with derivatives (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each derivative.

Expected Data Presentation:
DerivativeR-group (at -OH)IC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HCT116
Core-HData to be determinedData to be determinedData to be determined
D1 -CH₃Data to be determinedData to be determinedData to be determined
D2 -CH₂CH₃Data to be determinedData to be determinedData to be determined
D3 -COCH₃Data to be determinedData to be determinedData to be determined
Doxorubicin(Positive Control)Known valueKnown valueKnown value
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the derivatives will be assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method. [8]This will be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal strain.

Experimental Workflow:

MIC_Workflow A Prepare serial dilutions of derivatives in 96-well plates B Inoculate with standardized microbial suspension A->B C Incubate at 37°C for 24 hours B->C D Visually inspect for turbidity C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:
  • Preparation of Derivatives: Prepare stock solutions of the derivatives in DMSO and then perform two-fold serial dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial suspension to each well of the 96-well plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the derivative that completely inhibits visible growth of the microorganism.

Expected Data Presentation:
DerivativeR-group (at -OH)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Core-HData to be determinedData to be determinedData to be determined
D1 -CH₃Data to be determinedData to be determinedData to be determined
D2 -CH₂CH₃Data to be determinedData to be determinedData to be determined
D3 -COCH₃Data to be determinedData to be determinedData to be determined
Ciprofloxacin(Positive Control)Known valueKnown valueN/A
Fluconazole(Positive Control)N/AN/AKnown value
Anti-inflammatory Activity: Inhibition of NO and PGE₂ Production

The anti-inflammatory potential of the derivatives will be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. [3][9]

Experimental Workflow:

Anti_inflammatory_Workflow A Seed RAW 264.7 cells in 24-well plates B Pre-treat with derivatives A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Measure NO (Griess assay) and PGE2 (ELISA) E->F G Calculate % inhibition F->G

Caption: Workflow for assessing anti-inflammatory activity.

Step-by-Step Protocol:
  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • NO and PGE₂ Measurement:

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the concentration of PGE₂ using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of NO and PGE₂ production compared to the LPS-treated control.

Expected Data Presentation:
DerivativeR-group (at -OH)% Inhibition of NO at 10 µM% Inhibition of PGE₂ at 10 µM
Core-HData to be determinedData to be determined
D1 -CH₃Data to be determinedData to be determined
D2 -CH₂CH₃Data to be determinedData to be determined
D3 -COCH₃Data to be determinedData to be determined
Indomethacin(Positive Control)Known valueKnown value

Potential Signaling Pathway Involvement

Based on literature for structurally similar compounds, the anti-inflammatory effects of these derivatives may be mediated through the inhibition of the NF-κB and MAPK signaling pathways. [3][4]Further studies, such as Western blotting for key signaling proteins (e.g., p-p65, p-ERK), would be necessary to elucidate the precise mechanism of action.

Signaling_Pathway cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MYD88 MYD88 TLR4->MYD88 MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) TLR4->MAPK (ERK, JNK, p38) TRAF6 TRAF6 MYD88->TRAF6 IKK IKK TRAF6->IKK IκBα (degradation) IκBα (degradation) IKK->IκBα (degradation) NF-κB (translocation) NF-κB (translocation) IκBα (degradation)->NF-κB (translocation) Pro-inflammatory genes\n(iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6) NF-κB (translocation)->Pro-inflammatory genes\n(iNOS, COX-2, TNF-α, IL-6) MAPK (ERK, JNK, p38)->Pro-inflammatory genes\n(iNOS, COX-2, TNF-α, IL-6) Derivatives Derivatives Derivatives->IKK Inhibition? Derivatives->MAPK (ERK, JNK, p38) Inhibition?

Caption: Potential signaling pathways modulated by the derivatives.

Conclusion and Future Perspectives

This guide outlines a systematic approach to a comparative study of the biological activities of novel Ethyl 2-bromo-5-cyano-3-hydroxybenzoate derivatives. By synthesizing a focused library of compounds and evaluating their anticancer, antimicrobial, and anti-inflammatory properties, this research aims to establish clear structure-activity relationships. The proposed experimental workflows and protocols are robust and widely accepted in the field, ensuring the generation of reliable and comparable data.

The findings from this study will provide valuable insights into the therapeutic potential of this novel chemical scaffold. Promising lead compounds identified through this screening process can be further optimized and evaluated in more advanced preclinical models. Ultimately, this research could pave the way for the development of new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

  • Gutteridge, C. E., et al. (2020). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. International Journal of Organic Chemistry, 10, 123-134. Available from: [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available from: [Link]

  • Kim, M., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]

  • Xu, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 530-540. Available from: [Link]

  • Lee, S., et al. (2023). 3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model. Journal of Ethnopharmacology. Available from: [Link]

  • Zhang, Y., et al. (2025). Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. MDPI. Available from: [Link]

  • Wahyuni, F., et al. (2022). In-Vitro Anticancer Activity of Chemical Constituents from Etlingera alba Poulsen against Triple Negative Breast Cancer and in silico toward Matrix Metalloproteinase 1. Semantic Scholar. Available from: [Link]

  • Sorden, S. D., et al. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. Available from: [Link]

  • Chemical Synthesis Database. (2025). ethyl 2-amino-5-cyano-3-ethylbenzoate. Available from: [Link]

  • Wang, L., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Chemistry Central Journal, 12(1), 118. Available from: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

  • ResearchGate. (2017). A simple and efficient method for the preparation of substituted-2- cyanomethylbenzimidazoles. Available from: [Link]

  • Costa, R., et al. (2012). Marine Cyanobacteria Compounds with Anticancer Properties: A Review on the Implication of Apoptosis. MDPI. Available from: [Link]

  • Jimenez, J. I., et al. (2022). Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. MDPI. Available from: [Link]

  • Szymański, J., et al. (2025). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules. Available from: [Link]

  • Crovetto, G., et al. (2017). Bacterial Toxicity Testing and Antibacterial Activity of Parabens. ResearchGate. Available from: [Link]

  • Ataman Kimya. ETHYLPARABEN (ETHYL PARA-HYDROXYBENZOATE). Available from: [Link]

  • Inxight Drugs. ETHYLPARABEN. Available from: [Link]

  • Meyer, B. K., et al. (2013). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceuticals (Basel), 6(3), 315-334. Available from: [Link]

  • Soni, M. G., et al. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015. Available from: [Link]

  • Microchem Laboratory. (2025). Parabens. Available from: [Link]

  • Ngeno, E. C., et al. (2024). Antioxidant, anti-prostate cancer potential, and phytochemical composition of the ethyl acetate stem bark extract of Boascia coriacea (Pax.). PLOS One. Available from: [Link]

  • Chen, Y. J., et al. (2011). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 17(1), 164-174. Available from: [Link]

  • Google Patents. (2000). CN1251833A - Process for preparing substituted benzoic acid.
  • Al-Salahi, R., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5285. Available from: [Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of Synthesized Ethyl 2-bromo-5-cyano-3-hydroxybenzoate by Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization and purity assessment of newly synthesized compounds are of paramo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization and purity assessment of newly synthesized compounds are of paramount importance. The efficacy and safety of potential drug candidates are intrinsically linked to their chemical integrity.[1] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of the synthesized aromatic compound, Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

While information on the exact target molecule is not widely available in scientific literature, this guide draws upon established principles of organic chemistry and analytical methodologies to provide a robust framework for its purity assessment.[2]

The Critical Role of Purity in Drug Development

Impurities in a drug substance can originate from various sources, including starting materials, intermediates, by-products, or degradation products.[1] Even minute quantities of these unwanted chemicals can significantly impact the safety and efficacy of a pharmaceutical product.[1] Therefore, rigorous purity assessment is a non-negotiable aspect of the drug development process, mandated by regulatory agencies worldwide.[3]

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of organic compounds.[4][5][6][7][8] Unlike chromatographic techniques that often rely on calibration curves with compound-specific reference standards, qNMR offers absolute quantification.[9][10] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[7][9][11] This allows for the determination of the molar concentration of an analyte relative to a certified internal standard of known purity.[8][9][10][11]

Causality in Experimental Design for qNMR

The accuracy and reliability of qNMR are contingent upon meticulous experimental design and execution.[11] Key considerations include:

  • Selection of an Internal Standard: The ideal internal standard should be a stable, non-volatile solid with a simple NMR spectrum, preferably a singlet, that does not overlap with any analyte signals.[10] It must also be soluble in the same deuterated solvent as the analyte and not react with it. Maleic acid is a common choice for its simple spectrum and stability.[9]

  • Choice of Solvent: The solvent must completely dissolve both the analyte and the internal standard without interfering with their signals.[11] Deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice for polar aromatic compounds.[9]

  • NMR Parameters: Optimization of acquisition parameters is crucial for accurate quantification. This includes ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei, which is critical for accurate integration.[12] The flip angle and the number of scans also play a role in maximizing the signal-to-noise ratio and ensuring quantitative accuracy.[12]

Self-Validating Protocol for qNMR Purity Assessment

A robust qNMR protocol incorporates self-validating checks. The validation of a qNMR method typically involves assessing parameters such as linearity, accuracy, precision, specificity, and the limit of detection and quantification, in line with guidelines from bodies like the International Council for Harmonisation (ICH).[5][9][10] The use of certified reference materials for the internal standard provides metrological traceability.[4][7][8]

Comparative Analysis: qNMR vs. HPLC and GC

While qNMR offers distinct advantages, HPLC and GC remain widely used and valuable techniques for purity assessment.[3] A comprehensive understanding of their respective strengths and limitations is essential for selecting the most appropriate method.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[7][11]Differential partitioning of analytes between a mobile and stationary phase.[13]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[14]
Quantification Absolute quantification using a single internal standard.[9]Relative quantification requiring calibration with a reference standard for each analyte.Relative quantification requiring calibration with a reference standard for each analyte.
Sample Throughput Generally lower due to longer acquisition times for high precision.High throughput, especially with autosamplers.High throughput for routine analysis.
Destructive? Non-destructive; the sample can be recovered.[9]Destructive.Destructive.
Strengths High precision and accuracy, universal detector, structural information.[5][11]High separation efficiency for a wide range of compounds, versatile detection methods.[3][13]Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors.[3][14][15]
Limitations Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[11]Requires reference standards for all impurities for accurate quantification, potential for co-elution.Limited to volatile and thermally stable analytes.[14][15]

Experimental Protocols

Quantitative ¹H NMR Spectroscopy

Objective: To determine the absolute purity of synthesized Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Materials:

  • Synthesized Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

  • Certified Internal Standard (e.g., Maleic Acid, >99.5% purity)

  • Deuterated Solvent (e.g., DMSO-d6, 99.9 atom % D)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound and 5-10 mg of the internal standard into a clean vial.

    • Record the exact masses.

    • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with optimized quantitative parameters. Key parameters include:

      • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest. A value of 30-60 seconds is often sufficient.

      • Pulse Angle: 90° pulse for maximum signal intensity.

      • Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (S/N > 150).

      • Spectral Width: Cover all relevant signals.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula[11]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • "analyte" refers to Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

      • "std" refers to the internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate by separating it from potential impurities.

Materials:

  • Synthesized Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Reference standard of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (if available)

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Appropriate HPLC column (e.g., C18 reverse-phase column)

Procedure:

  • Method Development: Develop a suitable gradient or isocratic method to achieve good separation of the main peak from any impurity peaks.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Analysis: Inject the sample solution into the HPLC system.

  • Data Analysis: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram. If a reference standard is available, a calibration curve can be constructed for more accurate quantification.

Gas Chromatography (GC)

Objective: To identify and quantify volatile impurities in the synthesized Ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Materials:

  • Synthesized Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

  • High-purity carrier gas (e.g., helium, nitrogen).[16][17]

  • GC system with a suitable column and detector (e.g., Flame Ionization Detector - FID)

  • GC-grade solvents for sample preparation

Procedure:

  • Method Development: Develop a temperature program that allows for the separation of volatile components.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in a suitable volatile solvent.

  • Analysis: Inject the sample into the GC.

  • Data Analysis: Identify and quantify any volatile impurities based on their retention times and peak areas.

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum with quantitative parameters transfer->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the established formula integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Method_Comparison cluster_choice Method Selection Factors qNMR qNMR Principle: Signal ∝ Nuclei Quantification: Absolute Sample: Non-destructive Strength: High Precision, No RRFs Limitation: Lower Sensitivity Analyte_Properties Analyte Properties (Volatility, Stability) HPLC HPLC Principle: Partitioning Quantification: Relative (needs standards) Sample: Destructive Strength: High Separation, Versatile Limitation: Needs Impurity Standards GC GC Principle: Volatility-based Separation Quantification: Relative (needs standards) Sample: Destructive Strength: Excellent for Volatiles Limitation: Thermally Labile Compounds Impurity_Profile Expected Impurity Profile Required_Accuracy Required Accuracy & Precision Standard_Availability Availability of Reference Standards

Caption: Comparison of Analytical Methods.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of a novel compound like Ethyl 2-bromo-5-cyano-3-hydroxybenzoate, a multi-faceted approach is often the most robust. qNMR stands out as a powerful primary method for providing an accurate, absolute purity value without the need for specific impurity reference standards.[18] It serves as an excellent orthogonal technique to chromatography.

HPLC is invaluable for separating non-volatile impurities and providing a detailed impurity profile, while GC is the method of choice for detecting and quantifying residual volatile solvents or impurities.[3][18] By combining the quantitative power of qNMR with the high separative capabilities of HPLC and GC, researchers and drug development professionals can establish a comprehensive and reliable purity profile, ensuring the quality and integrity of their synthesized compounds.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). J-Stage. [Link]

  • Davies, S. R., Jones, K., Goldys, A., Alamgir, M., Chan, B. K. H., Elgindy, C., Mitchell, P. S. R., Tarrant, G. J., Krishnaswami, M. R., Luo, Y., Moawad, M., Lawes, D., & Hook, J. M. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103–3113. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025, May 16). PMC. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]

  • Quantitative NMR. Organic Primary Standards Group. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868–878. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review. [Link]

  • Gas Chromatography. (2023, August 29). Chemistry LibreTexts. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026, February 6). ResearchGate. [Link]

  • Gas chromatography. Wikipedia. [Link]

  • Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. (2025, August 30). SAR Publication. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. Organomation. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]

  • Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). Waters Corporation. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • Gas chromatography: how does it work?. Quality Analysis - QA Group. [Link]

  • How to Quantify Aromatic Compounds in Complex Matrices. (2026, March 5). Patsnap Eureka. [Link]

  • Ihara, A., Kishikawa, N., Wada, M., Ohba, Y., Nakashima, K., & Kuroda, N. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(6), 567–574. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). LCGC. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Axion Labs. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI. [Link]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

  • Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. (2025, December 3). ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystal Structure Analysis of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate Derivatives

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional architecture of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional architecture of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and its potential for forming novel materials. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures at the atomic level.[1][2][3] This guide provides an in-depth look at the structural analysis of ethyl 2-bromo-5-cyano-3-hydroxybenzoate and its derivatives, a class of compounds with significant potential as scaffolds in drug discovery and functional materials.

While a complete family of crystal structures for these specific derivatives is not yet publicly available, this guide will establish a robust framework for their analysis. By drawing on established principles and data from closely related structures, we will compare the anticipated structural motifs, detail the experimental workflow from synthesis to final structure, and provide the expert insights necessary to navigate the nuances of crystallographic analysis.

The Molecular Landscape: A Comparative Analysis of Structural Features

The substitution pattern on the benzene ring—featuring an ethyl ester, a hydroxyl group, a bromine atom, and a cyano group—creates a molecule rich in potential non-covalent interactions. These interactions are the primary drivers of the resulting crystal packing and, consequently, the material's bulk properties.

Intramolecular Interactions: Defining the Molecular Conformation

The primary intramolecular interaction expected is a hydrogen bond between the hydroxyl group (-OH) at position 3 and the carbonyl oxygen of the ethyl ester group at position 1. This interaction forms a stable six-membered ring, often referred to as an S(6) motif, which planarizes this portion of the molecule. This is a common feature in derivatives of salicylic acid and related compounds.[4]

Intermolecular Interactions: The Architects of the Crystal Lattice

The true diversity in the crystal structures of this family of compounds will arise from the interplay of several key intermolecular interactions. The balance between these forces will determine the final packing arrangement. By comparing with analogous structures, we can anticipate the dominant interactions.

  • Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor. While it may be involved in an intramolecular bond, it can also participate in intermolecular hydrogen bonds with the cyano nitrogen or the carbonyl oxygen of a neighboring molecule.

  • Halogen Bonding: The bromine atom at position 2 is a potential halogen bond donor.[5] It can form directional interactions with electron-rich atoms like the nitrogen of the cyano group or the oxygen of the hydroxyl or carbonyl groups on an adjacent molecule. The strength and geometry of these C-Br···N or C-Br···O interactions are highly influential in directing the crystal packing.[6]

  • Cyano Group Interactions: The cyano group is a versatile participant in intermolecular interactions. Its nitrogen atom can act as a hydrogen or halogen bond acceptor.[1][7] Furthermore, the π-system of the C≡N triple bond can interact with other aromatic rings.

  • π-π Stacking: The aromatic rings themselves can stack upon one another, contributing to the overall stability of the crystal lattice through π-π interactions. The degree of offset between the rings is influenced by the steric and electronic nature of the substituents.

The following table compares the likely contributions of these interactions in different hypothetical derivatives, providing a predictive framework for analysis.

Derivative Substituent (at position X)Dominant Expected Intermolecular InteractionsRationale & Impact on Crystal Packing
Parent Compound O-H···N (hydroxyl to cyano), C-Br···O (bromo to carbonyl), π-π stackingA balance of hydrogen and halogen bonds is likely to form robust 1D or 2D networks. The planarity of the core should facilitate efficient stacking.
4-Amino Derivative N-H···N/O (amino to cyano/carbonyl), O-H···NThe introduction of an amino group provides additional strong hydrogen bond donors, likely leading to a more complex and dense hydrogen-bonding network.[8][9]
4-Nitro Derivative C-H···O (aromatic C-H to nitro), C-Br···O (bromo to nitro)The strongly electron-withdrawing nitro group enhances the potential for C-H···O interactions and acts as a strong halogen bond acceptor, potentially altering the primary packing motifs seen in the parent compound.[10]

Below is a diagram illustrating the key potential intermolecular interactions that dictate the supramolecular assembly of the parent ethyl 2-bromo-5-cyano-3-hydroxybenzoate molecule.

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 mol1_ring Aromatic Ring 1 mol2_ring Aromatic Ring 2 mol1_ring->mol2_ring π-π Stacking mol1_OH O-H mol2_CN C≡N mol1_OH->mol2_CN Hydrogen Bond (O-H···N) mol1_Br Br mol3_CO C=O mol1_Br->mol3_CO Halogen Bond (C-Br···O) mol1_CN C≡N mol1_CO C=O mol2_OH O-H mol2_Br Br mol2_CO C=O mol3_ring Aromatic Ring 3 mol3_OH O-H mol3_Br Br mol3_CN C≡N

Caption: Potential intermolecular interactions in ethyl 2-bromo-5-cyano-3-hydroxybenzoate.

Experimental Guide: From Synthesis to Single Crystal

The foundation of any crystallographic analysis is a high-quality single crystal. This begins with the synthesis of the pure compound followed by a meticulous crystallization process.

Synthesis Protocol: Ethyl 2-bromo-5-cyano-3-hydroxybenzoate

This protocol outlines a general procedure for synthesizing the parent compound. Note that specific conditions may need optimization.

  • Starting Material: Begin with a suitable precursor, such as ethyl 3-hydroxybenzoate.

  • Cyanation: Introduce the cyano group at the 5-position. This can often be achieved through electrophilic cyanation reactions, though specific reagents and conditions must be chosen carefully to ensure regioselectivity.

  • Bromination: Introduce the bromine atom at the 2-position. A common method is electrophilic bromination using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent. The hydroxyl group is an activating group, directing the bromination.

  • Purification: After the reaction is complete, the crude product must be purified. This is typically achieved by column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate. The purity of the final compound is critical for successful crystallization and should be confirmed by NMR and mass spectrometry.[11]

  • Characterization: Confirm the structure of the purified compound using standard spectroscopic techniques:

    • ¹H and ¹³C NMR: To confirm the connectivity of the atoms.

    • FT-IR: To identify the key functional groups (e.g., -OH, -C≡N, C=O).

    • Mass Spectrometry: To confirm the molecular weight and isotopic pattern of bromine.

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[10] It is a process that blends scientific principles with empirical skill.[12]

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound when hot but lead to supersaturation upon cooling, allowing for slow crystal growth.[12] A good starting point is to test solubility in a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, toluene, and mixtures thereof).[5]

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution.

    • Lightly filter the solution through a syringe filter into a clean vial.

    • Cover the vial with a cap that has been pierced with a needle a few times to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Slow Cooling (Thermal Control):

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Ensure all the solid has dissolved.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The slow decrease in temperature reduces the solubility of the compound, promoting crystallization.[6]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble.

    • Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • Over time, the anti-solvent vapor will diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.

The X-ray Crystallography Workflow: A Step-by-Step Guide

Once a suitable crystal is obtained, the process of structure determination begins. Modern diffractometers have automated much of this process, but understanding the underlying principles is key to troubleshooting and interpreting the results.

The entire workflow, from crystal to final structural model, can be visualized as follows:

G cluster_exp Experimental Phase cluster_proc Data Processing & Solution cluster_refine Refinement & Validation crystal_selection 1. Crystal Selection & Mounting data_collection 2. Data Collection (X-ray Diffractometer) crystal_selection->data_collection data_reduction 3. Data Reduction (Integration & Scaling) data_collection->data_reduction space_group 4. Space Group Determination data_reduction->space_group structure_solution 5. Structure Solution (Direct Methods / Patterson) space_group->structure_solution refinement 6. Structure Refinement (Least-Squares Fitting) structure_solution->refinement validation 7. Validation & Analysis (CIF File Generation) refinement->validation final_model Final Structural Model validation->final_model

Caption: The workflow of single-crystal X-ray structure determination.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It should be free of cracks and other defects. The crystal is mounted on a goniometer head, often at low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected from different orientations.

  • Data Reduction: The software integrates the intensities of the thousands of measured reflections and applies corrections for experimental factors to produce a file of unique reflection data.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group, which describes the symmetry elements present in the crystal lattice.

  • Structure Solution: The "phase problem" is solved using computational methods (like direct methods) to generate an initial electron density map. This map reveals the positions of the heavier atoms (like bromine).

  • Structure Refinement: A model of the molecule is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic sensibility. The results are typically prepared in a standard Crystallographic Information File (CIF) format for publication and deposition in databases like the Cambridge Structural Database (CSD).

Conclusion

The X-ray crystal structure analysis of ethyl 2-bromo-5-cyano-3-hydroxybenzoate derivatives offers a fascinating case study in supramolecular chemistry. The interplay of hydrogen bonding, halogen bonding, and π-π stacking, guided by the specific substitution pattern, gives rise to a diverse array of potential crystal packing arrangements. While experimental data for a full series of these compounds remains to be published, this guide provides the predictive framework and detailed experimental methodologies necessary for researchers to undertake such an investigation. By combining meticulous synthesis and crystallization with a systematic approach to X-ray diffraction analysis, the rich structural landscape of this class of compounds can be fully explored, paving the way for their application in both medicine and materials science.

References

  • Desiraju, G. R., & Harlow, R. L. (n.d.). Cyano-halogen interactions and their role in the crystal structures of the 4-halobenzonitriles. Journal of the American Chemical Society. Available at: [Link]

  • Saeed, A., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate. Acta Crystallographica Section E. Available at: [Link]

  • Vero, S., et al. (2019). Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood. Molecules. Available at: [Link]

  • Al-Hamdani, Y. S., et al. (2022). Enhancing Effects of the Cyano Group on the C-X∙∙∙N Hydrogen or Halogen Bond in Complexes of X-Cyanomethanes with Trimethyl Amine. International Journal of Molecular Sciences. Available at: [Link]

  • Bhatt, P. M., et al. (2021). Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state. CrystEngComm. Available at: [Link]

  • Tümer, Y., et al. (2019). The Synthesis of New Phosphazene-Bearing Ethyl p-Hydroxybenzoate and Ferrocenyl Pendant Groups and their Spectroscopic and Crystallographic Characterizations. ResearchGate. Available at: [Link]

  • Hori, K., et al. (2000). Intra- and intermolecular interactions in mesogenic cyano compounds. Physical Chemistry Chemical Physics. Available at: [Link]

  • Li, G. (2011). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica. Available at: [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 2-amino-5-cyano-3-ethylbenzoate. Available at: [Link]

  • FAO.org. (n.d.). ETHYL p-HYDROXYBENZOATE. Available at: [Link]

  • Sankar, S., & Verma, S. (2014). Growth of Ethyl-Para-Hydroxybenzoate Single Crystal and its Characterization. ResearchGate. Available at: [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]

  • Youssif, B. G. M., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link]

Sources

Validation

Benchmarking the Performance of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate in Parallel Synthesis

Executive Summary: Maximizing Chemical Space In modern drug discovery, the efficiency of parallel synthesis relies heavily on the selection of highly functionalized, orthogonally reactive core scaffolds. Building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Maximizing Chemical Space

In modern drug discovery, the efficiency of parallel synthesis relies heavily on the selection of highly functionalized, orthogonally reactive core scaffolds. Building blocks that offer multiple points of diversification without requiring cumbersome protection/deprotection steps are critical for generating high-quality screening libraries.

Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (CAS: 1807079-45-3) represents a premier class of multi-vector scaffolds[1]. Featuring four distinct functional groups—a bromide, a phenol, a nitrile, and an ethyl ester—this molecule allows for sequential, chemoselective transformations. This guide objectively benchmarks its performance against less functionalized analogs and provides validated, step-by-step methodologies for its application in high-throughput library generation.

Structural Orthogonality & Mechanistic Causality

The true value of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate lies in the electronic and steric differentiation of its reactive sites, which dictates a strict hierarchy of reactivity:

  • The Phenolic Hydroxyl (C3): Due to the electron-withdrawing effects of the para-cyano and ortho-ester groups, this phenol is highly acidic. It can be selectively deprotonated by mild bases (e.g., K₂CO₃) for O-alkylation without risking ester saponification[2].

  • The Aryl Bromide (C2): Positioned adjacent to the hydroxyl group, the bromide is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. Furthermore, its ortho relationship to the phenol unlocks the potential for tandem coupling-cyclization reactions (e.g., Sonogashira coupling followed by cyclization to yield benzofurans).

  • The Ethyl Ester (C1): Serves as a latent vector for amidation. It can be selectively hydrolyzed to a carboxylic acid under mild aqueous basic conditions at room temperature, leaving the cyano group intact.

  • The Cyano Group (C5): Highly stable under standard alkylation, cross-coupling, and mild saponification conditions. It serves as a terminal diversification point, capable of being reduced to a primary amine or undergoing [2+3] cycloaddition to form a tetrazole pharmacophore[1].

Benchmarking: Comparative Scaffold Analysis

To quantify the advantage of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate, we benchmark it against commonly used, structurally related building blocks in a combinatorial library setting. Assuming a standard matrix of 10 reagents per reactive site, the exponential growth in library size is evident.

Scaffold FeatureEthyl 3-hydroxybenzoateMethyl 2-bromo-5-cyanobenzoateEthyl 2-bromo-5-cyano-3-hydroxybenzoate
Orthogonal Diversity Points 2 (Phenol, Ester)3 (Bromide, Nitrile, Ester)4 (Phenol, Bromide, Nitrile, Ester)
Library Size Potential (10 reagents/site)100 compounds1,000 compounds10,000 compounds
Tandem Cyclization Potential NoNoYes (Benzofuran/Indole scaffolds)
C-C Bond Formation Requires pre-functionalizationYes (Pd-catalyzed)Yes (Pd-catalyzed)
Overall Suitability for Parallel Synthesis LowModerateExceptional

Orthogonal Reactivity Mapping

The following diagram illustrates the divergent synthetic pathways accessible from this single core scaffold.

ReactivityMap Core Ethyl 2-bromo-5-cyano- 3-hydroxybenzoate OAlk O-Alkylation (Ether derivatives) Core->OAlk Alkyl Halides, K2CO3 Suzuki Suzuki Coupling (Biaryl derivatives) Core->Suzuki Boronic Acids, Pd(dppf)Cl2 Benzofuran Sonogashira + Cyclization (Benzofuran scaffolds) Core->Benzofuran Terminal Alkynes, Pd/Cu, Base Hydrolysis Saponification/Amidation (Amide derivatives) Core->Hydrolysis 1. LiOH 2. Amine, HATU Reduction Nitrile Transformations (Amines / Tetrazoles) Core->Reduction Reduction or Azide Cycloaddition

Caption: Orthogonal reactivity map of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate in parallel synthesis.

Self-Validating Experimental Protocols

To ensure high fidelity in automated or semi-automated library generation, the following 3-step sequence has been optimized for 96-well plate formats. Every step includes a mechanistic rationale and a self-validating analytical checkpoint.

Step 1: High-Throughput O-Alkylation

Objective: Diversification at the C3 hydroxyl group. Reagents: Ethyl 2-bromo-5-cyano-3-hydroxybenzoate (0.1 mmol), diverse alkyl halides (0.12 mmol), K₂CO₃ (0.2 mmol), anhydrous DMF (1 mL). Protocol:

  • Dispense the core scaffold and K₂CO₃ into a 96-well reaction block.

  • Add the respective alkyl halides and anhydrous DMF.

  • Seal and heat at 80 °C for 4 hours under agitation.

  • Filter through a silica/celite plug to remove inorganic salts, and evaporate the solvent via a centrifugal evaporator.

  • Mechanistic Causality: K₂CO₃ is specifically chosen because its basicity is sufficient to deprotonate the highly activated phenol (pKa ~8.5) but too weak to induce hydrolysis of the ethyl ester or the nitrile group at 80 °C[2].

  • Validation Checkpoint: LC-MS (ESI+) analysis. The target mass [M+H]⁺ should be observed. Crucially, the isotopic pattern will display a 1:1 ratio of [M] and [M+2] peaks, confirming the bromine atom remains intact.

Step 2: Parallel Suzuki-Miyaura Cross-Coupling

Objective: Diversification at the C2 position via C-C bond formation. Reagents: O-alkylated intermediates (0.1 mmol), diverse aryl/heteroaryl boronic acids (0.15 mmol), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (0.3 mmol), 1,4-Dioxane/H₂O (4:1, 1 mL). Protocol:

  • To the crude O-alkylated products, add the boronic acid library.

  • Add K₃PO₄ base and the Pd(dppf)Cl₂ catalyst in a glovebox or under a nitrogen blanket.

  • Add the degassed Dioxane/H₂O solvent mixture.

  • Seal and heat at 100 °C for 12 hours.

  • Perform liquid-liquid extraction (EtOAc/H₂O) using a phase-separator plate; concentrate the organic layer.

  • Mechanistic Causality: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand strongly coordinates the palladium center, preventing the precipitation of inactive "palladium black" during prolonged heating in parallel formats[3]. K₃PO₄ provides the necessary hydroxide equivalents for transmetalation without cleaving the ester.

  • Validation Checkpoint: LC-MS (ESI+) analysis. Successful coupling is definitively confirmed by the loss of the 1:1 bromine isotopic pattern , replaced by the expected mass of the biaryl product.

Step 3: Chemoselective Ester Hydrolysis and Amidation

Objective: Diversification at the C1 position. Reagents:

  • Hydrolysis: LiOH·H₂O (0.3 mmol), THF/MeOH/H₂O (2:1:1, 1 mL).

  • Amidation: Diverse amines (0.12 mmol), HATU (0.12 mmol), DIPEA (0.3 mmol), DMF (1 mL). Protocol:

  • Treat the Suzuki products with the LiOH mixture at room temperature for 6 hours.

  • Acidify slightly and evaporate to yield the crude carboxylic acid.

  • Re-dissolve in DMF, add DIPEA and HATU, and stir for 15 minutes to form the active ester.

  • Dispense the amine library into the wells and agitate at room temperature for 4 hours.

  • Mechanistic Causality: LiOH at ambient temperature is highly selective for the ester. The C5 cyano group is significantly less electrophilic and requires forcing conditions (e.g., strong acid/base with prolonged heating) to hydrolyze, ensuring strict orthogonality[1]. HATU is selected for amidation as it drives rapid, high-yielding couplings even with sterically hindered amines, which is vital for library completeness.

  • Validation Checkpoint: LC-MS (ESI-) of the intermediate should show [M-H]⁻ of the carboxylic acid. Final LC-MS (ESI+) confirms the desired amide mass.

References

  • Benchchem. Ethyl 2-bromo-5-cyano-3-hydroxybenzoate - Product Specifications and Chemical Properties. Source: Benchchem. URL:[1]

  • The Journal of Organic Chemistry. The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. Source: ACS Publications. URL:[3]

  • Molecules. Sustainable and Safe N-alkylation of N-heterocycles... and O-alkylation of phenol. Source: MDPI. URL:[2]

Sources

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